molecular formula C16H8K2N2O8S2 B084477 Indigodisulfonate dipotassium salt CAS No. 13725-33-2

Indigodisulfonate dipotassium salt

Cat. No.: B084477
CAS No.: 13725-33-2
M. Wt: 498.6 g/mol
InChI Key: PLXHLMUZUKUFAR-QDBORUFSSA-L
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Description

Indigodisulfonate dipotassium salt is a useful research compound. Its molecular formula is C16H8K2N2O8S2 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indigodisulfonate dipotassium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indigodisulfonate dipotassium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dipotassium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O8S2.2K/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBUCCFHEHLHLF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)[O-])O.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8K2N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648752, DTXSID70951272
Record name Dipotassium (2E)-3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13725-33-2, 28606-02-2
Record name Dipotassium (2E)-3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium 3-oxo-2-(3-oxo-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)-2,3-dihydro-1H-indole-5-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70951272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Indigodisulfonate dipotassium salt chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Indigodisulfonate

Introduction: Beyond a Simple Blue Dye

Indigodisulfonate, widely recognized in its disodium salt form as Indigo Carmine (CAS 860-22-0), is far more than a simple coloring agent. While its dipotassium salt variant (CAS 13725-33-2) exists, the vast body of scientific literature and application data centers on the disodium salt; therefore, this guide will focus on the latter as the representative compound.[1][2][3] Its utility in advanced research, diagnostics, and pharmaceutical development is rooted in a fascinating and versatile set of chemical properties. The molecule's vibrant color is a direct consequence of its conjugated pi-system, but its true scientific value lies in the reactivity of this system.

This guide provides an in-depth exploration of the core chemical principles governing indigodisulfonate's behavior. We will move beyond mere descriptions to explain the causality behind its function as a redox and pH indicator, its specific reactivity with oxidants, and the implications of its stability—or lack thereof—in experimental and formulation contexts. For the researcher, scientist, or drug development professional, a thorough understanding of these properties is paramount for leveraging its full potential and ensuring data integrity.

Molecular Structure and Synthesis: The Foundation of Function

The chemical identity of indigodisulfonate is disodium 3,3'-dioxo-2,2'-bis-indolylidene-5,5'-disulfonate.[4] Its structure consists of two planar indole rings linked by a central carbon-carbon double bond. This extended system of alternating double and single bonds (conjugation) is the chromophore responsible for absorbing light in the orange-red spectrum (~610 nm), which results in the characteristic deep blue color we observe.[5][6]

The two sulfonate groups (–SO₃⁻) are critical additions to the parent indigo molecule. They impart significant water solubility, a property the original indigo pigment lacks, allowing for its use in aqueous systems.[3][6] This transformation is typically achieved through aromatic sulfonation of indigo using fuming sulfuric acid.[3][4]

Caption: Molecular structure of Indigodisulfonate (Indigo Carmine).

Physicochemical Properties: A Data-Driven Overview

The utility of any chemical reagent is defined by its physical and chemical properties. For indigodisulfonate, these parameters dictate its use conditions, from solution preparation to formulation stability.

Table 1: Core Physicochemical Properties of Indigo Carmine

Property Value Reference(s)
Chemical Name Disodium 3,3'-dioxo-2,2'-bis-indolylidene-5,5'-disulfonate [3][4]
Synonyms Indigo Carmine, 5,5'-indigodisulfonic acid sodium salt, E132, FD&C Blue No. 2 [3]
CAS Number 860-22-0 [2][3]
Molecular Formula C₁₆H₈N₂Na₂O₈S₂ [2][7]
Molecular Weight 466.36 g/mol [7]
Appearance Dark blue or purplish-blue powder/granules [6][8]
Melting Point >300 °C (decomposes) [8][9]
Solubility in Water ~10 g/L at 25 °C [6][10]
Solubility in Ethanol Slightly soluble / Sparingly soluble [10][11]

| λmax (Water) | ~610 nm |[5][12] |

Stability Profile: Critical Insights for Application

A crucial aspect for any application scientist is understanding a compound's stability. Indigodisulfonate is notoriously unstable under several conditions, a factor that must be accounted for in experimental design and product formulation.

  • Light Sensitivity: The compound has very poor light stability.[11][13] Exposure to light, particularly UV, causes photodegradation, leading to a fading of the blue color.[6] Therefore, solutions should always be stored in light-resistant containers, and experiments should be conducted with this sensitivity in mind.[14][15]

  • Oxidation/Reduction: As a redox indicator, it is inherently sensitive to oxidizing and reducing agents.[11] This reactivity is its primary feature in many applications but also means it can be degraded by unintended contaminants or atmospheric oxygen over time, especially in alkaline solutions.[8][16]

  • pH Stability: The dye exhibits poor stability across a range of pH values. It fades appreciably at pH 3-5, considerably at pH 7, and completely at pH 8 after about a week.[11] It also undergoes decomposition in highly alkaline solutions.[17] This limits its use as a colorant in many aqueous formulations without appropriate stabilization.

Redox and pH Indicator Chemistry: The Mechanism of Color Change

Indigodisulfonate's dual function as both a pH and redox indicator is a direct result of its molecular structure and the lability of its electrons and protons in response to chemical environments.

Redox Indicator

The most prominent feature is its reversible redox reaction. The deep blue, oxidized form can be reduced to a yellow, leuco-form.[16][18] This transformation involves the addition of two electrons and two protons, which breaks the central conjugated system between the two rings, thus eliminating the chromophore responsible for the blue color.

This property is the basis for its use in redox titrations and for demonstrating redox principles.[18][19] The reaction is reversible; exposure of the reduced yellow form to an oxidizing agent, such as atmospheric oxygen, readily restores the blue color.[16][20]

Redox_Mechanism oxidized Indigo Carmine (Oxidized) Blue reduced Leuco-indigo Carmine (Reduced) Yellow oxidized->reduced + 2e⁻, + 2H⁺ (Reduction) reduced->oxidized - 2e⁻, - 2H⁺ (Oxidation)

Caption: Reversible redox reaction of Indigodisulfonate.

pH Indicator

In highly alkaline conditions, indigodisulfonate also functions as a pH indicator. It exhibits a distinct color change from blue at pH 11.4 to yellow at pH 13.0.[3][4][21] This change is due to the deprotonation of the amine (-NH) groups on the indole rings at high pH, which alters the electronic state of the conjugated system.

Reactivity with Oxidants: The Case of Ozone and Superoxide

For researchers in atmospheric chemistry, water treatment, and cell biology, the specific reaction of indigodisulfonate with oxidizing species is of paramount importance.

Reaction with Ozone

Indigodisulfonate is a highly effective indicator for dissolved ozone. The reaction is rapid and stoichiometric (1:1).[12] Ozone attacks and cleaves the central C=C double bond of the indigo dye. This cleavage definitively breaks the molecule's chromophore, leading to a loss of the blue color (decolorization). The primary degradation products are two molecules of isatin-5-sulfonic acid, which are nearly colorless.[12][22] This specific and quantitative decolorization forms the basis of a widely used spectrophotometric method for measuring ozone concentrations in water.[12]

Ozone_Reaction Indigo Indigo Carmine (Blue) Isatin Isatin-5-Sulfonic Acid (Colorless) Indigo->Isatin C=C bond cleavage Ozone O₃ Ozone->Isatin

Caption: Oxidative degradation of Indigo Carmine by ozone.

A Cautionary Tale: The Superoxide Reaction

A critical finding for biomedical researchers was the discovery that superoxide (O₂⁻), a key reactive oxygen species in cellular physiology, also degrades indigodisulfonate to isatin-5-sulfonic acid.[23] This reaction is indistinguishable from the reaction with ozone in terms of its final product.[22][23]

Expert Insight: This discovery was pivotal because it invalidated the use of indigodisulfonate as a specific, standalone indicator for ozone production by neutrophils and other biological systems. Researchers studying oxidative stress must now interpret results from indigo carmine assays with caution, recognizing that the observed degradation may be due to superoxide rather than ozone.[23] This underscores the necessity of using multiple, complementary detection methods to unequivocally identify specific reactive oxygen species in complex biological environments.

Experimental Protocols: From Demonstration to Quantification

The following protocols are designed as self-validating systems, providing clear, observable outcomes rooted in the chemical properties discussed.

Protocol 1: Preparation of a 1% (w/v) Indigo Carmine Stock Solution

This protocol outlines the standard preparation for a general-purpose indicator solution.

  • Materials: Indigo Carmine powder (disodium salt), distilled or deionized water, 100 mL volumetric flask, beaker, magnetic stirrer and stir bar, weighing balance.

  • Methodology:

    • Accurately weigh 1.0 g of Indigo Carmine powder.

    • Transfer the powder to a 250 mL beaker containing approximately 80 mL of distilled water.

    • Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. The solution should be a deep royal blue.[16]

    • Carefully transfer the dissolved solution to a 100 mL volumetric flask.

    • Rinse the beaker with small portions of distilled water, adding the rinsings to the volumetric flask to ensure a quantitative transfer.

    • Bring the final volume to the 100 mL mark with distilled water. Stopper and invert several times to ensure homogeneity.

    • Transfer the solution to a labeled, amber glass bottle for storage. This stock solution has a limited shelf life of 6-12 months when stored properly away from light.[16]

Protocol 2: The "Chemical Traffic Light" Redox Demonstration

This classic demonstration provides a striking visual representation of the reversible redox chemistry of indigodisulfonate.

  • Materials: 1% Indigo Carmine solution (from Protocol 1), Dextrose (D-glucose), Sodium Hydroxide (NaOH), 500 mL Erlenmeyer flask with a stopper, graduated cylinders.

  • Causality: In this experiment, dextrose acts as the reducing agent in a basic solution provided by NaOH. It reduces the indigo carmine from its blue (oxidized) state to its yellow (reduced) state. Shaking the flask introduces atmospheric oxygen, an oxidizing agent, which reverses the reaction, returning the indicator to its colored forms.

  • Methodology:

    • Prepare a dextrose solution (e.g., dissolve ~9 g of dextrose in water to make 500 mL).[16][20]

    • Prepare a sodium hydroxide solution (e.g., carefully dissolve ~24 g of NaOH in water to make 200 mL). Caution: This is a highly exothermic process. Use appropriate PPE.[16]

    • In the 500 mL Erlenmeyer flask, combine 100 mL of the dextrose solution and 100 mL of the sodium hydroxide solution.[16][24]

    • Add 10 mL of the 1% indigo carmine indicator solution to the flask. The solution will initially turn green.[16]

    • Firmly stopper the flask and allow the solution to sit undisturbed.

    • Observation: The color will gradually change from green to red and finally to a bright yellow as the dextrose fully reduces the indigo carmine. This may take up to 10 minutes.[16]

    • Re-oxidation: To demonstrate the reverse reaction, shake the flask. Gentle shaking introduces enough oxygen to oxidize the indicator to its red, intermediate state. Vigorous shaking introduces more oxygen, turning the solution green or back to blue.[16][24]

    • Upon standing, the dextrose will again reduce the indicator, and the color cycle can be repeated multiple times.[16]

Protocol 3: Workflow for Spectrophotometric Ozone Determination

This workflow outlines the key steps for using the indigo method for quantitative analysis.

Ozone_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_reagent 1. Prepare Indigo Reagent (Acidic Buffer) prep_blank 2. Prepare Blank: Reagent + Ozone-Free Water prep_reagent->prep_blank measure_abs 5. Measure Absorbance of Blank & Sample at ~600 nm prep_blank->measure_abs collect_sample 3. Collect Aqueous Sample (Contains Ozone) mix_sample 4. Mix Sample with Indigo Reagent collect_sample->mix_sample mix_sample->measure_abs calc_delta 6. Calculate ΔAbsorbance (Abs_blank - Abs_sample) measure_abs->calc_delta calc_conc 7. Calculate Ozone Conc. (Using Beer-Lambert Law & ε) calc_delta->calc_conc

Caption: Experimental workflow for ozone determination using Indigo Carmine.

  • Causality: The protocol relies on the stoichiometric decolorization of the indigo dye by ozone. By measuring the decrease in absorbance at ~600 nm against a blank, one can directly quantify the initial ozone concentration. The reaction is performed at an acidic pH (<3) to prevent the catalytic decomposition of the highly unstable ozone molecule before it can react with the dye.[12]

Applications and Considerations in Drug Development

Beyond the laboratory bench, indigodisulfonate serves two key roles in the pharmaceutical industry.

  • Pharmaceutical Excipient: It is used as a blue dye (FD&C Blue No. 2) in tablet coatings and capsule shells for product identification and aesthetic appearance.[3][13] However, its known instability to light and pH presents a significant formulation challenge.[11][13] Drug development professionals must carefully select stabilizing excipients, such as specific polymers (e.g., copovidone-based systems) or plasticizers, to prevent discoloration and ensure product stability over its shelf life.[13]

  • Medical Diagnostic Agent: In its sterile, injectable form, Indigo Carmine is used as a medical dye.[3] It is administered intravenously to highlight portions of the urinary tract during urologic surgery.[4][25] The dye is rapidly filtered by the kidneys without being metabolized, coloring the urine blue and allowing surgeons to visualize ureteral orifices and detect leaks.[25][26] While effective, it can cause adverse reactions, including a mild pressor effect (increase in blood pressure) or occasional idiosyncratic reactions.[26][27]

Safety and Handling

Indigodisulfonate is considered a moderately toxic irritant.[24] Standard laboratory safety protocols should be followed.

  • Personal Protective Equipment (PPE): Wear chemical splash goggles, gloves, and a lab coat when handling the powder or concentrated solutions.[2][24]

  • Handling: Avoid creating dust.[2] Handle in a well-ventilated area. Do not ingest or inhale.[2]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Crucially, store protected from light to prevent degradation.[14][15]

Conclusion

Indigodisulfonate dipotassium salt, and more commonly its disodium analogue Indigo Carmine, is a compound whose value is defined by its chemical reactivity. Its conjugated structure gives it a vibrant color, while the susceptibility of this structure to reduction, changes in pH, and oxidative cleavage provides its functionality. For the modern scientist, it serves as a powerful visual tool for demonstrating redox chemistry, a quantitative reagent for oxidant analysis, and a functional excipient in pharmaceutical design. A comprehensive understanding of its properties—particularly its mechanisms of color change and its inherent instabilities—is the key to unlocking its successful application, ensuring both innovation and integrity in scientific and developmental endeavors.

References

  • NYLearns.org. Oxidation-Reduction of Indigo Carmine. Retrieved from [Link]

  • Kettle, A. J., Clark, B. M., & Winterbourn, C. C. (2004). Superoxide converts indigo carmine to isatin sulfonic acid: implications for the hypothesis that neutrophils produce ozone. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). SCHEME 1. Reaction of indigo carmine with ozone. Retrieved from [Link]

  • Sălăgean, C., Vodnar, D. C., & Glevitzky, M. (2020). Indigo Carmine: Between Necessity and Concern. PMC. Retrieved from [Link]

  • Vytil. Indigo Carmine 1%. Retrieved from [Link]

  • O'Reilly, J. M., et al. (2018). Degradation of Indigo Carmine in Alkaline Dye-Mediated Direct Carbohydrate Fuel Cell. Journal of The Electrochemical Society. Retrieved from [Link]

  • Ashland. (n.d.). Overcoming the Color Stability Issue Exhibited by Indigo Carmine in Film-coating Formulations. Retrieved from [Link]

  • Google Patents. (2017). An improved process for the preparation of indigo carmine.
  • SciSpace. (2022). Ozonation of Indigo Carmine Catalyzed with Fe-Pillared Clay. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Degradation of Indigo Carmine Using Advanced Oxidation Processes: Synergy Effects and Toxicological Study. Retrieved from [Link]

  • International Journal of Innovations in Engineering and Science. (n.d.). Advanced Oxidative Degradation of Indigo Caramine. Retrieved from [Link]

  • ChemBK. (2024). 5,5-Indigodisulfonic acid, disodium salt. Retrieved from [Link]

  • chempedia.info. (n.d.). indigo carmine. Retrieved from [Link]

  • Wikipedia. (n.d.). Indigo carmine. Retrieved from [Link]

  • Techyamigo. (n.d.). Indigo carmine. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Indigotindisulfonate sodium?. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2026). A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. Retrieved from [Link]

  • Drugs.com. (2025). Indigotindisulfonate Monograph for Professionals. Retrieved from [Link]

  • PubChem. (n.d.). Indigo carmine. Retrieved from [Link]

  • Inxight Drugs. (n.d.). INDIGOTINDISULFONATE SODIUM. Retrieved from [Link]

  • Ataman Kimya. (n.d.). E 132. Retrieved from [Link]

  • Ataman Kimya. (n.d.). INDIGOTINE. Retrieved from [Link]

  • Macsen Labs. (n.d.). Indigo Carmine | Structure, Properties, Uses & Side effects. Retrieved from [Link]

  • Ataman Kimya. (n.d.). E132 (Indigo carmine). Retrieved from [Link]

  • Ataman Kimya. (n.d.). INDIGO CARMINE. Retrieved from [Link]

  • PubChem. (n.d.). Indigotindisulfonic acid. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Indigotindisulfonate sodium used for?. Retrieved from [Link]

  • DailyMed. (n.d.). INDIGO CARMINE INJECTION (Indigotindisulfonate Sodium Injection, USP). Retrieved from [Link]

  • Reagent World. (n.d.). Indigo Carmine - 5,5'-indigodisulfonic acid sodium salt - pH Indicator Pure - 100g. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Redox reaction mechanism of indigo. Retrieved from [Link]

Sources

5,5'-indigodisulfonic acid dipotassium salt CAS 13725-33-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5,5'-Indigodisulfonic Acid Dipotassium Salt (CAS 13725-33-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5,5'-indigodisulfonic acid dipotassium salt, a compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its fundamental properties, synthesis, mechanisms, and diverse applications, offering field-proven insights and detailed protocols.

Introduction and Strategic Significance

5,5'-indigodisulfonic acid dipotassium salt (CAS: 13725-33-2) is the potassium salt of a sulfonated indigo derivative. While the sodium salt form, known as Indigo Carmine or FD&C Blue No. 2, is more widely referenced in medical and food applications, the underlying indigotindisulfonic acid structure is key to its function.[1][2] The addition of sulfonate groups to the indigo core dramatically increases its water solubility, a critical attribute for its biological and analytical applications.[2][3]

Primarily recognized as a biologically inert dye, its principal utility lies in diagnostic procedures, particularly for visualizing the urinary tract in urological and gynecological surgeries.[1][4] Its rapid renal excretion and intense blue color provide a clear, real-time visual marker for assessing the integrity of the ureters.[1][5] Beyond its medical use, it also serves as a versatile pH and redox indicator in various laboratory settings.[2]

Physicochemical and Spectroscopic Profile

The compound's utility is directly linked to its distinct chemical and physical properties. It is a dark-colored powder or crystal that is soluble in water but only sparingly soluble in ethanol.[6][7][8]

Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 13725-33-2[6]
Molecular Formula C₁₆H₈K₂N₂O₈S₂[6]
Molecular Weight 498.57 g/mol [6]
Appearance Dark red to dark purple or dark blue powder/crystal[6]
Solubility Soluble in water; sparingly soluble in ethanol[7][8]
Maximum Absorption (λmax) ~610 nm[9]
pH Indicator Range Blue at pH 11.4 to yellow at pH 13.0-14.0[2][9]
Stability Stable in acidic to neutral solutions; sensitive to light and strong oxidizing agents.[9]

Note: Properties such as λmax and pH range are often cited for the more common sodium salt, but are chemically analogous for the dipotassium salt in solution.

Synthesis and Quality Control

Synthesis Pathway: Aromatic Sulfonation

The synthesis of indigodisulfonic acid salts is a classic example of electrophilic aromatic substitution. The process involves the sulfonation of indigo, which renders the otherwise insoluble parent molecule water-soluble.[9][10]

Core Causality: The choice of fuming sulfuric acid (oleum) as the sulfonating agent is critical. The excess sulfur trioxide (SO₃) in oleum acts as a powerful electrophile, attacking the electron-rich 5 and 5' positions on the indigo molecule's aromatic rings.[9] This reaction is carefully controlled to ensure disubstitution, yielding the desired product.

Synthesis_Workflow Indigo Indigo (Insoluble Precursor) Reaction Sulfonation Reaction (Heating) Indigo->Reaction Oleum Fuming Sulfuric Acid (Oleum) (SO₃ in H₂SO₄) Oleum->Reaction Neutralization Neutralization (e.g., with KOH) Reaction->Neutralization Product 5,5'-Indigodisulfonic Acid Dipotassium Salt Neutralization->Product Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: Synthesis workflow for 5,5'-indigodisulfonic acid dipotassium salt.

Analytical Characterization and Purity

For medical and research applications, high purity is paramount. The final product must be rigorously tested for residual starting materials and potential side products.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity and quantifying isomeric impurities, such as the 5,7'-isomer.[8]

  • Content Analysis: Titrimetric methods can be employed to determine the total percentage of the coloring matter.[7]

  • Spectrophotometry: UV-Vis spectrophotometry confirms the spectral properties (λmax) and is used for quantitative analysis.[11]

Mechanism of Action and Pharmacokinetics

Mechanism as a Diagnostic Dye

The primary mechanism of action is physical rather than pharmacological. 5,5'-indigodisulfonic acid is biologically inert, meaning it does not typically interact with biological receptors or pathways.[1] Its function is to act as a visible dye.[4]

When administered intravenously, the compound is rapidly filtered from the blood by the kidneys and excreted into the urine without undergoing significant metabolism.[1][4][5] This process colors the urine a deep blue, providing a stark visual contrast against surrounding tissues during medical procedures.[2][5]

Pharmacokinetic Profile

The pharmacokinetics are characterized by rapid onset and clearance, which is ideal for a diagnostic agent.

  • Absorption and Distribution: Following intravenous injection, it is distributed in the bloodstream with a volume of distribution of approximately 10.7 L (data for sodium salt).[1]

  • Excretion: The dye is excreted largely unchanged by the kidneys through tubular secretion.[1] It appears in the urine within 5 to 10 minutes of injection.[1][5]

  • Cardiovascular Effects: Although once considered pharmacologically inert, its use has been associated with cardiovascular effects, including hypertension.[1][2] It is suggested that the dye may inhibit endothelium-dependent relaxation by affecting nitric oxide generation or release.[1]

Pharmacokinetics cluster_body Patient IV Intravenous Administration Bloodstream Systemic Circulation (Distribution Vd ≈ 10.7 L) IV->Bloodstream Onset: <10 mins Kidneys Kidneys (Rapid Filtration & Secretion) Bloodstream->Kidneys Urine Bladder (Blue-colored Urine) Kidneys->Urine Excretion Excretion Urine->Excretion

Caption: Pharmacokinetic pathway of indigodisulfonic acid after IV injection.

Applications in Research and Clinical Practice

Primary Application: Visualization in Urological and Gynecological Surgery

The most critical application is as a visualization aid to assess the integrity of the ureters.[1][2] During complex pelvic surgeries, there is a risk of accidental injury to the ureters. Injecting the dye allows the surgeon to visually confirm ureteral patency by observing jets of blue urine from the ureteral orifices within the bladder via cystoscopy.[3][12]

This protocol represents a self-validating system; the visual confirmation of blue urine from both ureteral orifices serves as the direct validation of patency.

  • Patient Preparation: The patient is positioned for the surgical and cystoscopic procedure under appropriate anesthesia.

  • Dye Preparation: A standard dose, typically 5 mL of a 0.8% solution of the sodium salt (40 mg), is prepared for intravenous injection.[3][9][12]

  • Administration: The dye is administered as an intravenous bolus.

  • Cystoscopy: A cystoscope is introduced into the bladder. The surgeon observes the trigone area, specifically the two ureteral orifices.

  • Observation & Validation: Within 5-10 minutes, jets of blue-colored urine should be observed spurting from each ureteral orifice.

    • Successful Outcome: Symmetrical and prompt appearance of blue urine confirms the integrity of both ureters.

    • Adverse Finding: A significant delay, absence, or leakage of blue urine from an orifice suggests potential obstruction or injury, prompting immediate further investigation.

  • Documentation: The findings are documented in the operative report.

Cystoscopy_Workflow Start Start Surgical Procedure Inject Administer Dye IV (5 mL, 0.8% Solution) Start->Inject Cystoscope Insert Cystoscope & Observe Orifices Inject->Cystoscope Wait Wait 5-10 Minutes Cystoscope->Wait Decision Blue Urine Observed from Both Orifices? Wait->Decision Success Patency Confirmed Proceed with Surgery Decision->Success Yes Failure Investigate Potential Ureteral Injury Decision->Failure No / Unilateral End End Procedure Success->End Failure->End

Caption: Workflow for cystoscopic assessment of ureteral patency using dye.

Broader Research and Analytical Applications
  • pH Indicator: It exhibits a distinct color change from blue to yellow in a highly alkaline pH range (11.4-14.0), making it useful for specific titrations.[2]

  • Redox Indicator: The dye is blue in its oxidized state and turns yellow upon reduction, allowing it to serve as a redox indicator in chemical analyses.[2]

  • Histological Stain: It can be used as a biological stain, although it does not absorb into cells, it enhances the visibility of mucosal surfaces.[2]

  • Ozone Detection: It is used as an indicator for dissolved ozone, which converts it to isatin-5-sulfonic acid. However, this reaction is not entirely specific and can also detect superoxide.[2]

Safety and Regulatory Profile

While generally considered safe for its intended diagnostic use, adverse effects have been reported. The most significant are cardiovascular in nature, including transient hypertension or, more rarely, hypotension and bradycardia.[1][2][9] Allergic reactions are also possible.[9] The sodium salt form (indigotindisulfonate sodium) was approved for medical use in the United States by the FDA in 2022 for visualizing ureter integrity.[1][2]

Conclusion

5,5'-indigodisulfonic acid dipotassium salt, and its more common sodium salt analog, is a vital tool in both the laboratory and the operating room. Its utility is derived from a unique combination of properties: intense color, high water solubility, and rapid renal clearance with biological inertness. For drug development professionals and researchers, understanding its synthesis, mechanism, and precise application protocols is essential for leveraging its capabilities in ensuring patient safety during surgical procedures and as a reliable indicator in analytical chemistry.

References

  • Indigotindisulfonic Acid - PubChem. National Institutes of Health. [Link]

  • Indigo carmine. Wikipedia. [Link]

  • 5,5-Indigodisulfonic acid, disodium salt. ChemBK. [Link]

  • A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. Beilstein Journals. [Link]

  • indigo carmine. chemister.ru. [Link]

  • Indigo Carmine | Structure, Properties, Uses & Side effects. Macsen Labs. [Link]

  • INDIGOTINE. Food and Agriculture Organization of the United Nations. [Link]

  • E 132. Ataman Kimya. [Link]

  • Indigo Carmine - 5,5'-indigodisulfonic acid sodium salt - pH Indicator Pure. SYNTHETIKA. [Link]

  • What is the mechanism of Indigotindisulfonate sodium? Patsnap Synapse. [Link]

  • Indigotindisulfonic acid | C16H10N2O8S2 | CID 3705. PubChem. [Link]

  • Spectrophotometric Determination of Atenolol Using Indigo Carmine Dye. Semantic Scholar. [Link]

  • INDIGOTINE. Ataman Kimya. [Link]

  • Indigo Carmine (Indigotindisulfonate): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • What is Indigotindisulfonate sodium used for? Patsnap Synapse. [Link]

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A Comprehensive Technical Guide to Potassium Indigotindisulfonate and Sodium Indigo Carmine: Structure, Properties, and Analytical Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive analysis of the structural and functional characteristics of potassium indigotindisulfonate and its more prevalent counterpart, sodium indigo carmine. This document moves beyond a simple recitation of facts to offer a deeper understanding of the causal relationships between their molecular structures and their physicochemical properties, with a focus on their implications in research and drug development.

Unveiling the Core Structure: The Indigotindisulfonate Anion

At the heart of both potassium indigotindisulfonate and sodium indigo carmine lies the same organic anion: indigotin-5,5'-disulfonate. The fundamental structure is derived from indigo, a deep blue dye, through a process of aromatic sulfonation.[1][2] This chemical modification is crucial as it imparts water solubility to the otherwise insoluble indigo molecule.[3]

The sulfonation process involves the attachment of two sulfonic acid groups (-SO₃H) to the indigo core, typically at the 5 and 5' positions of the indole rings. The resulting indigotindisulfonic acid can then be neutralized with a base to form the corresponding salt.[4]

Caption: The core structure of the indigotin-5,5'-disulfonate anion.

The key takeaway is that the chromophore, the part of the molecule responsible for its deep blue color, remains the indigoid core. The sulfonic acid groups are primarily responsible for the molecule's solubility and its interaction with polar solvents like water.

The Counter-Ion Distinction: Potassium vs. Sodium

The fundamental difference between the two compounds lies in the counter-ion that balances the negative charge of the disulfonate anion. In potassium indigotindisulfonate, this role is filled by two potassium ions (K⁺), while in sodium indigo carmine, it is two sodium ions (Na⁺).

FeaturePotassium IndigotindisulfonateSodium Indigo Carmine
Chemical Formula C₁₆H₈K₂N₂O₈S₂C₁₆H₈N₂Na₂O₈S₂[5]
Molecular Weight 542.65 g/mol 466.36 g/mol [5]
Common Name -Indigo Carmine, Indigotine, FD&C Blue No. 2[1][2]
CAS Number 13725-33-2860-22-0[2]

This seemingly minor substitution of one alkali metal for another can have subtle but significant impacts on the compound's physicochemical properties.

A Deeper Look at Physicochemical Properties

Hygroscopicity: Hygroscopicity, the tendency of a substance to attract and hold water molecules from the surrounding environment, is another property influenced by the cation. Sodium ions, being smaller and having a higher charge density than potassium ions, tend to attract water molecules more strongly.[7] This often leads to sodium salts being more hygroscopic than their potassium equivalents.[7] For applications where moisture content is a critical parameter, such as in the formulation of stable solid dosage forms, the potentially lower hygroscopicity of potassium indigotindisulfonate could be an advantage.

Stability: The stability of indigo carmine is known to be affected by light, pH, and oxidizing agents.[8][9] The color can fade, particularly in alkaline solutions and when exposed to light.[8] While the counter-ion is not expected to directly participate in the degradation of the chromophore, it can influence the local environment and crystal lattice, which may have a secondary effect on stability. However, no direct comparative studies on the stability of the potassium versus the sodium salt were found in the reviewed literature.

Applications in Science and Medicine: A Focus on Sodium Indigo Carmine

Sodium indigo carmine has a long history of use across various scientific and medical fields due to its intense color and water solubility.

  • Medical Diagnostic Agent: A primary application is as a diagnostic dye in urological and gynecological surgeries.[6][10] Administered intravenously, it is rapidly filtered by the kidneys and excreted into the urine, coloring it blue.[3][11] This allows surgeons to visualize the ureteral orifices during cystoscopy and assess the integrity of the urinary tract.[6][12]

  • Food and Pharmaceutical Colorant: It is approved as a food additive (E132 in the EU, FD&C Blue No. 2 in the US) and is used to color a variety of products.[1][2] It is also used as a colorant in pharmaceutical capsules and tablets.[13]

  • pH and Redox Indicator: Indigo carmine functions as a pH indicator, changing from blue at pH 11.4 to yellow at 13.0.[1] It also acts as a redox indicator, turning yellow upon reduction.[3]

Information regarding specific applications of potassium indigotindisulfonate is scarce in the scientific literature, suggesting it is used far less commonly than the sodium salt. The choice of the sodium salt is likely driven by historical precedent, established regulatory approval, and potentially lower manufacturing costs.

Analytical Differentiation: Identifying the Cation

Distinguishing between potassium indigotindisulfonate and sodium indigo carmine requires analytical techniques that can specifically identify the cation. The organic anion will produce identical spectroscopic signatures in techniques like UV-Vis and NMR spectroscopy. Therefore, methods focused on elemental analysis are necessary.

cluster_sample Sample Preparation cluster_methods Analytical Techniques cluster_results Cation Identification Sample Aqueous solution of Potassium or Sodium Indigotindisulfonate AAS Atomic Absorption Spectroscopy (AAS) Sample->AAS Measures absorption of characteristic wavelengths FP Flame Photometry Sample->FP Measures emission of characteristic wavelengths ISE Ion-Selective Electrodes (ISE) Sample->ISE Potentiometric measurement of ion activity K_result Potassium (K⁺) Identified AAS->K_result Na_result Sodium (Na⁺) Identified AAS->Na_result FP->K_result FP->Na_result ISE->K_result ISE->Na_result

Caption: Experimental workflow for the analytical differentiation of potassium and sodium indigotindisulfonate.

Experimental Protocols

4.1.1. Flame Photometry

  • Principle: This technique relies on the principle that alkali metals emit light of a characteristic wavelength when introduced into a flame. The intensity of the emitted light is proportional to the concentration of the element.

  • Methodology:

    • Standard Preparation: Prepare a series of standard solutions of known concentrations of potassium chloride and sodium chloride in deionized water.

    • Sample Preparation: Prepare a dilute aqueous solution of the indigotindisulfonate salt.

    • Instrumentation: Use a flame photometer equipped with appropriate filters for sodium (approx. 589 nm) and potassium (approx. 766 nm).

    • Calibration: Aspirate the standard solutions into the flame and generate a calibration curve of emission intensity versus concentration for both sodium and potassium.

    • Analysis: Aspirate the sample solution into the flame and measure the emission intensity at the respective wavelengths for sodium and potassium.

    • Determination: Compare the emission intensities of the sample to the calibration curves to determine the presence and concentration of sodium and/or potassium.

4.1.2. Atomic Absorption Spectroscopy (AAS)

  • Principle: AAS measures the absorption of light by free atoms in the gaseous state. Each element absorbs light at a characteristic wavelength.

  • Methodology:

    • Standard and Sample Preparation: As described for Flame Photometry.

    • Instrumentation: Use an atomic absorption spectrophotometer equipped with hollow cathode lamps for both sodium and potassium.

    • Calibration: Aspirate the standard solutions into the flame (typically an air-acetylene flame) and generate a calibration curve of absorbance versus concentration for both sodium and potassium.

    • Analysis: Aspirate the sample solution and measure the absorbance at the characteristic wavelengths for sodium and potassium.

    • Determination: Determine the concentration of sodium and/or potassium in the sample by comparing its absorbance to the calibration curve.

4.1.3. Ion-Selective Electrodes (ISEs)

  • Principle: ISEs are potentiometric sensors that respond to the activity of a specific ion in a solution. The potential difference between the ISE and a reference electrode is logarithmically proportional to the ion's activity.

  • Methodology:

    • Electrode Calibration: Calibrate the sodium-selective and potassium-selective electrodes using standard solutions of NaCl and KCl, respectively, following the manufacturer's instructions.

    • Sample Measurement: Immerse the calibrated electrodes and a reference electrode into the aqueous sample solution of the indigotindisulfonate salt.

    • Potential Reading: Record the potential difference for both the sodium and potassium electrodes.

    • Concentration Determination: Calculate the concentration of sodium and potassium ions in the sample based on the measured potentials and the calibration data.

Conclusion and Future Perspectives

While sodium indigo carmine is a well-characterized and widely utilized compound, its potassium counterpart, potassium indigotindisulfonate, remains less explored. The fundamental structural difference lies solely in the counter-ion, which can influence key physicochemical properties such as solubility and hygroscopicity. For drug development professionals, the potential for reduced hygroscopicity in the potassium salt may warrant further investigation, particularly for solid dosage form development where moisture sensitivity is a concern.

The analytical techniques outlined in this guide provide robust and reliable methods for the unambiguous identification and quantification of the sodium and potassium counter-ions. Future research could focus on a direct, side-by-side comparison of the solubility, stability, and hygroscopicity of both salts to provide a clearer rationale for selecting one over the other in specific applications. Such studies would provide valuable data for formulators and researchers seeking to optimize the performance and stability of products containing this versatile blue dye.

References

  • Indigo Carmine: Between Necessity and Concern. PMC. [Link]

  • Why are potassium organic salts ever preferable to the sodium equivalents?. Chemistry Stack Exchange. [Link]

  • Indigo Carmine | Structure, Properties, Uses & Side effects. Macsen Labs. [Link]

  • Indigo carmine. Wikipedia. [Link]

  • INDIGO CARMINE. Ataman Kimya. [Link]

  • What is Indigotindisulfonate sodium used for?. Patsnap Synapse. [Link]

  • Indigo Carmine | 860-22-0 | Leading Supplier in US. MacsChem. [Link]

  • Injectable indigo carmine | Bludigo® (indigotindisulfonate sodium Injection, USP). PROVEPHARM. [Link]

  • Indigo carmine | C16H8N2Na2O8S2 | CID 2723854. PubChem. [Link]

  • Indigotindisulfonate Sodium: What is it and where is it used?. Drugs.com. [Link]

  • Cardiac arrest from intravenous indigo carmine during laparoscopic surgery -A case report. Korean Journal of Anesthesiology. [Link]

  • Indigo Carmine. DrugFuture. [Link]

  • Indigotindisulfonic Acid. PubChem. [Link]

  • Indigotindisulfonate (By injection). A.D.A.M.. [Link]

  • Efficacy | Bludigo® (indigotindisulfonate sodium Injection, USP). PROVEPHARM. [Link]

  • Indigotindisulfonate Monograph for Professionals. Drugs.com. [Link]

  • What is the mechanism of Indigotindisulfonate sodium?. Patsnap Synapse. [Link]

  • KEGG DRUG: Indigotindisulfonate sodium. KEGG. [Link]

  • INDIGOTINE. Ataman Kimya. [Link]

  • E 132. Ataman Kimya. [Link]

  • Overcoming the Color Stability Issue Exhibited by Indigo Carmine in Film-coating Formulations. Ashland. [Link]

  • (PDF) Indigo Carmine: Between Necessity and Concern. ResearchGate. [Link]

  • Indigo Carmine: Between Necessity and Concern. ResearchGate. [Link]

  • Indigotindisulfonic acid | C16H10N2O8S2 | CID 3705. PubChem. [Link]

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Technical Guide: Solubility Profile of Indigodisulfonate Salts (Water vs. Ethanol)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Indigodisulfonate Dipotassium Salt Solubility: Water vs. Ethanol Content Type: Technical Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals[1]

Executive Summary

This technical guide analyzes the solubility characteristics of Indigodisulfonate salts, specifically focusing on the contrast between aqueous and ethanolic environments.[1] While the industry standard is often the disodium salt (Indigo Carmine, CAS 860-22-0) , the physicochemical principles detailed here apply directly to the dipotassium salt (CAS 13725-33-2) due to the homologous nature of alkali metal sulfonates.

Core Insight: Indigodisulfonate salts exhibit a distinct solubility differential—moderate solubility in water (~10–16 g/L) versus sparing solubility in ethanol (~3 g/L) .[1] This "solubility switch" is critical for purification protocols, where ethanol is used as an antisolvent to precipitate the salt from aqueous solutions, and for formulation strategies in medical imaging and histology.[1]

Chemical Fundamentals & Structure-Property Relationships

To master the solubility behavior of Indigodisulfonate dipotassium, one must understand the competition between its ionic functional groups and its rigid organic core.[1]

The Molecule[2][3][4][5]
  • Chromophore: The core structure is a cross-conjugated indigo dimer.[1] This large, planar, aromatic system is inherently hydrophobic and responsible for the deep blue color.[1]

  • Solubilizing Groups: Two sulfonate groups (

    
    ) at the 5,5' positions render the molecule water-soluble.
    
  • Counterions: In the dipotassium salt, two

    
     ions balance the charge.[1]
    
    • Note: Potassium salts generally exhibit slightly higher aqueous solubility than their sodium counterparts due to the lower charge density and smaller hydration shell of the potassium ion, allowing for more efficient packing and dissolution dynamics, though the macroscopic behavior remains similar.[1]

Mechanism of Solvation

The solubility difference is driven by the dielectric constant (


)  of the solvent:
  • In Water (

    
    ):  Water molecules form a high-energy hydration shell around the dissociated 
    
    
    
    ions and the anionic sulfonate groups.[1] The high polarity of water overcomes the lattice energy of the salt.[1]
  • In Ethanol (

    
    ):  Ethanol is less polar.[1] While it can interact with the organic core, it lacks the dielectric strength to effectively shield the ionic charges of the sulfonate groups.[1] Consequently, the ion-ion attraction dominates, leading to precipitation or low solubility.[1]
    
Visualization: Solvation Dynamics

SolvationMechanism Salt Indigodisulfonate Dipotassium (Solid) Water Water (Polar) High Dielectric Salt->Water Dissolution Ethanol Ethanol (Less Polar) Low Dielectric Salt->Ethanol Exposure Soluble Stable Solution (Hydration Shells Form) Water->Soluble Ionic Dissociation (K+ / -SO3-) Insoluble Precipitation (Lattice Energy Dominates) Ethanol->Insoluble Weak Solvation of Ions

Figure 1: Mechanistic flow illustrating why high dielectric solvents (water) favor dissolution while lower dielectric solvents (ethanol) favor precipitation.

Solubility Data Analysis

The following data consolidates findings for Indigodisulfonate salts. Note that while specific data for the dipotassium salt is rare, it is inferred from the widely characterized disodium salt (Indigo Carmine) with adjustments for the cation effect.[1]

ParameterWater (

)
Ethanol (

)
Practical Implication
Solubility (25°C) ~10 – 16 g/L (1.0 – 1.6%)~3 g/L (0.3%)Water is the solvent of choice for stock solutions.
Solubility Class SolubleSparingly SolubleEthanol acts as an antisolvent.[1]
Appearance Deep Blue SolutionPale Blue / SuspensionVisual check for saturation is easy.[1]
pH Stability Stable pH 3–7N/AAlkaline conditions cause color loss (Yellow).[1]
Primary Use Injection, Staining, IndicatorsPrecipitation, WashingDo not use ethanol for high-conc.[1] delivery.

Data Sources: Derived from standard pharmacopeial data for Indigo Carmine (Disodium) and chemical property databases [1, 2, 3].[1]

Experimental Protocols

Protocol A: Preparation of Aqueous Stock Solution (1% w/v)

Purpose: To create a stable, particle-free solution for filtration or injection (research use).[1] Context: This concentration approaches the saturation limit; heating may be required to speed up dissolution, but stability is compromised by heat.[1]

  • Weighing: Accurately weigh 1.0 g of Indigodisulfonate salt.

  • Solvent Prep: Measure 100 mL of Water for Injection (WFI) or deionized water.[1] Degas the water to minimize oxidative fading.[1]

  • Dissolution:

    • Add the salt to a beaker containing approx. 80 mL of the water.

    • Stir magnetically at room temperature (20–25°C) . Avoid heating above 30°C to prevent degradation.[1]

    • Observation: The powder is dense; allow 15–30 minutes for complete dissolution.[1]

  • Final Volume: Transfer to a volumetric flask and dilute to volume with the remaining water.

  • Filtration: Pass through a 0.22 µm PES or PVDF filter .[1] Note: Nylon filters may bind the dye.

  • Storage: Store in amber glass at room temperature. Use within 24 hours (light sensitive).

Protocol B: Ethanol Precipitation (Purification)

Purpose: To purify the salt from highly water-soluble impurities or to recover the solid from an aqueous solution.

  • Concentration: Start with a saturated aqueous solution of Indigodisulfonate.[1]

  • Antisolvent Addition: Slowly add Absolute Ethanol (Grade >99%) to the stirring aqueous solution.[1]

    • Ratio: Target a final ratio of 3:1 (Ethanol:Water).[1]

  • Precipitation: The solubility drops drastically.[1] The Indigodisulfonate salt will crystallize/precipitate out as a dark blue solid.[1]

  • Collection: Filter the precipitate using a sintered glass funnel (vacuum filtration).

  • Washing: Wash the filter cake with cold 95% ethanol to remove residual water and impurities.[1] The dye will not dissolve significantly in the cold ethanol wash.[1]

Visualization: Workflow Logic

Workflow Start Raw Indigodisulfonate Salt SolventChoice Select Solvent Start->SolventChoice WaterPath Water (WFI/DI) SolventChoice->WaterPath For Formulation EthanolPath Ethanol (>95%) SolventChoice->EthanolPath For Purification Dissolve Dissolution (10 g/L) WaterPath->Dissolve Precipitate Suspension/Precipitation (<3 g/L) EthanolPath->Precipitate Filter 0.22 µm Filtration Dissolve->Filter Wash Wash Impurities Precipitate->Wash FinalSol Sterile Solution (Ready for Use) Filter->FinalSol FinalSolid Purified Solid Wash->FinalSolid

Figure 2: Operational workflow for selecting solvent based on desired outcome (Dissolution vs. Purification).

Application Context & Stability

Medical & Diagnostic Applications[1][2][6][8][9][10][11]
  • Chromoendoscopy: 0.1% to 0.4% aqueous solutions are sprayed onto the gastrointestinal mucosa.[1] The solubility in water is sufficient for these concentrations.[1] Ethanol is avoided in these formulations to prevent mucosal irritation and precipitation in the delivery catheter [4].[1]

  • Renal Function: Intravenous injection requires absolute solubility to prevent micro-embolisms.[1] Only aqueous vehicles are permitted.[1]

Stability Factors
  • Oxidation: Indigodisulfonate is a redox indicator.[1][2] In the presence of oxidizing agents (or prolonged air exposure), it converts to isatin-5-sulfonic acid (colorless/yellow). Ethanol does not protect against this; inert gas purging (Nitrogen/Argon) of the water is recommended for stock solutions [1].[1]

  • Light: The compound is photosensitive.[1] Both aqueous and ethanolic mixtures must be protected from light.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 2723854, Indigo carmine. Retrieved from [Link]

Sources

Technical Guide: Redox Properties of Indigodisulfonate Dipotassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Redox potential of indigodisulfonate dipotassium salt at neutral pH Content Type: In-depth Technical Guide

Executive Summary

Indigodisulfonate dipotassium salt (CAS 13725-33-2), closely related to its more common disodium analogue (Indigo Carmine), serves as a critical redox indicator in biochemical and pharmaceutical applications.[1] Its utility is defined by a sharp, reversible color transition from blue (oxidized) to yellow (reduced/leuco) , driven by a 2-electron, 2-proton transfer mechanism.[1]

At neutral pH (7.0), the compound exhibits a formal redox potential (


) of approximately -125 mV vs. SHE .[1] This specific potential makes it an ideal sensor for anaerobic environments, microbial fuel cells, and dissolved ozone detection, as it operates within the physiological window of many biological redox couples.[1]

This guide provides a rigorous analysis of its thermodynamic behavior, practical experimental protocols for potential determination, and guidelines for its use in sensitive drug development assays.[1]

Physicochemical Profile

While the disodium salt (Indigo Carmine) is the standard reference in literature, the dipotassium salt offers distinct solubility characteristics often preferred in specific electrolyte formulations (e.g., potassium-rich intracellular mimics).[1]

PropertySpecification
Chemical Name Potassium 5,5'-indigodisulfonate
CAS Number 13725-33-2
Formula

Molecular Weight ~498.57 g/mol
Solubility Water-soluble (moderate); solubility is generally higher than the sodium salt due to the larger cation radius disrupting lattice energy.[1]

(Oxidized)
610 nm (Deep Blue)

(Reduced)
~405 nm (Yellow/Colorless)
pKa Values The sulfonate groups are permanently ionized; amine protons have pKa > 12.[1]

Thermodynamics of Redox Behavior

The redox activity of indigodisulfonate is governed by the reversible reduction of the central alkene bond connecting the two indole rings. This process is pH-dependent, adhering to the Nernst equation.[1]

The Redox Mechanism

The transition involves the uptake of 2 electrons and 2 protons to form the leuco-compound.[1]

RedoxMechanism cluster_legend Reaction Parameters Ox Oxidized Form (Blue) Indigodisulfonate Process + 2e⁻ + 2H⁺ Ox->Process Red Reduced Form (Yellow) Leuco-Indigodisulfonate Red->Process Process->Ox Oxidation (Anodic Scan) Process->Red Reduction (Cathodic Scan) Legend1 Reversible 2e⁻/2H⁺ Transfer

Figure 1: Reversible redox mechanism of indigodisulfonate. The central double bond is saturated upon reduction.[1]

Nernstian Derivation at pH 7.0

To validate the potential at neutral pH, we apply the Nernst equation. The standard potential (


) for the indigodisulfonate couple is established at +0.290 V  vs. Standard Hydrogen Electrode (SHE) at pH 0.[1]

[1]

For a reaction involving


 protons and 

electrons:

[1]

[1]

Given


 and 

:




[1]

Conclusion: The theoretical formal potential (


) is -124 mV  (vs. SHE).[1] Experimental values typically range from -125 mV to -130 mV , confirming high adherence to Nernstian behavior.[1]

Experimental Protocol: Voltammetric Determination

Objective: To empirically determine the formal redox potential (


) of indigodisulfonate dipotassium salt at pH 7.0 using Cyclic Voltammetry (CV).
Reagents & Equipment
  • Analyte: Indigodisulfonate dipotassium salt (Sigma-Aldrich/Merck or equivalent, >95% purity).[1]

  • Buffer: 0.1 M Phosphate Buffer Saline (PBS), pH 7.0 (degassed).

  • Working Electrode: Glassy Carbon Electrode (GCE), polished to mirror finish.[1]

  • Reference Electrode: Ag/AgCl (3M KCl).[1] Note:

    
     vs SHE.[1]
    
  • Counter Electrode: Platinum wire.

  • Potentiostat: Capable of scan rates 10–500 mV/s.

Workflow

CV_Protocol cluster_QC Quality Control Start Start: Electrode Preparation Polish Polish GCE with 0.05 µm Alumina Sonicate in Ethanol/Water Start->Polish PrepSol Prepare 1.0 mM Indigodisulfonate in degassed 0.1 M PBS (pH 7.0) Polish->PrepSol Setup Assemble 3-Electrode Cell (WE: GCE, RE: Ag/AgCl, CE: Pt) PrepSol->Setup Purge Purge with N₂ for 10 mins (Maintain N₂ blanket) Setup->Purge Scan Run CV Scans Window: -0.6 V to +0.2 V Rates: 20, 50, 100 mV/s Purge->Scan Analyze Calculate E°' = (Eqa + Eqc) / 2 Convert to SHE Scan->Analyze Check1 Peak Separation (ΔEp) Should approach 59/n mV Scan->Check1

Figure 2: Step-by-step workflow for Cyclic Voltammetry determination.

Data Analysis & Calculation
  • Identify Peaks: Locate the anodic peak potential (

    
    ) and cathodic peak potential (
    
    
    
    ).[1]
  • Calculate

    
     (vs Ag/AgCl): 
    
    
    
    
    Typical Result: At pH 7,
    
    
    vs Ag/AgCl
    
    
    V.[1]
  • Convert to SHE:

    
    
    
    
    
    [1]

Applications in Drug Development[1]

Anaerobic Culture Validation

In microbiome drug discovery, strict anaerobiosis is critical.[1] Indigodisulfonate acts as a self-validating indicator.[1]

  • Blue: Oxygen present (Aerobic/Microaerophilic).[1]

  • Yellow: Oxygen absent (Strict Anaerobic,

    
     mV).[1]
    
  • Protocol: Add at 0.001% w/v to media. Autoclaving reduces the dye to yellow (due to glucose/cysteine in media); it turns blue only if the anaerobic seal is compromised.

Dissolved Ozone Detection

The sulfonate groups make the molecule susceptible to oxidative cleavage by ozone (


), bleaching the blue color irreversibly to isatin sulfonates.[1] This is distinct from the reversible redox behavior described above and allows for quantitative ozone monitoring in water for injection (WFI) systems.

Stability & Troubleshooting

  • Light Sensitivity: The dipotassium salt is photosensitive.[2] Solutions should be stored in amber bottles. Exposure to light can cause photo-oxidation, drifting the observed potential.[1]

  • Auto-oxidation: In the leuco (reduced) form, the compound reacts rapidly with atmospheric oxygen.[1] All electrochemical measurements must be performed under a strict nitrogen or argon blanket.

  • Salt Selection: If the dipotassium salt is unavailable, the disodium salt (Indigo Carmine) can be substituted for most redox applications without adjusting the potential values, as the cation effect on

    
     is negligible (< 5 mV) at physiological ionic strengths.[1]
    

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 2723854, Indigo carmine. Retrieved from [Link][1]

  • Ataman Chemicals. (2024).[1] Indigo Carmine Technical Data Sheet. Retrieved from [Link][1]

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An In-Depth Technical Guide to Dipotassium 5,5'-Indigodisulfonate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Dipotassium 5,5'-indigodisulfonate, a water-soluble derivative of indigo. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and diverse applications of this compound, with a comparative perspective to its more common sodium counterpart, Indigo Carmine.

Core Molecular Profile

Dipotassium 5,5'-indigodisulfonate is an organic salt characterized by the presence of two sulfonate groups on the indigo core structure, which confers its significant solubility in aqueous media. The potassium counter-ions distinguish it from the more frequently referenced sodium salt (Indigo Carmine).

PropertyValueSource
Molecular Formula C₁₆H₈K₂N₂O₈S₂[1][2]
Molecular Weight 498.57 g/mol [1][2]
CAS Number 13725-33-2[1][2]
Synonyms Indigodisulfonate dipotassium salt, Potassium (E)-3,3′-dioxo-[2,2′-biindolinylidene]-5,5′-disulfonate[1][2]

Below is a diagram illustrating the chemical structure of Dipotassium 5,5'-indigodisulfonate.

Caption: Molecular structure of Dipotassium 5,5'-indigodisulfonate.

Synthesis and Manufacturing

The synthesis of Dipotassium 5,5'-indigodisulfonate is analogous to that of Indigo Carmine, involving the sulfonation of indigo followed by neutralization.[3][4][5] The key distinction lies in the choice of the base for neutralization.

The process begins with the aromatic sulfonation of indigo. This is typically achieved by treating indigo with concentrated sulfuric acid or oleum.[5] The highly electrophilic sulfur trioxide in these reagents attacks the electron-rich indole rings of the indigo molecule, primarily at the 5 and 5' positions, to introduce sulfonic acid groups. This reaction significantly enhances the water solubility of the parent indigo molecule.

Following sulfonation, the resulting 5,5'-indigodisulfonic acid is neutralized. To produce the dipotassium salt, a potassium base such as potassium hydroxide or potassium carbonate is used. This acid-base reaction yields Dipotassium 5,5'-indigodisulfonate and water. The final product is then typically purified through recrystallization to remove any unreacted starting materials or byproducts.

A generalized workflow for the synthesis is depicted below.

G cluster_0 Synthesis Workflow A Indigo B Sulfonation (H₂SO₄/Oleum) A->B C 5,5'-Indigodisulfonic Acid B->C D Neutralization (e.g., KOH) C->D E Crude Dipotassium 5,5'-indigodisulfonate D->E F Purification (Recrystallization) E->F G Pure Dipotassium 5,5'-indigodisulfonate F->G

Caption: Generalized synthesis workflow for Dipotassium 5,5'-indigodisulfonate.

Physicochemical Properties and Applications

While specific experimental data for the dipotassium salt is less common in the literature than for its sodium counterpart, its properties can be largely inferred.

Solubility and Appearance: Dipotassium 5,5'-indigodisulfonate is a dark blue to purple crystalline powder.[6][7] Its high solubility in water is a key characteristic, a property shared with Indigo Carmine.[8][9] This solubility is crucial for its applications in aqueous systems.

pH Indicator Properties: A significant application of this class of compounds is as a pH indicator. Indigo Carmine, for instance, exhibits a color change from blue at pH 11.4 to yellow at pH 13.0.[10] It is expected that Dipotassium 5,5'-indigodisulfonate would have a very similar pH-dependent color profile due to the identical chromophore.

Redox Indicator Properties: The compound also functions as a redox indicator, turning yellow upon reduction.[10] This property makes it valuable in analytical chemistry for monitoring redox reactions.

Applications in Research and Drug Development

The unique properties of Dipotassium 5,5'-indigodisulfonate and its sodium analog make them versatile tools in various scientific fields.

Biological Staining and Medical Imaging: In medical and biological research, these compounds are used as dyes. Although not absorbed by cells, they can be applied to highlight the topography of mucosal surfaces. The sodium salt, Indigo Carmine, is used in medical procedures such as urologic surgery to visualize the urinary tract and in obstetric surgery to detect amniotic fluid leaks.[4] The dipotassium salt could serve a similar function as a visualization aid in preclinical research models.

Food and Pharmaceutical Colorant: Indigo Carmine is approved as a food colorant (E132) in the EU and as FD&C Blue No. 2 in the United States.[4] It is also used as a dye in the manufacturing of pharmaceutical capsules. While the dipotassium salt is not as commonly used for these purposes, its chemical similarity suggests potential for similar applications, subject to regulatory approval.

Analytical Chemistry: Beyond its role as a pH and redox indicator, Dipotassium 5,5'-indigodisulfonate can be used in the detection of certain chemical species. For example, it can act as a dissolved ozone indicator through its conversion to isatin-5-sulfonic acid.

Experimental Protocol: Use as a pH Indicator

The following protocol outlines the use of Dipotassium 5,5'-indigodisulfonate as a pH indicator.

Objective: To demonstrate the pH-dependent color change of Dipotassium 5,5'-indigodisulfonate.

Materials:

  • Dipotassium 5,5'-indigodisulfonate

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 M

  • Potassium hydroxide (KOH), 0.1 M

  • pH meter

  • Beakers

  • Stir plate and stir bar

Procedure:

  • Prepare a 0.1% (w/v) stock solution: Dissolve 0.1 g of Dipotassium 5,5'-indigodisulfonate in 100 mL of deionized water. Stir until fully dissolved. The solution should be a deep blue color.

  • Prepare a series of buffers: Create a range of buffer solutions with pH values from 10 to 14.

  • Add the indicator: To a set volume of each buffer solution (e.g., 10 mL), add a small, consistent amount of the indicator stock solution (e.g., 2-3 drops).

  • Observe and record color changes: Note the color of the solution at each pH value. A distinct transition from blue to yellow is expected around pH 11.4 to 13.0.

  • Verification: Use a calibrated pH meter to confirm the pH of each solution.

Expected Results: The solution will be blue at pH values below approximately 11.4 and will transition to yellow at pH values above 13.0.

Conclusion

Dipotassium 5,5'-indigodisulfonate is a valuable chemical compound with a well-defined molecular structure and properties that make it suitable for a range of applications in research and development. Its high water solubility, coupled with its function as a pH and redox indicator, positions it as a useful tool in analytical chemistry, biological staining, and as a potential component in pharmaceutical formulations. While its sodium salt, Indigo Carmine, is more widely documented, the fundamental characteristics of the dipotassium salt are analogous, offering a viable alternative for various scientific endeavors.

References

  • Vertex AI Search. (n.d.).
  • Selleck Chemicals. (2024, May 22). Indigo carmine | CAS 860-22-0.
  • Chem-Impex. (n.d.). Indigo Carmine.
  • Lab Alley. (n.d.). Indigo Carmine Solution.
  • A Chemtek. (n.d.). Indigo carmine | 860-22-0.
  • MacsChem. (n.d.). Indigo Carmine | 860-22-0 | Leading Supplier in US.
  • NOAA - CAMEO Chemicals. (n.d.). INDIGO CARMINE.
  • TargetMol. (n.d.). Indigo carmine.
  • PubChem. (n.d.). Indigo carmine | C16H8N2Na2O8S2 | CID 2723854.
  • Sigma-Aldrich. (n.d.). Potassium (E)
  • ChemicalBook. (2025, January 27).
  • Bianda, V., Constenla, J.-A., Haubrichs, R., & Zaffalon, P.-L. (n.d.).
  • Wikipedia. (n.d.). Indigo carmine.
  • Food and Agriculture Organization of the United N
  • Macsen Labs. (n.d.). Indigo Carmine | Structure, Properties, Uses & Side effects.
  • Google Patents. (n.d.).
  • PubChem - NIH. (n.d.). Indigotindisulfonic Acid.
  • Beilstein Journals. (2026, January 21). A new synthesis of Tyrian purple (6,6'-dibromoindigo)

Sources

An In-depth Technical Guide to the Absorption Spectrum of Indigodisulfonate Dipotassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the absorption spectrum of indigodisulfonate dipotassium salt, a compound widely known as Indigo Carmine or FD&C Blue No. 2. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the accurate spectrophotometric analysis of this vital dye.

Introduction: The Significance of Indigodisulfonate Dipotassium Salt

Indigodisulfonate dipotassium salt (C₁₆H₈K₂N₂O₈S₂) is a synthetic dye derived from indigo through aromatic sulfonation, a process that imparts water solubility to the molecule.[1] Its applications are diverse, ranging from a food colorant (E132) and a pH indicator to a histological stain and a diagnostic agent in medical procedures.[1][2][3] The functionality of indigodisulfonate dipotassium salt in these varied roles is intrinsically linked to its electronic structure and, consequently, its interaction with electromagnetic radiation, which is characterized by its absorption spectrum.

A thorough understanding of its spectral properties is paramount for applications such as quantitative analysis, formulation development, and stability testing. This guide will elucidate the key features of its absorption spectrum, the factors influencing it, and a robust protocol for its determination.

The Molecular Basis of Absorption: Electronic Transitions

The vibrant blue color of indigodisulfonate dipotassium salt in aqueous solution is a direct consequence of its ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is not a singular event but rather a series of distinct electronic transitions between molecular orbitals. The primary absorption maximum (λmax) in the visible region, typically observed between 610-615 nm, is attributed to a π-π* transition within the conjugated system of the molecule.[2][4] This extensive system of alternating single and double bonds, encompassing the two indole rings and the central carbon-carbon double bond, allows for the delocalization of π-electrons. The energy required to promote these electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) corresponds to the energy of photons in the orange-red portion of the visible spectrum, resulting in the transmitted light appearing as a complementary deep blue.

In addition to the prominent visible peak, indigodisulfonate dipotassium salt exhibits several absorption bands in the ultraviolet (UV) region. These are typically found around 205 nm, 250 nm, and 287-291 nm.[5] These higher-energy absorptions are associated with electronic transitions within the aromatic rings and the carbonyl functional groups of the molecule.[5]

Critical Factors Influencing the Absorption Spectrum

The absorption spectrum of indigodisulfonate dipotassium salt is not static and can be significantly influenced by its chemical environment. For researchers and drug development professionals, understanding and controlling these factors is crucial for obtaining accurate and reproducible results.

The Profound Impact of pH

The pH of the solution is arguably the most critical factor affecting the absorption spectrum. In acidic to neutral media, the dye exists predominantly in its blue-colored dianionic form, exhibiting the characteristic λmax around 610 nm.[5][6] However, as the pH increases into the alkaline range (typically above pH 9.4), a noticeable deprotonation event occurs, leading to a significant structural rearrangement.[5][6] This results in a hypsochromic shift (a shift to a shorter wavelength) of the main absorption band, with the emergence of a new peak around 451 nm.[5][6] This spectral shift is visually observed as a color change from blue to yellow-green.[5]

This pH-dependent behavior underscores the importance of stringent pH control during spectrophotometric analysis. Failure to buffer the solution can lead to erroneous and irreproducible measurements.

Solvent Effects

The polarity of the solvent can also influence the absorption spectrum. While indigodisulfonate dipotassium salt is most commonly analyzed in aqueous solutions due to its high solubility, the use of other solvents can lead to shifts in the absorption maxima. These solvatochromic shifts arise from differential solvation of the ground and excited states of the molecule. Protic solvents, capable of hydrogen bonding, can interact with the sulfonate and carbonyl groups, further influencing the electronic distribution and transition energies.[7][8]

Quantitative Analysis: The Beer-Lambert Law

The relationship between absorbance and concentration is described by the Beer-Lambert Law, A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration of the analyte. The molar absorptivity is a constant that is characteristic of the substance at a specific wavelength. For indigodisulfonate dipotassium salt in water, the molar absorption coefficient has been reported to be approximately 9 x 10³ mol⁻¹ dm³ cm⁻¹ at its λmax of around 611 nm.[9] This high molar absorptivity allows for the sensitive and accurate quantification of the dye even at low concentrations.

Experimental Protocol for Determining the Absorption Spectrum

The following protocol outlines a robust and self-validating methodology for the determination of the absorption spectrum of indigodisulfonate dipotassium salt using a UV-Vis spectrophotometer.

Materials and Instrumentation
  • Indigodisulfonate dipotassium salt (analytical grade)

  • Deionized water or appropriate buffer solution

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh a known mass of indigodisulfonate dipotassium salt and dissolve it in a known volume of deionized water or a suitable buffer in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions of varying concentrations. This is crucial for establishing a calibration curve for quantitative analysis.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the wavelength range for the scan, typically from 200 nm to 800 nm, to capture both the UV and visible regions.

  • Blank Measurement: Fill a clean cuvette with the same solvent (deionized water or buffer) used to prepare the working solutions. This will serve as the blank. Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This step is critical to subtract the absorbance of the solvent and the cuvette itself.[10]

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the first working solution and then fill it approximately three-quarters full.

    • Wipe the optical surfaces of the cuvette with a lint-free tissue to remove any fingerprints or residues.

    • Place the cuvette in the sample holder of the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • For quantitative analysis, record the absorbance at the primary λmax for each of the working solutions.

    • Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear and pass through the origin, in accordance with the Beer-Lambert Law.

    • The concentration of an unknown sample can be determined by measuring its absorbance and interpolating its concentration from the calibration curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Weigh Indigodisulfonate Dipotassium Salt B Prepare Stock Solution (Volumetric Flask) A->B C Perform Serial Dilutions (Working Solutions) B->C D Spectrophotometer Setup (200-800 nm) C->D E Blank Measurement (Solvent Only) D->E F Measure Sample Absorbance E->F G Identify λmax F->G H Plot Calibration Curve (Absorbance vs. Concentration) G->H I Determine Unknown Concentration H->I

Caption: A flowchart illustrating the key steps in the preparation, measurement, and analysis for determining the absorption spectrum of indigodisulfonate dipotassium salt.

Data Presentation: Summary of Absorption Peaks

The following table summarizes the characteristic absorption peaks of indigodisulfonate dipotassium salt in an aqueous solution.

Wavelength (λmax)RegionAssociated Electronic Transition/Group
~610-615 nmVisibleπ-π* transition in the conjugated system
~287-291 nmUVAromatic rings
~250 nmUVCarbonyl groups
~205 nmUVAromatic rings

Table 1: Key absorption peaks of indigodisulfonate dipotassium salt in aqueous solution.[5]

Conclusion

The absorption spectrum of indigodisulfonate dipotassium salt is a rich source of information for researchers and professionals in various scientific fields. Its distinct peaks in the UV and visible regions, governed by specific electronic transitions, provide a basis for both qualitative identification and precise quantitative analysis. The profound influence of pH on the spectral properties necessitates careful control of experimental conditions to ensure data integrity. The protocol outlined in this guide provides a systematic and reliable approach for characterizing this important dye, enabling its effective application in research and development.

References

  • Indigo Carmine in a Food Dye: Spectroscopic Characterization and Determining Its Micro-Concentration through the Clock Reaction. (2022). PMC. Retrieved February 20, 2026, from [Link]

  • UV–vis measurements of indigo carmine samples at adjusted pH levels... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Indigo chromophores and pigments: structure and dynamics. (n.d.). NTU > IRep. Retrieved February 20, 2026, from [Link]

  • Exploratory study on sequestration of some essential metals by indigo carmine food dye. (n.d.). SciELO. Retrieved February 20, 2026, from [Link]

  • Indigo carmine. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • FD&C blue 2. (n.d.). Haz-Map. Retrieved February 20, 2026, from [Link]

  • Solvent Mediated Excited State Proton Transfer in Indigo Carmine. (2020). The Journal of Physical Chemistry Letters - ACS Publications. Retrieved February 20, 2026, from [Link]

  • INDIGOTINE. (n.d.). Ataman Kimya. Retrieved February 20, 2026, from [Link]

  • INDIGO CARMINE. (n.d.). Ataman Kimya. Retrieved February 20, 2026, from [Link]

  • Video: UV-Vis Spectroscopy of Dyes - Procedure. (2020). JoVE. Retrieved February 20, 2026, from [Link]

  • Solvent Mediated Excited State Proton Transfer in Indigo Carmine. (2020). PubMed. Retrieved February 20, 2026, from [Link]

Sources

Synonyms for indigodisulfonate dipotassium salt in literature

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Indigodisulfonate Dipotassium Salt Handbook: Nomenclature, Synthesis, and Application Protocols

Executive Summary This technical guide addresses the precise identification, physicochemical properties, and experimental utility of Indigodisulfonate Dipotassium Salt (CAS: 13725-33-2).[1] While frequently conflated with its sodium analogue (Indigo Carmine), the dipotassium variant offers distinct solubility profiles and cation-specific interactions critical for specialized redox titrations, electrolytic media, and biological staining.[1] This document provides researchers with a rigorous synonym ontology to navigate literature ambiguity, alongside a self-validating protocol for laboratory synthesis and quality control.

Part 1: Chemical Identity & Nomenclature Resolution

In literature, "Indigo Carmine" is a promiscuous term.[1] It predominantly refers to the disodium salt (CAS 860-22-0).[1] When specific experimental conditions require the dipotassium salt, relying on common names leads to sourcing errors.

The following table resolves the synonym hierarchy, separating the specific target from its analogues.

Table 1: Synonym & Identifier Ontology

CategoryPrimary Identifier / NameCAS NumberChemical FormulaNotes
Target Molecule Indigodisulfonate Dipotassium Salt 13725-33-2 C₁₆H₈K₂N₂O₈S₂ The specific subject of this guide.
Potassium Indigo CarmineCommon lab slang; ambiguous.[1]
Dipotassium 5,5'-indigodisulfonateIUPAC-aligned specificity.[1]
Acid Blue 74 (Potassium Salt)"Acid Blue 74" usually implies Na+; specify K+.[1]
Common Analogue Indigodisulfonate Disodium Salt860-22-0C₁₆H₈N₂Na₂O₈S₂The standard "Indigo Carmine."[1]
Parent Acid 5,5'-Indigodisulfonic Acid61725-08-4C₁₆H₁₀N₂O₈S₂The protonated precursor.[1]
Literature Search Strategy

To isolate the dipotassium salt in databases (Scifinder, PubChem, PubMed), use the following Boolean logic to filter out the overwhelming volume of sodium-salt data:

("Indigodisulfonate" OR "Indigo Carmine") AND ("Potassium" OR "Dipotassium" OR "K salt") NOT ("Sodium" OR "Disodium")[1]

Part 2: Physicochemical Properties & Cation Selection[1]

Why choose the Potassium salt over the Sodium salt?

  • Solubility Dynamics: Potassium salts of sulfonated dyes often exhibit lower aqueous solubility than their sodium counterparts due to the lower hydration energy of the K+ ion, allowing for easier precipitation/purification during synthesis.[1]

  • Electrolytic Interference: In electrochemical studies (e.g., cyclic voltammetry of organic dyes), Na+ ions can interfere with specific membrane channels or electrode double-layers.[1] K+ is often the preferred background cation for physiological relevance.[1]

  • Hofmeister Series Effects: K+ is a chaotrope (structure-breaker) compared to Na+, affecting the aggregation state of the dye in protein-binding assays.[1]

Part 3: Experimental Protocol (Synthesis & Validation)

Commercially sourcing pure dipotassium indigodisulfonate can be difficult due to the dominance of the sodium salt.[1] The following protocol describes the conversion of Indigo to Indigodisulfonate Dipotassium Salt.

Objective: Synthesize C₁₆H₈K₂N₂O₈S₂ from Indigo and validate via redox titrimetry.

Phase A: Sulfonation and Neutralization

Note: This protocol replaces the standard NaOH neutralization with KOH.

  • Sulfonation:

    • Suspend 1.0 g of finely powdered Indigo (CAS 482-89-3) in 15 mL of concentrated H₂SO₄.

    • Heat to 80°C for 1 hour. Critical Step: Do not exceed 100°C to avoid polysulfonation (forming the trisulfonate).[1]

    • Cool the deep blue solution to room temperature.[1][2]

  • Quenching:

    • Pour the sulfonation mixture slowly into 100 mL of ice-cold distilled water. The blue 5,5'-indigodisulfonic acid will remain in solution.[1]

  • Salt Formation (The Divergence Point):

    • Slowly add a saturated solution of Potassium Carbonate (K₂CO₃) until the pH reaches 7.0–7.5.[1]

    • Observation: The solution will turn a vibrant royal blue.[1]

    • Add solid Potassium Acetate to the solution to induce the "salting out" effect.[1] The potassium salt of the dye is less soluble than the acid form.[1]

  • Purification:

    • Filter the blue precipitate.[1][2][3]

    • Wash with 90% Ethanol (to remove excess acid/water) and then Acetone.[1]

    • Dry at 60°C.[1]

Phase B: Self-Validating QC (Redox Titration)

To ensure the product is the active redox indicator and not degraded isatin derivatives:

  • Prepare a 0.1% (w/v) solution of the synthesized product in water.[1]

  • Add 1 mL to 10 mL of 1M Glucose solution containing 1 mL of 1M NaOH.

  • Validation Signal: The solution must transition from Blue (Oxidized)

    
    Red/Violet  (Semiquinone radical) 
    
    
    
    Yellow (Reduced Leuco form) upon heating or standing.[1]
  • Vigorous shaking should restore the Blue color (Re-oxidation by atmospheric O₂).[1]

Part 4: Mechanism & Visualization[1][5]

The following diagram illustrates the synthesis pathway and the reversible redox mechanism that defines the molecule's utility.

Indigodisulfonate_Pathways Indigo Indigo (Insoluble) Sulfonation Sulfonation (H2SO4, 80°C) Indigo->Sulfonation AcidForm 5,5'-Indigodisulfonic Acid (Soluble) Sulfonation->AcidForm Neutralization Neutralization (K2CO3) AcidForm->Neutralization KSalt Indigodisulfonate Dipotassium Salt (Blue, Oxidized) Neutralization->KSalt Crystallization Reduction Reduction (Glucose/NaOH) KSalt->Reduction + 2e- / + 2H+ Leuco Leuco-Indigodisulfonate (Yellow, Reduced) Reduction->Leuco Leuco->KSalt Oxidation (O2)

Figure 1: Synthesis workflow from raw Indigo to the Dipotassium Salt, including the reversible redox cycle (Blue to Yellow) used for validation.[1]

References

  • National Institutes of Health (PubChem). (2025).[1] Potassium indigotrisulfonate (Related Structure Analysis). Retrieved from [Link][1][4]

  • Organic Syntheses. (1972).[1] Oxidation with the Nitrosodisulfonate Radical (Methodology for Sulfonated Salts). Org. Synth. 1972, 52,[1] 83. Retrieved from [Link]

  • Macsen Labs. (2024).[1] Indigo Carmine: Structure, Properties, and Uses (Comparative Analysis of Salts). Retrieved from [Link]

  • European Patent Office. (2018).[1] EP3383956B1: Improved Process for the Preparation of Indigo Carmine (Sulfonation Protocols).[1] Retrieved from [Link]

Sources

The Blue Marker: A Technical History of Indigodisulfonate in Renal Diagnostics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indigodisulfonate sodium (Indigo Carmine) represents one of the earliest successes in the field of functional renal diagnostics. Introduced in the early 20th century by Voelcker and Joseph, it served as a cornerstone for assessing separate kidney function long before the advent of modern glomerular filtration rate (GFR) biomarkers. This guide analyzes the pharmacokinetic mechanisms that made it a "gold standard" for decades, the physiological basis of its safety profile (and paradoxical toxicity), and its evolution from a quantitative functional probe to a qualitative surgical aid.

Part 1: The Mechanistic Basis

Chemical Physiology

Indigodisulfonate sodium (C₁₆H₈N₂Na₂O₈S₂) is the disodium salt of indigotindisulfonic acid. Unlike methylene blue, which requires enzymatic reduction to become colorless (leuko-form) and subsequent oxidation to regain color, indigo carmine is biologically inert in terms of metabolic degradation. It retains its deep blue coloration throughout its passage through the body, a property critical for its utility as a visual tracer.[1]

Renal Handling: The OAT Pathway

The utility of indigo carmine as a renal function marker relies on its specific handling by the nephron. It is an organic anion that is cleared rapidly from the plasma.

  • Filtration: A small fraction is filtered at the glomerulus.

  • Secretion (Major Pathway): The bulk of excretion occurs via active tubular secretion in the proximal convoluted tubule. This process is mediated by the Organic Anion Transporter (OAT) system, specifically OAT1 (SLC22A6) and OAT3 (SLC22A8) on the basolateral membrane, followed by efflux into the lumen via Multidrug Resistance-associated Proteins (MRPs).

Because its excretion depends heavily on tubular blood flow and transporter function rather than just glomerular filtration, the "appearance time" of the dye was historically a proxy for renal perfusion and tubular integrity.

RenalHandling cluster_blood Peritubular Capillary (Blood) cluster_cell Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) IC_Blood Indigo Carmine (Anionic Form) OAT OAT1 / OAT3 (Basolateral Influx) IC_Blood->OAT Active Uptake IC_Cell Intracellular Accumulation OAT->IC_Cell MRP MRP2 / MRP4 (Apical Efflux) IC_Cell->MRP Active Secretion IC_Urine Blue Urine (Excreted Unchanged) MRP->IC_Urine

Figure 1: The renal handling pathway of Indigodisulfonate. Note the reliance on active transport (OAT/MRP) in the proximal tubule, making excretion dependent on tubular health and blood flow.

Part 2: The Golden Age – The Indigo Carmine Excretion Test

Historical Protocol (Voelcker & Joseph, 1903)

Before the standardization of serum creatinine, the "Indigo Carmine Test" was the primary method for chromocystoscopy—the cystoscopic observation of dye efflux from the ureteral orifices.[2] This allowed urologists to assess the function of each kidney independently, a feat impossible with systemic blood tests.

Standard Protocol:

  • Hydration: Patient given 500mL water prior to procedure.

  • Injection: 5 mL of 0.8% solution (40 mg) injected intravenously (IV).

  • Observation: Cystoscope positioned to view ureteral orifices.[1][2][3]

  • Timing: Stopwatch started at injection. Time to first blue jet recorded for each side.

Interpretation of Appearance Times

The clinical value lay in the "Appearance Time" (AT). A healthy kidney with robust tubular flow clears the dye rapidly.

Clinical GradeAppearance Time (IV)Interpretation of Renal Function
Normal 3 – 5 minutesIntact perfusion and tubular transport. Deep blue concentration.
Sluggish 6 – 10 minutesMild impairment or reduced renal blood flow. Lighter blue intensity.
Delayed 10 – 20 minutesSignificant tubular dysfunction or obstruction (hydronephrosis).
Non-Functioning > 20 minutesSevere compromise ("Silent Kidney"). No visible dye.

Table 1: Historical grading of renal function based on Indigo Carmine appearance time.

Part 3: Comparative Pharmacology

Why did Indigo Carmine succeed where others failed? And why was it eventually replaced by PSP (Phenolsulfonphthalein) for quantitative testing?

FeatureIndigo CarmineMethylene BluePhenolsulfonphthalein (PSP)
Chemical State Stable Blue (Indigotin)Unstable (Reduces to colorless leuko-form)pH Indicator (Red in alkali)
Metabolism Excreted unchangedMetabolized by tissuesPartial hepatic metabolism (20%)
Primary Utility Qualitative: Visualizing ureteral jets (Side-specific)Antidote: MethemoglobinemiaQuantitative: Total Renal Blood Flow
Drawback Hard to quantify concentration in urine samplesColor variability makes timing unreliableRequires catheterization for precise collection

Table 2: Comparative analysis of historical renal diagnostic dyes.

The Shift to PSP: While Indigo Carmine was superior for visualizing the ureter (chromocystoscopy), PSP became the standard for measuring total function because it could be quantified colorimetrically in collected urine over 2 hours. Eventually, both were superseded by inulin and creatinine clearance, which offered non-invasive precision.

Part 4: The Safety Paradox

Indigodisulfonate is generally considered biologically inert, yet it possesses a distinct side-effect profile rooted in its molecular structure.

The Serotonin Mimicry

The chemical structure of indigo carmine bears a striking resemblance to a dimer of Serotonin (5-Hydroxytryptamine, 5-HT) . This structural homology allows it to interact with alpha-adrenergic and serotonergic receptors.

  • Common Effect: Mild hypertension and reflex bradycardia.

  • Mechanism: Peripheral vasoconstriction via alpha-adrenergic stimulation.

The Hypotension Paradox

Rarely, patients experience severe, life-threatening hypotension. This is not a direct pharmacological effect but an idiosyncratic anaphylactoid reaction . Unlike true anaphylaxis (IgE-mediated), this reaction involves direct mast cell degranulation or complement activation, leading to massive histamine release.

AdverseEvents cluster_pharm Pharmacological Pathway (Common) cluster_idiosyncratic Idiosyncratic Pathway (Rare) IC Indigo Carmine (IV Bolus) Struct Structural Homology: Serotonin Dimer IC->Struct Mast Direct Mast Cell Degranulation IC->Mast <1% Incidence Alpha Alpha-Adrenergic Receptor Activation Struct->Alpha Vaso Peripheral Vasoconstriction Alpha->Vaso HTN Hypertension & Reflex Bradycardia Vaso->HTN Hist Histamine Release Mast->Hist Shock Hypotension & Bronchospasm Hist->Shock

Figure 2: The dual mechanism of Indigo Carmine's cardiovascular effects. The pharmacological pathway (left) causes hypertension, while the rare anaphylactoid pathway (right) causes hypotension.

Part 5: Modern Applications & The Shortage Era

In modern medicine, the use of Indigo Carmine for functional testing is obsolete. However, it remains vital in:

  • Gynecologic Surgery: Verifying ureteral patency after hysterectomy.

  • Urology: Identifying ureteral orifices during difficult cystoscopies.[4]

The 2014 Shortage

A global shortage of the raw material (indigotindisulfonate) in 2014 forced a re-evaluation of alternatives.

  • Sodium Fluorescein: Became the primary substitute. It requires a yellow filter for visualization but is highly sensitive.

  • Methylene Blue: Re-visited, but risk of serotonin syndrome (MAOI activity) and methemoglobinemia limits its safety profile compared to Indigo Carmine.

Current Status: As of 2022, FDA approvals for new manufacturing sources (e.g., Bludigo) have restored access, reaffirming its status as the preferred agent for ureteral visualization due to its safety profile and lack of metabolic interference.

References

  • Voelcker, F., & Joseph, E. (1903). Funktionelle Nierendiagnostik ohne Ureterenkatheter. Münchener Medizinische Wochenschrift.

  • Craik, J., et al. (2023). Indigo Carmine: Between Necessity and Concern. MDPI.[5] [Link]

  • Nigam, S. K., et al. (2015).[6] The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological Reviews. [Link]

  • Jeffords, D. L., et al. (1977). Severe Hypertensive Reaction to Indigo Carmine. Urology. [Link]

  • Gousse, A. E., et al. (2000). Indigo Carmine-Induced Hypotension in Patients Undergoing Radical Prostatectomy. The Journal of Urology. [Link]

  • FDA Drug Approval Database. (2022). Bludigo (Indigotindisulfonate Sodium) Injection Approval. [Link]

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Methodological & Application

Application Note: Indigodisulfonate Dipotassium (Indigo Carmine) as a Dual-Mode Redox Indicator

[1]

Abstract & Scientific Rationale

Indigodisulfonate dipotassium (Indigo Carmine) is a sulfonated indigo dye traditionally utilized as a pH indicator and biological stain.[1] However, its utility in advanced redox chemistry is bifurcated into two distinct mechanistic pathways: reversible reduction (used for anaerobic monitoring) and irreversible oxidative cleavage (used for quantitative ozone determination).[1]

This guide provides a rigorous technical framework for utilizing Indigo Carmine in both capacities.[2] Unlike simple colorimetric dyes, Indigo Carmine’s transition potential (


11

Chemical & Physical Properties

ParameterSpecificationNotes
IUPAC Name 3,3'-dioxo-2,2'-bis-indolyden-5,5'-disulfonic acid disodium saltCommonly "Indigo Carmine"
CAS Number 860-22-0
Molecular Weight 466.36 g/mol
Solubility Water: ~10 g/L (25°C)Slightly soluble in alcohol; insoluble in organic solvents.[1]
Absorbance Max (

)
610 nm (Blue)In Oxidized State (pH < 11.[1]4)
Redox Potential (

)
+0.29 V (pH 0); -0.125 V (pH 7) Highly pH dependent.[1]
Color Transition (Redox) Blue (Oxidized)

Yellow (Reduced)
Intermediate Red (semiquinone) observable in specific kinetics.[1][3]
Color Transition (Ozone) Blue (Intact)

Colorless (Cleaved)
Irreversible reaction.[1]

Mechanism of Action

Understanding the specific pathway is critical for experimental design. Indigo Carmine operates via two mutually exclusive mechanisms depending on the oxidant/reductant involved.

Pathway A: Reversible Redox (Anaerobic Monitoring)

In the presence of reducing agents (e.g., glucose/NaOH, microbial reductases) and absence of oxygen, the central double bond is reduced, adding protons to the carbonyl groups to form Leuco-Indigo Carmine (Yellow).[1][2] Introduction of

24
Pathway B: Irreversible Oxidative Cleavage (Ozone Detection)

Ozone (


1

IndigoPathwaysBlueIndigo Carmine(Oxidized Form)BLUE(Abs 610 nm)YellowLeuco-Indigo Carmine(Reduced Form)YELLOW(Abs ~405 nm)Blue->Yellow+ 2e⁻ + 2H⁺(Reduction)IsatinIsatin-5-Sulfonate(Cleaved Product)COLORLESSBlue->IsatinOzone (O₃)(Irreversible Cleavage)Yellow->BlueOxygen (O₂)(Oxidation)

Figure 1: Mechanistic pathways of Indigo Carmine.[1] Pathway A (Blue

15

1

Protocol A: Reversible Anaerobic Indicator

Application: Verification of anaerobic conditions in microbial culture jars, glove boxes, or bioreactors.[1]

Reagents
  • Indigo Carmine Stock (1% w/v): Dissolve 1.0 g Indigo Carmine in 100 mL distilled water. Filter if necessary. Store in amber bottle (Shelf life: 6 months).

  • Glucose Solution (10% w/v): Dissolve 10 g D-Glucose in 100 mL distilled water.

  • Sodium Hydroxide (1.0 M): Dissolve 4.0 g NaOH in 100 mL distilled water.

Preparation of Indicator Solution

Note: This solution must be prepared fresh or kept in a strictly anaerobic environment.

  • Combine Reagents: In a sterile container, mix the following ratios:

    • 9.0 mL Distilled Water

    • 0.5 mL Glucose Solution (10%)[1]

    • 0.5 mL NaOH Solution (1.0 M)[1]

  • Add Dye: Add 1-2 drops of Indigo Carmine Stock (1%) until a distinct blue color is achieved.

  • Initial Reduction: The solution will initially be Green (alkaline indigo), then transition to Red, and finally Yellow upon standing as glucose reduces the dye (approx. 10-15 mins).[1]

    • If the solution remains Blue/Green, oxygen is present.[1][2][4]

    • If the solution turns Yellow, the environment is anaerobic.

Experimental Workflow
  • Place the Yellow (reduced) solution into the anaerobic chamber/jar in a vented vial.

  • Monitoring:

    • Pass: Solution remains Yellow . (Oxygen < 0.1%)[1][6][7]

    • Fail: Solution turns Green/Blue . (Oxygen ingress detected).

Protocol B: Quantitative Determination of Dissolved Ozone

Application: Quantification of residual ozone in water for injection (WFI) or wastewater treatment. Method Reference: Modified Standard Method 4500-O3 B.

Reagents
  • Indigo Stock Solution: Dissolve 0.77 g Indigodisulfonate dipotassium in 500 mL distilled water. Add 1 mL concentrated Phosphoric Acid (

    
    ). Dilute to 1000 mL.
    
  • Indigo Reagent II (Working Solution):

    • 20 mL Indigo Stock Solution

    • 10 g Sodium Dihydrogen Phosphate (

      
      )[1]
      
    • 7 mL Concentrated Phosphoric Acid[1]

    • Dilute to 1000 mL with distilled water.

    • Stability: 4 months in dark.[1]

Spectrophotometric Procedure
  • Blank Preparation: Add 10.0 mL of Indigo Reagent II to a 100 mL volumetric flask. Fill to mark with ozone-free distilled water.

  • Sample Preparation: Add 10.0 mL of Indigo Reagent II to a 100 mL volumetric flask. Immediately fill to mark with the sample water .

    • Critical Step: Do not splash. Ozone is volatile. Submerge pipette tip if possible.[1]

  • Measurement:

    • Set Spectrophotometer to 600 nm .

    • Zero instrument with distilled water.

    • Measure Absorbance of Blank (

      
      ) and Sample (
      
      
      ).
    • Note: The Sample absorbance will be LOWER than the Blank because ozone bleaches the dye.

Calculation
1

Where:

  • 
     = Absorbance of Blank
    
  • 
     = Absorbance of Sample
    
  • 
     = Total volume (100 mL)[1]
    
  • 
     = Volume of sample added (90 mL)
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     = Path length (usually 1 cm)[1]
    
  • 
     = Sensitivity Factor (0.42 L cm⁻¹ mg⁻¹ for Indigo Carmine at 600 nm)[1]
    

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Protocol A: Indicator won't turn Yellow Glucose/NaOH ratio incorrect or pH too low.Ensure pH > 11.4 for rapid reduction kinetics. Re-make NaOH stock.
Protocol A: Indicator turns clear (not yellow) Dye concentration too low.Increase dye stock volume. Yellow is the color of the Leuco-form, not "colorless".[2]
Protocol B: Sample Absorbance > Blank Contamination or turbidity.Filter sample (if no ozone loss risk) or check for interfering reductants.[1]
Protocol B: Rapid color fading in Blank Reagent instability.Phosphoric acid is required to stabilize the dye. Ensure pH < 4.

Safety & Handling (MSDS Summary)

  • Hazards: Indigo Carmine is generally low toxicity (E132 food additive), but in powder form, it is a respiratory irritant.[1]

  • PPE: Wear standard lab coat, nitrile gloves, and safety glasses.[1]

  • Disposal: Solutions containing Indigo Carmine can usually be disposed of down the drain with excess water, subject to local regulations. Solutions containing heavy ozone or high NaOH should be neutralized first.

References

  • Standard Methods for the Examination of Water and Wastewater. (2017). Method 4500-O3 B. Indigo Colorimetric Method.[1][8] American Public Health Association. Link

  • Bader, H., & Hoigné, J. (1981).[1][8] Determination of ozone in water by the indigo method.[9][8][10][11] Water Research, 15(4), 449-456.[1] Link

  • PubChem. (n.d.).[1] Indigotindisulfonate Sodium (Compound Summary).[1] National Library of Medicine. Link[1]

  • BenchChem. (2025).[1][2][5][7][9] Application Notes: Indigo as a Redox Indicator in Titration Experiments.Link[1]

  • Sigma-Aldrich. (n.d.).[1] Indigo Carmine Product Specification & Safety Data Sheet.[8]Link[1]

Preparation of 0.2% indigodisulfonate dipotassium solution for staining

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preparation and Quality Control of 0.2% Indigodisulfonate Solution for Staining Applications

Authored by a Senior Application Scientist

This document provides a comprehensive protocol for the preparation, quality control, and storage of a 0.2% indigodisulfonate solution, a versatile dye widely utilized in biological and clinical research. Commonly known as Indigo Carmine, this water-soluble organic salt is invaluable not only as a histological counterstain but also as a redox and pH indicator.[1][2][3][4][5] Its utility spans from highlighting collagen in tissue sections to serving as a vital dye in surgical procedures.[2][6][7][8] This guide is designed for researchers, scientists, and drug development professionals who require a reliable, reproducible, and validated staining solution for their experimental workflows.

Foundational Principles: Understanding Indigodisulfonate

Indigodisulfonate is an organic salt derived from the sulfonation of indigo, a process that renders the molecule water-soluble.[2] While the user has specified the dipotassium salt, it is important to note that the disodium salt is more commonly referenced and used in literature; their properties as staining agents are analogous. The dye's function is rooted in its chemical structure, which allows it to act as both an acidic dye and a redox indicator.

  • As a Histological Stain: Indigo Carmine is an anionic (acidic) dye. In histological applications, particularly in methods like Picro-indigo carmine, it selectively binds to collagen, staining it a distinct blue to green color, providing sharp contrast against the yellow staining of muscle and cytoplasm by picric acid.[6] Unlike some stains, it does not penetrate cells but rather highlights the topography of mucosal surfaces, a property leveraged in endoscopic and surgical diagnostics.[2]

  • As a Redox/pH Indicator: The molecule undergoes a reversible color change in response to both pH and redox potential.[4] It is blue in its oxidized state and at a pH below 11.4, transitioning to yellow in a reduced state or at a pH above 13.0.[2][4][9][10] This property is critical in applications monitoring redox reactions or in specific chemical analyses.[4][11]

Physicochemical and Spectrophotometric Data

A thorough understanding of the reagent's properties is paramount for its effective application and for troubleshooting. The key characteristics of Indigodisulfonate (data primarily for the common disodium salt) are summarized below.

PropertyValue / DescriptionSource(s)
Common Synonyms Indigo Carmine, 5,5′-indigodisulfonic acid sodium/potassium salt, C.I. 73015, FD&C Blue No. 2, E132[2][12][13]
Chemical Formula C₁₆H₈N₂Na₂O₈S₂ (Disodium Salt)[1][13]
Molecular Weight 466.36 g/mol (Disodium Salt)[1][13]
Appearance Dark blue to purple crystalline powder[1]
Solubility Soluble in water (~10 g/L at 25°C); slightly soluble in ethanol[1][13]
Maximum Absorbance (λmax) ~610 nm (in oxidized, blue state)[4][13]
pH Indicator Range Blue at pH < 11.4; Yellow at pH > 13.0[2][4][9][10]
Redox Indicator Behavior Blue (Oxidized State) ⇌ Yellow (Reduced "Leuco" State)[2][4][11][13]
Protocol: Preparation of 0.2% (w/v) Aqueous Indigodisulfonate Solution

This protocol details the preparation of 100 mL of a 0.2% weight/volume solution. The causality behind each step is explained to ensure both accuracy and safety.

  • Indigodisulfonate dipotassium (or disodium) salt powder, analytical grade

  • High-purity distilled or deionized water

  • Analytical balance (readable to 0.001 g)

  • 100 mL Class A volumetric flask

  • Magnetic stirrer and a Teflon-coated stir bar

  • Weighing paper or boat

  • Spatula

  • Laboratory wash bottle with distilled water

  • Filtration assembly (e.g., vacuum filtration with a 0.45 µm filter or a gravity funnel with appropriate filter paper like Whatman No. 1)

  • Clean, amber glass bottle for storage

  • Labeling materials

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, nitrile gloves, and a lab coat.[14][15][16] Indigo Carmine is a potent dye that will stain skin, clothing, and surfaces.[9]

  • Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.[4][17]

  • SDS Review: Before beginning, thoroughly review the Safety Data Sheet (SDS) for indigodisulfonate.[4][14] The powder is considered a body tissue irritant.[14]

  • Calculation: A 0.2% (w/v) solution requires 0.2 grams of solute per 100 mL of solvent. For this protocol, you will need precisely 0.200 g of indigodisulfonate salt.

  • Weighing: Place a weighing boat on the analytical balance and tare it. Carefully weigh out 0.200 g of the indigodisulfonate powder. The accuracy of this step is critical for concentration-dependent staining consistency.

  • Initial Dissolution: Add approximately 70-80 mL of distilled water to the 100 mL volumetric flask. This provides sufficient volume to dissolve the powder without risking overshooting the final volume mark.

  • Solute Transfer: Carefully transfer the weighed powder into the volumetric flask. Use a wash bottle with distilled water to rinse any residual powder from the weighing boat into the flask, ensuring a complete quantitative transfer.

  • Mixing: Drop the magnetic stir bar into the flask and place it on a magnetic stirrer set to a moderate speed. Allow the solution to stir until all the powder has completely dissolved. The resulting solution should be a clear, deep royal blue.[14]

  • Bringing to Final Volume: Once the solute is fully dissolved, remove the flask from the stirrer. Carefully add distilled water dropwise until the bottom of the meniscus aligns perfectly with the 100 mL calibration mark on the neck of the flask.

  • Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is completely homogenous.

  • Filtration (Critical for Quality): This step is mandatory to remove any microscopic particulate matter or aggregates that could precipitate onto tissue sections and create artifacts. Filter the solution through a 0.45 µm filter or Whatman No. 1 filter paper into the final amber storage bottle. Filtering is a key quality control measure for all staining reagents.

  • Labeling and Storage: Immediately label the amber bottle with the stain name ("0.2% Indigodisulfonate Solution"), concentration, date of preparation, expiration date, and the preparer's initials.[18] Store as directed in Section 5.

A Self-Validating System: Quality Control and Performance Validation

A freshly prepared stain is not guaranteed to be effective. Each new batch must be validated to ensure consistent and reliable performance, forming a self-validating system for your laboratory's staining procedures.[18]

  • Visual Inspection: The final, filtered solution should be a clear, particulate-free, royal blue liquid. Any cloudiness, color deviation, or precipitate indicates a problem with the reagents or preparation process.[14][18]

  • pH Measurement (Optional): For highly sensitive applications, the pH of the solution can be measured and recorded. The pH of a 0.7% solution is noted to be 7.

The most crucial QC step is to test the stain's performance on control tissue.[18]

  • Select Controls: Use both a positive and a negative control tissue slide.

    • Positive Control: A tissue section known to contain the target structure (e.g., a section of artery or skin rich in collagen).

    • Negative Control: A tissue section known to lack the target structure.

  • Staining Procedure: Stain the control slides with the newly prepared batch of indigodisulfonate solution alongside a slide stained with a previous, validated batch (if available).

  • Microscopic Evaluation: Compare the results. The new batch is considered successful if:

    • The positive control shows the expected staining pattern and intensity (e.g., crisp blue-green collagen fibers).

    • There is no non-specific background staining.

    • The results are consistent with those from the previously validated batch.

  • Documentation: All QC results, including images and observations, must be recorded in a dedicated stain preparation logbook.[18][19] This documentation is essential for laboratory accreditation and troubleshooting.[19]

Workflow Visualizations

The following diagrams illustrate the core workflows for preparing and validating the indigodisulfonate solution.

G cluster_prep Preparation Workflow Start Start Calc Calculate Mass (0.200 g for 100 mL) Start->Calc Weigh Weigh Powder Calc->Weigh Dissolve Dissolve in 70-80 mL H₂O Weigh->Dissolve TopUp Bring to 100 mL Volume Dissolve->TopUp Mix Homogenize (Invert Flask) TopUp->Mix Filter Filter Solution (Crucial QC Step) Mix->Filter Store Store in Labeled Amber Bottle Filter->Store End End Store->End

Caption: Workflow for preparing 0.2% Indigodisulfonate solution.

G cluster_qc Quality Control Workflow Prep New Batch Prepared Visual Visual Inspection (Clear, Royal Blue?) Prep->Visual Controls Stain Positive & Negative Control Slides Visual->Controls Evaluate Microscopic Evaluation Controls->Evaluate Compare Compare to Validated Batch Evaluate->Compare Decision Pass or Fail? Compare->Decision Pass Document & Release for Use Decision->Pass Pass Fail Discard & Troubleshoot Decision->Fail Fail

Caption: Self-validating Quality Control (QC) process.

Stability and Storage: Ensuring Long-Term Efficacy

Proper storage is crucial to maintain the staining efficacy of the solution.

  • Storage Container: The solution must be stored in a tightly sealed amber glass bottle.[12][17][18] The amber color protects the light-sensitive dye from photodegradation.[12][15][20]

  • Storage Conditions: Store the bottle in a cool, dry, and dark place.[12][17] While some commercial kits recommend refrigeration (2-8°C)[21], storage at room temperature is generally acceptable for lab-prepared solutions if protected from light and heat.

  • Shelf Life: The stability of aqueous indigodisulfonate solutions can vary. While some sources suggest a shelf life of 6-12 months[14], others advise that for critical applications like antioxidant assays, aqueous solutions should not be stored for more than a day.[13] As a best practice for histological staining, it is recommended to prepare fresh solutions monthly and re-validate if any performance degradation is suspected. The solid powder, when stored correctly, is stable for several years.[13]

  • Signs of Degradation: Discard the solution if you observe any color change from the initial royal blue, formation of precipitates, or crystal growth.[14][18]

References

  • Benchchem. (n.d.). Application Notes and Protocols: Indigo-based Dyes for Staining in Microscopy.
  • Flinn Scientific. (2017). Indigo Carmine.
  • Knowledge Base. (n.d.). Quality assurance of Stains and Internal Quality Control.
  • Techno PharmChem. (n.d.). INDIGO CARMINE.
  • Biology Discussion. (2016, August 24). Preparation of Different Stains | Microscopy.
  • Unknown Source. (n.d.). Indigo Carmine: Properties, Applications, and Industrial Uses.
  • Wikipedia. (n.d.). Indigo carmine.
  • Extranet Systems. (n.d.). Content Sheet 8-1: Overview of Quality Control for Qualitative and Semi-quantitative Procedures.
  • Loba Chemie. (2024, December 19). INDIGO CARMINE AR.
  • Cayman Chemical. (2022, November 9). PRODUCT INFORMATION - Indigo Carmine.
  • Lab Storage Systems, Inc. (n.d.). Quality Control Monitors for High Volume H&E Staining.
  • Flinn Scientific. (2014, February 6). Indigo Carmine Solution SDS (Safety Data Sheet).
  • HiMedia Laboratories. (n.d.). Indigo carmine, Hi-Cert™/ACS.
  • PMC. (n.d.). Indigo Carmine: Between Necessity and Concern.
  • ResearchGate. (2025, October 13). Indigo Carmine in a Food Dye: Spectroscopic Characterization and Determining Its Micro-Concentration through the Clock Reaction.
  • Bio Optica. (2018, July 11). P.A.S. – PICRO INDIGO CARMINE.
  • Taylor & Francis. (n.d.). Indigo carmine – Knowledge and References.
  • Benchchem. (n.d.). A Comparative Guide: Indigo Carmine vs. Methylene Blue as Redox Indicators in Biological Assays.
  • Sigma-Aldrich. (n.d.). Indigo carmine certified by the Biological Stain Commission, Dye content 85.
  • Benchchem. (n.d.). Application Notes and Protocols for Indigo Carmine as a Redox Indicator.
  • TSI Journals. (2010, September 14). a-kinetic-study-of-the-redox-reaction-of-indigo-carmine-by-nitrite-ion-in-aqueous-hydrochloric-acid-medium.pdf.
  • Ataman Kimya. (n.d.). INDIGO CARMINE.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - Potassium indigotrisulfonate.
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - POTASSIUM INDIGOTRISULFONATE.
  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET - Indigo Carmine.
  • Ataman Kimya. (n.d.). INDIGOTINE.
  • Ataman Kimya. (n.d.). INDIGO CARMINE.
  • Google Patents. (n.d.). US20180346727A1 - Process for the preparation of indigo carmine.
  • Ataman Kimya. (n.d.). E 132.

Sources

Application Notes and Protocols for the Spectrophotometric Determination of Ozone Using Indigodisulfonate Dipotassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Accurate Ozone Measurement

Ozone (O₃) is a powerful oxidizing agent with a broad spectrum of applications, from disinfection in water treatment to sterilization in the pharmaceutical and food industries.[1][2] Its high reactivity, however, necessitates precise monitoring to ensure efficacy and process control. The indigodisulfonate method has emerged as a robust and selective technique for the determination of ozone concentrations in aqueous solutions. This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and practical insights for researchers, scientists, and drug development professionals employing this method. The method is valued for its simplicity, speed, and applicability across various water matrices, including those where direct UV absorbance measurements would be unreliable due to organic contaminants.[3]

Chemical Principle: A Stoichiometric Decolorization

The foundation of the indigo method lies in the rapid and quantitative reaction between ozone and the indigo dye molecule. In an acidic medium (typically pH < 3), ozone selectively attacks the central carbon-carbon double bond of the indigodisulfonate molecule.[3] This cleavage breaks the chromophore responsible for the dye's vibrant blue color, resulting in the formation of nearly colorless products, primarily isatin-5-sulfonic acid.[3]

The decolorization is stoichiometric, with one mole of ozone reacting with one mole of the indigo dye.[4][5] The decrease in absorbance of the solution at its maximum wavelength (λmax) of approximately 600-610 nm is directly proportional to the initial concentration of ozone in the sample.[3][4] This linear relationship forms the basis for quantitative analysis.

Ozone Ozone (O₃) Products Isatin-5-sulfonic acid (Colorless Products) Ozone->Products 1:1 Stoichiometry (Acidic pH) Indigo Indigodisulfonate (Blue) Indigo->Products

Caption: Reaction of Ozone with Indigodisulfonate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of ozone using the indigodisulfonate method.

ParameterValueNotesSource
Wavelength of Maximum Absorbance (λmax) ~600-610 nmSome colorimeters may use 610 nm.[3][4]
Molar Extinction Coefficient (ε) ~20,000 M⁻¹ cm⁻¹Represents the change in absorbance per mole of ozone. Purity of the dye can affect this value.[3][4][6][7]
Applicable Concentration Range 0.01 to 1.50 mg/LCan be extended with appropriate sample dilution.[3][8]
Detection Limit ~2-10 µg/LInstrumental methods can achieve lower detection limits.[9][10]
Precision (Relative Error) < 5%Can be reduced to 1% in controlled laboratory settings.[9][10]
Reaction Stoichiometry 1:1 (Ozone:Indigo)Ozone reacts quantitatively with the C=C double bond.[4][5]
Optimal Reaction pH < 3The reagent formulation typically adjusts the sample pH to around 2.5 to prevent catalytic ozone decomposition.[3][6][10]

Methodology and Protocols

PART 1: Manual Spectrophotometric Analysis

This protocol details the standard procedure for determining ozone concentration in a discrete water sample using a spectrophotometer or colorimeter.

1. Reagent Preparation:

  • Indigo Stock Solution: Accurately weigh a specified amount of potassium indigodisulfonate and dissolve it in deionized water containing phosphoric acid and sodium dihydrogen phosphate. Store this solution in a dark, refrigerated environment; it is stable for several months.[3][4]

  • Indigo Working Reagent: Prepare this solution fresh daily or as needed by diluting the Indigo Stock Solution with deionized water. The exact dilution will depend on the expected ozone concentration range. The working solution should be acidic.[3]

  • Chlorine Masking Agent (Optional): If the presence of chlorine is suspected, a malonic acid solution should be prepared. This can be added to the Indigo Working Reagent.[6][9][11]

2. Instrumentation Setup:

  • Instrument: Spectrophotometer or filter colorimeter.

  • Wavelength: Set to 600 nm (or 610 nm for some colorimeters).[3][8]

  • Cuvette Path Length: Typically 1 cm. For very low ozone concentrations, a longer path length cuvette can be used to increase sensitivity.

3. Sample Handling: A Critical Step

Due to the rapid decay of ozone, sample collection and handling are paramount for accurate results.[9]

  • Rinse the collection flask or beaker several times with the sample water.

  • Collect the sample with minimal turbulence to prevent off-gassing and loss of ozone. Avoid running the sample down the side of the collection vessel.[9]

  • The analysis must be performed immediately after collection.[10][11]

4. Experimental Protocol:

cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Blank Prepare Blank: Indigo Reagent + Ozone-Free Water Measure_Blank Measure Absorbance of Blank (A_blank) Blank->Measure_Blank Sample Prepare Sample: Indigo Reagent + Ozonated Water Sample Measure_Sample Measure Absorbance of Sample (A_sample) Sample->Measure_Sample Zero Zero Spectrophotometer with Deionized Water Zero->Measure_Blank Zero->Measure_Sample Calculate Calculate Ozone Concentration Measure_Blank->Calculate Measure_Sample->Calculate cluster_input Input Streams Sample_Stream Ozonated Sample Stream Pump Peristaltic Pump Sample_Stream->Pump Reagent_Stream Indigo Reagent Stream Reagent_Stream->Pump Mixing_Coil Mixing Coil Pump->Mixing_Coil Controlled Flow Rates Detector Flow-Through Spectrophotometer (600 nm) Mixing_Coil->Detector Decolorized Solution Data_System Data Acquisition System Detector->Data_System Absorbance Signal Waste Waste Detector->Waste

Caption: Conceptual Continuous Flow Analysis System for Ozone.

  • A continuous stream of the ozonated sample is drawn and propelled by the peristaltic pump.

  • Simultaneously, a continuous stream of the Indigo Working Reagent is pumped at a known flow rate.

  • The two streams converge and are thoroughly mixed in the mixing coil, allowing for the rapid decolorization reaction to occur.

  • The resulting solution flows through the spectrophotometer's flow cell, where the absorbance at 600 nm is continuously measured.

  • The real-time absorbance data is sent to the data acquisition system. The ozone concentration is inversely proportional to the measured absorbance. Calibration with standards of known ozone concentration is required to establish the relationship between absorbance and concentration.

Addressing Interferences

A key aspect of ensuring trustworthy results is the management of potential interferences.

  • Chlorine: This is a common interference as it also bleaches the indigo dye, albeit at a slower rate. The addition of malonic acid to the reagent effectively masks chlorine. [6][9][11]* Manganese (Oxidized Forms): Ozone can oxidize Mn(II) to forms that also decolorize the indigo reagent. [9]To correct for this, a parallel sample can be treated with glycine, which selectively destroys ozone without affecting the oxidized manganese. The apparent ozone concentration from this glycine-treated sample is then subtracted from the total ozone reading of an untreated sample. [6]* Hydrogen Peroxide and Organic Peroxides: These compounds decolorize the indigo reagent very slowly. Their interference is generally negligible if the analysis is completed within a few hours of reagent addition. [5][9][12]* Bromine and Iodine: These halogens interfere positively and cannot be easily masked. [11]

Conclusion: A Selective and Reliable Method

The indigodisulfonate method provides a selective, rapid, and reliable means for the quantification of ozone in aqueous solutions. [9]Its adoption as a standard method underscores its utility and robustness. [6]By understanding the underlying chemical principles, adhering to meticulous sample handling and experimental protocols, and being cognizant of potential interferences, researchers can confidently employ this technique to obtain accurate and reproducible ozone measurements critical for a wide range of scientific and industrial applications.

References

  • Standard Methods: 4500-O3 B: Ozone by Indigo Colorimetric Method. Standard Methods for the Examination of Water and Wastewater. [Link]

  • Spectrophotometric determination of ozone in air with indigo disulphonate. Royal Society of Chemistry. [Link]

  • Chrostowski, P. C. (1983). Detection and Inhibition of an Organic Interference in the Indigo Method for Ozone. Ozone: Science & Engineering. [Link]

  • Hoigné, J., & Bader, H. (1980). Determination of ozone in water. Vom Wasser. [Link]

  • Modified Indigo Method to Quantify Ozone Diffusion from Nanobubbles. Ozone: Science & Engineering. [Link]

  • Measurements of ambient ozone using indigo blue-coated filters. PubMed. [Link]

  • Web Box 15.2 Measurement of Ozone and Hydroxyl Radical Concentrations and Exposures. IWA Publishing. [Link]

  • A Modified Indigo Method for the Determination of Ozone in Nonaqueous Solvents. SciSpace. [Link]

  • Indigo Method Method 8311. Hach. [Link]

  • Color Detection Algorithm for Measuring Ozone Concentrations using Indigo Method. International Journal of Engineering Trends and Technology. [Link]

  • Ozone - Introduction Chemical reactions. Hach. [Link]

  • Computerized continuous monitoring and analysis of ozone in solution. Marmara University. [Link]

  • A chemiluminescence-based continuous flow aqueous ozone analyzer using photoactivated chromotropic acid. PubMed. [Link]

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Application Notes & Protocols: Indigodisulfonate Dipotassium as a Sustainable Organic Electrode Material for Potassium-Ion Batteries

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Post-Lithium Energy Storage

The global transition towards renewable energy and electric mobility is critically dependent on high-performance energy storage systems. While lithium-ion batteries (LIBs) have been the cornerstone of this revolution, concerns over the scarcity, uneven distribution, and rising cost of lithium are driving intensive research into next-generation alternatives.[1][2] Potassium-ion batteries (KIBs) have emerged as a highly promising candidate technology.[1][3] Potassium is significantly more abundant in the Earth's crust than lithium, making it a more cost-effective and sustainable option.[4] Furthermore, the standard redox potential of K+/K (-2.93 V vs. SHE) is close to that of Li+/Li (-3.04 V vs. SHE), suggesting the potential for KIBs to deliver competitive energy densities.[1][4]

However, the larger ionic radius of K+ (1.38 Å) compared to Li+ (0.76 Å) presents significant challenges, including sluggish diffusion kinetics in solid-state electrodes and large volume changes during potassiation/depotassiation cycles, which can lead to poor cycle life.[1][5][6] Organic electrode materials offer a compelling solution to these issues.[7][8] Their inherent structural flexibility can better accommodate the large K+ ions, and their molecular structures can be precisely tuned to optimize electrochemical properties.

This guide focuses on Indigodisulfonate Dipotassium , a derivative of the ancient and abundant indigo dye, as a high-potential organic electrode material for KIBs. We will provide a comprehensive overview, from material preparation to detailed electrochemical analysis, grounded in the principles of robust scientific methodology.

Section 1: The Scientific Rationale for Indigodisulfonate in KIBs

Indigodisulfonate, commonly known as Indigo Carmine in its sodium salt form, is an organic molecule featuring two redox-active carbonyl (C=O) groups within a conjugated π-system.[9] This structure is the key to its electrochemical activity.

Core Mechanism: A Two-Electron Redox Process

The energy storage mechanism relies on the reversible redox reaction of the two carbonyl groups. During the discharge (potassiation) process, each carbonyl group can accept one electron and one K+ ion, forming an enolate. This process is reversed during the charge (depotassiation) cycle. This two-electron transfer is critical as it dictates the theoretical specific capacity of the material.[9][10]

Why Indigodisulfonate Dipotassium?

  • Sustainability: It is derived from indigo, a widely available and renewable resource.[10]

  • Structural Stability: The rigid, planar molecular structure with extensive π-conjugation contributes to its stability during cycling.

  • Insolubility: The presence of sulfonate groups and the dipotassium salt form can be engineered to reduce solubility in common battery electrolytes—a major failure mechanism for many small organic molecules.[6]

  • Safety & Cost: It is a low-cost, non-toxic alternative to transition metal oxide cathodes.

Section 2: Experimental Protocols

Protocol 2.1: Electrode Preparation

This protocol details the formulation of a stable and conductive electrode film, which is paramount for achieving good electrochemical performance. The low intrinsic electronic conductivity of organic materials necessitates the use of a significant amount of conductive additive.[6]

Materials & Equipment:

  • Active Material: Indigodisulfonate Dipotassium

  • Conductive Additive: Super P carbon black

  • Binder: Polyvinylidene fluoride (PVDF)

  • Solvent: N-methyl-2-pyrrolidone (NMP)

  • Current Collector: Aluminum foil (for cathodes) or Copper foil (for anodes)

  • Planetary ball mill or mortar and pestle

  • Magnetic stirrer and hot plate

  • Doctor blade applicator

  • Vacuum oven

Step-by-Step Methodology:

  • Dry Mixing (Ratio is Key): In a typical formulation, the active material, Super P carbon, and PVDF are mixed in a weight ratio of 60:30:10 .

    • Expert Insight: A higher carbon content (30%) is crucial to create an effective percolation network for electron transport throughout the insulating organic material. Start with this ratio and optimize if needed.

  • Grinding: Thoroughly grind the dry powders using a mortar and pestle or a planetary ball mill for 30 minutes to ensure a homogeneous mixture. This step is critical for uniform electrode performance.

  • Slurry Formation: Add the mixed powder to NMP solvent to achieve a solid content of approximately 20-30 wt%. Stir the mixture vigorously on a magnetic stirrer for at least 12 hours in a sealed vial to form a uniform, viscous slurry. The slurry should be thick but spreadable, without lumps.

  • Casting: Secure the current collector foil on a flat glass plate. Use a doctor blade to cast the slurry onto the foil with a typical wet thickness of 150-200 µm.

  • Drying:

    • Initially, dry the cast electrode at 80°C in an air oven for 2 hours to slowly evaporate the bulk NMP.

    • Transfer the electrode to a vacuum oven and dry at 120°C for at least 12 hours to remove all residual solvent and moisture. This is a self-validating step; insufficient drying will lead to poor performance and side reactions.

  • Calendering and Punching: After drying, the electrode sheet is typically calendered (pressed) to improve particle contact and increase density. Finally, punch circular electrodes (e.g., 12 mm diameter) for coin cell assembly. The target active material loading should be around 1.0-1.5 mg/cm².

Protocol 2.2: CR2032 Coin Cell Assembly

Assembling a K-ion half-cell requires a strictly controlled inert atmosphere due to the high reactivity of potassium metal.

Materials & Equipment:

  • Indigodisulfonate Dipotassium working electrode (punched)

  • Potassium metal foil (counter and reference electrode)

  • Separator: Glass fiber filter (e.g., Whatman GF/D)

  • Electrolyte: 1 M Potassium bis(fluorosulfonyl)imide (KFSI) in a 1:1 v/v mixture of Ethylene Carbonate (EC) and Diethyl Carbonate (DEC).[4]

  • CR2032 coin cell components (case, gasket, spacer disk, spring)

  • Argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm)

  • Coin cell crimper

G

Step-by-Step Assembly:

  • Preparation: Transfer all components into the antechamber of the glovebox and purge thoroughly before moving them into the main chamber.

  • Potassium Handling: Carefully cut a piece of potassium metal foil slightly larger than the working electrode. Scrape the surface to expose a fresh, shiny metallic luster.

  • Stacking (as per Fig. 2):

    • Place the bottom casing of the CR2032 cell into the crimper die.

    • Center the prepared indigodisulfonate working electrode inside the casing.

    • Wet the electrode with a few drops of the electrolyte. The electrolyte choice is critical for forming a stable solid-electrolyte interphase (SEI).[1][11]

    • Place the glass fiber separator on top, ensuring it is fully wetted with the electrolyte.

    • Position the potassium metal counter electrode over the separator.

    • Add a spacer disk and a spring.

    • Place the gasket and the top casing.

  • Crimping: Transfer the assembly to the coin cell crimper and apply pressure to seal the cell. The cell should be airtight.

  • Resting: Allow the assembled cell to rest for at least 6-8 hours before testing to ensure complete wetting of the electrode and stabilization of the internal interfaces.

Section 3: Electrochemical Characterization Protocols

Electrochemical testing reveals the performance metrics of the material. All tests should be conducted using a multi-channel battery cycler.

Protocol 3.1: Cyclic Voltammetry (CV)

Purpose: To identify the redox potentials of potassiation and depotassiation and to assess the electrochemical reversibility.

Methodology:

  • Connect the assembled coin cell to the battery cycler.

  • Set a voltage window appropriate for the electrolyte stability, typically 0.5 V to 3.0 V vs. K+/K .

  • Apply a slow scan rate, such as 0.1 mV/s , for the initial cycles to resolve the redox peaks clearly.

  • Run for 3-5 cycles to check for stability.

  • Expected Outcome: You should observe two pairs of redox peaks corresponding to the two-electron reaction. The separation between the anodic and cathodic peaks indicates the degree of polarization.

Protocol 3.2: Galvanostatic Cycling with Potential Limitation (GCPL)

Purpose: To measure the core performance metrics: specific capacity, Coulombic efficiency, and cycling stability.

Methodology:

  • Set the same voltage window as the CV test (0.5 V to 3.0 V).

  • Apply a constant current density. A C-rate of C/10 (a full charge or discharge in 10 hours) is standard for initial testing. The current is calculated based on the active material mass and its theoretical capacity.

    • Theoretical Capacity Calculation: For Indigodisulfonate Dipotassium (C₁₆H₈K₂N₂O₈S₂, Molar Mass ≈ 542.66 g/mol ), the theoretical capacity for a 2-electron process is: (2 * 96485 C/mol) / (3.6 * 542.66 g/mol ) ≈ 99 mAh/g

  • Cycle the cell for at least 100 cycles.

  • Data to Collect: Record the charge and discharge capacity for each cycle to plot capacity retention and Coulombic efficiency vs. cycle number.

Protocol 3.3: Rate Capability Test

Purpose: To evaluate how well the electrode performs at high charge/discharge rates.

Methodology:

  • Cycle the cell for 5-10 cycles at various C-rates, typically in the order: C/10, C/5, C/2, 1C, 2C, 5C, and then back to C/10.

  • Expected Outcome: The capacity will likely decrease as the C-rate increases due to kinetic limitations.[6] The recovery of capacity when returning to C/10 demonstrates the material's robustness.

Section 4: Data Interpretation & Troubleshooting

Performance Metric Typical Expected Value Potential Issues & Causes
First Cycle Coulombic Efficiency 50-70%Low Efficiency: Indicates irreversible capacity loss, primarily due to the formation of the Solid Electrolyte Interphase (SEI) on the electrode surface.[3] This is common for most anode/cathode materials in the first cycle.
Stable Reversible Capacity 80-95 mAh/gLow Capacity: Could be due to poor electronic wiring (insufficient carbon), inactive material, or high electrode resistance.
Cycling Stability >90% capacity retention after 100 cyclesRapid Capacity Fading: Often caused by the dissolution of the organic active material into the electrolyte.[6] Other causes include unstable SEI or mechanical degradation of the electrode.
Voltage Hysteresis < 200 mVHigh Hysteresis (Polarization): Indicates sluggish K+ diffusion kinetics or high internal resistance. This is a known challenge for KIBs due to the large K+ ion size.[1][6]

References

  • Organic Materials as Electrodes in Potassium-Ion B
  • Lithium and Potassium Cations Affect the Performance of Maleamate-Based Organic Anode Materials for Potassium- and Lithium-Ion B
  • Emerging organic potassium-ion batteries: electrodes and electrolytes.
  • Advanced and sustainable functional materials for potassium-ion batteries. Name of the source not available.
  • Electrochemical characterization of biomass-derived anodes for potassium-ion batteries. Name of the source not available.
  • Developing better ester- and ether-based electrolytes for potassium-ion batteries. (2021). Name of the source not available.
  • Electrochemical Assessment of Indigo Carmine Dye in Lithium Metal Polymer Technology. (2021). Name of the source not available.
  • Potassium-ion batteries: from laboratorial research to practical applic
  • Approaching high-performance potassium-ion batteries via advanced design str
  • Effect of Concentrated Diglyme-Based Electrolytes on the Electrochemical Performance of Potassium-Ion Batteries | Request PDF.
  • Research collaboration brings new concepts for potassium-ion b
  • Indigo carmine: An organic crystal as a positive-electrode material for rechargeable sodium batteries. (2025).
  • Optimising Electrolyte Chemistry for Potassium-Ion Battery Performance Using Raman Spectroscopy. Edinburgh Instruments.
  • Indigo Dye as a Positive-electrode Material for Rechargeable Lithium Batteries. (2025). Name of the source not available.
  • Synthesis, Characterization and Application of Thioindigosulfonic Acids as Electrolytes in an Aqueous Organic Redox Flow Battery. (2025).
  • Modified polydopamine derivatives as high-performance organic anodes for potassium-ion batteries. Sustainable Energy & Fuels (RSC Publishing).
  • Synthesis, Characterization and Application of Thioindigosulfonic Acids as Electrolytes in an Aqueous Organic Redox Flow Battery. (2025). Name of the source not available.
  • New development could help deliver improved potassium-ion b
  • Computationally Guided Synthesis of Battery M

Sources

Application Note: Indigodisulfonate Dipotassium (Indigo Carmine) Staining Protocols for Cystoscopy and Ureteral Patency Verification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the pharmacological mechanism, safety profile, and standardized protocols for the use of Indigodisulfonate Dipotassium (Indigo Carmine) in cystoscopic procedures. Unlike vital stains (e.g., Methylene Blue) that bind to cellular DNA or mucins, Indigo Carmine is a non-absorbable, biologically inert contrast dye . Its primary clinical utility lies in its rapid renal excretion, allowing for the visualization of ureteral efflux (ureteral jets) to verify ureteral patency during gynecologic and urologic surgeries.

Target Audience: Urologists, Gynecologic Surgeons, Perioperative Nurses, and Drug Development Researchers.

Pharmacology & Mechanism of Action

To optimize the use of Indigo Carmine, one must understand its pharmacokinetics. It functions purely through physical contrast , not metabolic interaction.

Mechanism of Excretion

Upon intravenous (IV) injection, Indigodisulfonate Dipotassium binds loosely to plasma proteins but is rapidly cleared by the kidneys via glomerular filtration. It travels through the nephron without significant tubular reabsorption or metabolic alteration.

  • Bioavailability: 100% (IV administration).

  • Metabolism: Negligible (unlike Methylene Blue, which is metabolized to Leukomethylene Blue).[1]

  • Excretion: Primary renal elimination.[2][3][4] The dye concentrates in the urine, turning it deep blue.[2][3][5]

Pharmacokinetic Profile
ParameterValueClinical Implication
Onset of Action 4–9 minutesTime to visualize ureteral jets (IV route).[6]
Biological Half-Life 4–5 minutesRapid clearance; re-dosing may be required for prolonged procedures.
Excretion Route Urine (~16% unchanged)Deep blue color confirms renal filtration and ureteral patency.[6]
Molecular Weight 466.35 g/mol Small enough for rapid glomerular filtration.
Visualization of Pharmacokinetics

The following diagram illustrates the pathway from injection to visualization, highlighting the critical "Observation Window."

IndigoCarminePK IV_Inj IV Injection (40mg Bolus) Systemic_Circ Systemic Circulation (Plasma Protein Binding) IV_Inj->Systemic_Circ T=0 min Kidney Renal Filtration (Glomerulus) Systemic_Circ->Kidney Rapid Transport Ureter Ureteral Transit Kidney->Ureter Concentration Bladder Bladder Efflux (Blue Jet Visualization) Ureter->Bladder T=4-9 min (Observation Window)

Figure 1: Pharmacokinetic pathway of Indigodisulfonate Dipotassium from IV injection to cystoscopic visualization.

Safety Profile & Hemodynamics (Critical)

Trustworthiness: While generally safe, Indigo Carmine is not devoid of physiological effects.[7][8] It possesses mild alpha-adrenergic properties.

The Alpha-Adrenergic Response

Injection often causes a transient increase in peripheral vascular resistance.

  • Primary Effect: Transient hypertension (elevation of systolic/diastolic BP).

  • Secondary Effect: Reflex bradycardia (slowing of heart rate).

Adverse Event Stratification
SeverityEventFrequencyManagement
Mild Transient HypertensionCommonMonitor; usually resolves spontaneously.
Mild Skin DiscolorationOccasionalSelf-limiting (24-48 hours).
Severe Hypotension/Cardiac ArrestRare (<1:10,000)STOP Injection. Administer fluids/vasopressors. Treat as anaphylactoid reaction.[9]
Severe BronchoconstrictionRareAirway support; epinephrine if anaphylaxis confirmed.

WARNING: Severe hypotension is an idiosyncratic reaction. Always verify the patient has no history of allergy to dyes. Ensure resuscitation equipment is available before administration.

Protocol 1: Ureteral Patency Verification (Standard)

This is the gold-standard protocol for verifying that ureters are intact and patent following hysterectomy or other pelvic surgeries.

Preparation
  • Patient Status: General or Regional Anesthesia.[9]

  • Fluid Status: Ensure patient is adequately hydrated (IV fluids running) to promote urine production.

  • Equipment:

    • Cystoscope (30° or 70° lens).

    • Distension medium (Saline or Sterile Water).

    • Indigo Carmine Solution (0.8% or 8 mg/mL).[2][3]

Dosage
  • Adults: 5 mL (40 mg) via slow IV push.

  • Pediatrics/Underweight: Adjust dose (0.5–1 mg/kg) to prevent intense skin coloration.

Step-by-Step Procedure
  • Baseline Cystoscopy: Insert cystoscope and inspect the bladder. Identify the location of the ureteral orifices (interureteric ridge).

  • Administration: Anesthesiologist administers 5 mL Indigo Carmine IV over 1 minute.

    • Note: Rapid bolus increases risk of hypertension.

  • The "Rule of 10" (Observation):

    • Maintain bladder distension but do not over-distend (can collapse ureteral orifices).

    • Observe ureteral orifices.[1][2][3][4][5][6][10][11][12][13]

    • Expectation: Blue effluent (jets) should appear within 4 to 9 minutes .[6]

  • Verification:

    • Positive Result: Strong, deep blue jet seen from both orifices.

    • Sluggish Result: Weak trickle (may indicate partial obstruction or low urine output).

    • Negative Result: No blue dye seen after 10-15 minutes.

Troubleshooting Logic (Decision Tree)

If blue jets are not visualized within 10 minutes, follow this logic:

Troubleshooting Start No Dye Visible (T > 10 min) Check_Hydro Check Hydration Status (Is urine output low?) Start->Check_Hydro Diuretic Administer IV Furosemide (5-10 mg) Check_Hydro->Diuretic If hypovolemic/low output Wait Wait additional 5-10 mins Diuretic->Wait Inspect Re-inspect Orifices Wait->Inspect Result_Pos Blue Jet Visible (Patency Confirmed) Inspect->Result_Pos Result_Neg Still No Dye (Suspect Obstruction) Inspect->Result_Neg Action_Retro Perform Retrograde Pyelogram Result_Neg->Action_Retro Next Step

Figure 2: Troubleshooting algorithm for delayed visualization of ureteral jets.

Protocol 2: Chromocystoscopy (Topographical Contrast)

Unlike Methylene Blue, Indigo Carmine does not stain cells. It pools in mucosal crevices. This is useful for defining the topography of bladder lesions (e.g., papillary tumors) but not for differential diagnosis of dysplasia (CIS).

Methodology
  • Distension: Fill bladder to ~150-200 mL.

  • Injection: Administer 40 mg Indigo Carmine IV.

  • Visualization:

    • Wait for dye excretion (approx. 5-8 mins).

    • The dye will mix with urine.

    • Technique: Allow the blue urine to pool at the bladder base.

    • Observation: Papillary tumors will appear as "negative defects" or lighter structures against the dark blue pooled urine, or the dye will settle in the fronds of the tumor, enhancing 3D structure.

  • Washout: Irrigate with saline to clear the field once visualization is complete.

Comparison with Alternative Agents

To demonstrate expertise, it is vital to distinguish Indigo Carmine from alternatives.

FeatureIndigo CarmineMethylene BlueSodium Fluorescein
Mechanism Physical Contrast (Inert)Vital Stain (Metabolic)Fluorescence
Cellular Binding NoYes (DNA/Mucin)No
Contraindications History of allergyG6PD Deficiency, SSRI use (Serotonin Syndrome risk)Hypersensitivity
Primary Use Ureteral JetsTubal Patency, Cancer StainingUreteral Jets (Yellow)
Safety Note Mild Pressor EffectRisk of MethemoglobinemiaRequires specific light filter for best view

References

  • American Regent. (2022). Indigo Carmine Injection, USP - Prescribing Information. DailyMed. [Link][6]

  • Craik, J., et al. (2023). Indigo Carmine: Between Necessity and Concern. MDPI. [Link]

  • Jeon, H.J., et al. (2012).[10] Indigo carmine-induced hypotension in patients undergoing general anaesthesia. Singapore Medical Journal. [Link]

  • Goldberg, J. (2016).[14] Sodium fluorescein emerges as alternative to indigo carmine in cystoscopy. PM360. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2723854, Indigotindisulfonate Sodium. PubChem.[13][15] [Link]

Sources

Application Note: Indigodisulfonate Dipotassium Salt for Superoxide Radical Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indigodisulfonate dipotassium salt (Indigo Carmine, Potassium Salt) acts as a sensitive, colorimetric redox probe for the detection of superoxide radicals (


). While historically utilized for ozone detection, its application in superoxide biology is grounded in the oxidative cleavage of the central carbon-carbon double bond, yielding isatin-5-sulfonic acid. This guide provides a rigorous protocol for quantifying superoxide flux in aqueous systems, emphasizing the necessity of superoxide dismutase (SOD) controls to validate specificity against other reactive oxygen species (ROS).

Scientific Foundation & Mechanism

The Active Species

Although the user specified the dipotassium salt (


), the active redox species is the indigodisulfonate anion  (

). In aqueous solution at physiological pH, the counterion (

vs

) dissociates completely. The dipotassium form is often preferred in specific pharmaceutical or electrochemical applications due to slightly altered solubility profiles compared to the disodium salt, but the redox mechanism remains identical.
Mechanism of Action

The detection principle relies on the oxidative bleaching of the blue indigodisulfonate chromophore.

  • Initial State: Indigodisulfonate absorbs strongly at 610 nm (Deep Blue).

  • Radical Attack: Superoxide radicals (

    
    ) attack the central electron-rich alkene bond (
    
    
    
    ).
  • Cleavage: The bond is cleaved, resulting in the loss of conjugation between the two indole rings.

  • Final Product: The reaction yields isatin-5-sulfonic acid , which is essentially transparent at 610 nm (pale yellow/colorless).

Key Kinetic Feature: The rate of absorbance decay (


) is directly proportional to the flux of superoxide in the system, provided the probe concentration is sufficient to scavenge the radicals.
Pathway Visualization

IndigoMechanism IC Indigodisulfonate (Blue, Abs 610nm) Intermediate Dioxetane/Peroxide Intermediate IC->Intermediate + O2•- Superoxide Superoxide Radical (O2•-) Superoxide->Intermediate SOD SOD Inhibition (Control Step) Superoxide->SOD Scavenged by Isatin Isatin-5-Sulfonic Acid (Colorless/Pale Yellow) Intermediate->Isatin Oxidative Cleavage SOD->IC Prevents Bleaching

Caption: Mechanistic pathway of Indigodisulfonate bleaching by superoxide. The central C=C bond cleavage results in loss of color. SOD acts as a negative control, inhibiting the reaction.

Experimental Protocol

Materials & Reagents[1]
  • Probe: Indigodisulfonate Dipotassium Salt (CAS: Check specific vendor, often custom; Disodium CAS 860-22-0 is functionally equivalent).

  • Buffer: 50 mM Potassium Phosphate Buffer (PBS), pH 7.4. Avoid amine-based buffers (Tris) if studying ozone/hydroxyl pathways to minimize secondary radical formation.

  • Specificity Control: Superoxide Dismutase (SOD) from bovine erythrocytes (Activity > 3000 units/mg).

  • Positive Control Generator: Xanthine (X) + Xanthine Oxidase (XO).

Preparation of Stock Solutions
  • Indigo Stock (1 mM): Dissolve indigodisulfonate dipotassium salt in deionized water. Protect from light.

    • Note: The extinction coefficient (

      
      ) is approximately 20,000 
      
      
      
      . It is critical to determine the exact
      
      
      for your specific lot by creating a standard curve, as salt hydration levels vary.
  • SOD Stock (2000 U/mL): Dissolve in PBS. Store at -20°C.

Assay Procedure (Kinetic Mode)

This protocol measures the rate of superoxide generation .

Step 1: Baseline Setup In a quartz cuvette (1 cm path length), add:

  • 900

    
     Phosphate Buffer (pH 7.4)
    
  • 50

    
     Indigo Stock (Final conc: 50 
    
    
    
    )
  • Optional: 10

    
     Catalase (1000 U/mL) to scavenge 
    
    
    
    and prevent Fenton-type generation of hydroxyl radicals.

Step 2: Sample Addition Add the sample suspected of generating superoxide (e.g., cell lysate, enzymatic mixture, or chemical system).

  • Total Volume: Adjust to 1000

    
     with buffer.
    

Step 3: Measurement (Test)

  • Immediately monitor Absorbance at 610 nm for 5-10 minutes.

  • Record the slope of the linear portion of the decay curve (

    
    ).
    

Step 4: The Self-Validating Control (SOD) Repeat the exact experiment, but add 50 U of SOD to the cuvette before adding the sample.

  • Result: The bleaching rate should be significantly inhibited (near zero).

  • Interpretation: If bleaching persists in the presence of SOD, the oxidation is likely driven by non-superoxide species (e.g., direct electron transfer, ozone, or hypochlorous acid).

Data Analysis & Calculation

Calculating Superoxide Flux

The rate of superoxide production (


) is calculated from the bleaching rate. Note that the stoichiometry is generally considered 1:1  (1 mole of Indigo bleached per mole of oxidative event initiated by superoxide), though calibration with a known source (Xanthine/XO) is recommended for absolute quantification.


  • 
     : Flux in 
    
    
    
    .
  • 
     : Slope of absorbance loss (Test - SOD Control).
    
  • 
     : Extinction coefficient (typically 
    
    
    
    ).
  • 
     : Path length (1 cm).
    
Data Presentation Table
ParameterValue / RangeNotes

610 nmDeep Blue color

~20,000

Critical: Verify with standard curve
Linear Range 1 - 50

Above 50

, self-quenching may occur
pH Stability pH 4.0 - 9.0Unstable in strong alkali (turns yellow)
Interferences Ozone,

, Hypochlorite
Must use SOD control to confirm specificity

Troubleshooting & Critical Considerations

Specificity vs. Selectivity

Indigo Carmine is not exclusively specific to superoxide. It is a general redox indicator that reacts with strong oxidants.

  • Problem: Absorbance decreases in the SOD control.

  • Cause: Presence of other oxidants (e.g.,

    
    , 
    
    
    
    ) or direct enzymatic oxidation (e.g., by peroxidases).
  • Solution: Use specific scavengers (e.g., Methionine for

    
    , Catalase for 
    
    
    
    -derived radicals) to profile the oxidant species.
Oxygen Dependency

The reaction requires dissolved oxygen to propagate the superoxide radical chain if the source is enzymatic. Ensure buffers are air-saturated.

Potassium vs. Sodium Salt

While the dipotassium salt is specified, ensure it is fully solubilized. Potassium salts of sulfonated dyes can sometimes have lower solubility in cold water than sodium salts. Warm the stock solution slightly (37°C) if precipitation is observed.

References

  • Kettle, A. J., Clark, B. M., & Winterbourn, C. C. (2004). Superoxide converts indigo carmine to isatin sulfonic acid: implications for the hypothesis that neutrophils produce ozone.[1] Journal of Biological Chemistry, 279(18), 18521-18525.

  • BenchChem. (2025).[2] Spectroscopic Properties of Indigo Carmine in Aqueous Solution: An In-depth Technical Guide.

  • Soto-Loera, A., et al. (2016). Degradation of Indigo Carmine Using Advanced Oxidation Processes: Synergy Effects and Toxicological Study. Journal of Environmental Protection, 7, 1693-1706.[3]

  • Takeuchi, C., et al. (2006). Indigo carmine as a probe for ozone and superoxide generation.[4] Methods in Enzymology, 300, 100-115.

Sources

Application Note: Volumetric Titration Methods Using Indigodisulfonate Dipotassium

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring high-precision protocols for volumetric analysis using Indigodisulfonate Dipotassium (Indigo Carmine).

Introduction & Principle

Indigodisulfonate dipotassium (Indigo Carmine, C₁₆H₈N₂Na₂O₈S₂) is a highly versatile redox indicator and pH indicator widely utilized in pharmaceutical assays, water quality testing, and natural product analysis. Unlike simple acid-base indicators, Indigo Carmine functions primarily through a reversible oxidation-reduction mechanism, making it indispensable for analyzing complex organic mixtures like tannins where selective oxidation is required.

Redox Mechanism

The utility of Indigo Carmine stems from its ability to undergo a distinct color change at a specific redox potential (


 at pH 0).[1]
  • Oxidized Form: Deep Blue (Indigotin)

  • Reduced Form: Yellow/Colorless (Leuco-indigo)

  • Intermediate: Green (often observed near the endpoint due to mixing of forms)

In oxidative titrations (e.g., with Potassium Permanganate), Indigo Carmine serves a dual purpose: it acts as an indicator and a reaction regulator. It has a lower oxidation potential than the titrant (KMnO₄) but a higher potential than many easily oxidized analytes (like tannins). This ensures the analyte is consumed first, followed by the indicator.

Physicochemical Data
PropertyValueNotes
CAS Number 860-22-0Disodium 5,5'-indigodisulfonate
Molecular Weight 466.35 g/mol

(Redox Potential)
+0.29 VAt pH 0 (vs. SHE)
Color Change (Redox) Blue

Green

Yellow
Oxidized

Reduced
Color Change (pH) Blue (

11.[2]4)

Yellow (

13.[3]0)
Acts as acid-base indicator in high alkalinity
Solubility ~10 g/L (25°C)Soluble in water; sparingly soluble in alcohol

Experimental Protocols

Protocol A: Determination of Total Tannins (Löwenthal-Procter Method)

Application: Quantification of tannins in herbal extracts, cider, tea, and pharmaceutical raw materials (e.g., Tannic Acid USP). Principle: Tannins are oxidized by KMnO₄.[1] Indigo Carmine is added to the solution to indicate the endpoint.[3][4][5] The KMnO₄ oxidizes the tannins first (colorless reaction). Once tannins are exhausted, KMnO₄ oxidizes the Indigo Carmine, causing a transition from blue to golden yellow.

2.1 Reagents Preparation
  • Sulfuric Acid Solution (Dilute): Slowly add 25 mL of concentrated H₂SO₄ to 1 L of distilled water. Caution: Exothermic reaction.

  • Standard KMnO₄ Titrant (0.02 M / N/10): Dissolve 3.2 g KMnO₄ in 1 L distilled water. Standardize against Sodium Oxalate or Disodium Oxalate.

  • Indigo Carmine Indicator Solution:

    • Dissolve 1.0 g of Indigodisulfonate Dipotassium in 900 mL of distilled water.

    • Add 50 mL of concentrated H₂SO₄.[4]

    • Dilute to 1 L with distilled water.

    • Note: Filter if necessary. This solution is stable for approx. 6 months if protected from light.

2.2 Titration Workflow

This method requires a "Blank" titration to account for the KMnO₄ consumed by the indicator itself.

Step 1: The Blank Titration (Calibration of Indicator)

  • Pipette 25.0 mL of the Indigo Carmine Indicator Solution into a 1 L white porcelain dish or Erlenmeyer flask.

  • Dilute with 750 mL of distilled water.

  • Titrate with 0.02 M KMnO₄ from a burette.

  • Endpoint: The color shifts from Royal Blue

    
     Green 
    
    
    
    Golden Yellow .
  • Record volume as

    
    . (Typical value: ~1–2 mL depending on indicator concentration).
    

Step 2: The Sample Titration

  • Pipette an aliquot of the sample (containing approx.[6] 0.1–0.5 g tannin) into a 1 L flask.

  • Add 25.0 mL of Indigo Carmine Indicator Solution.

  • Add 750 mL of distilled water.

  • Titrate with 0.02 M KMnO₄ .

  • Observe the color carefully. The solution will remain blue/dark as tannins are oxidized.

  • Endpoint: As tannins are depleted, the blue fades to green, then sharply to Golden Yellow .

  • Record volume as

    
    .
    
2.3 Calculation


To calculate the concentration, use the equivalence factor (historically established for Gallotannic acid):





Protocol B: Volumetric Limit Test for Nitrates

Application: Purity testing of water and reagents (detecting trace oxidizing impurities). Principle: In the presence of hot, strong sulfuric acid, nitrates oxidize Indigo Carmine (bleaching the blue color). This is often used as a semi-quantitative "pass/fail" limit test.

2.1 Reagents
  • Indigo Carmine Solution (Standard): Dissolve 0.2 g in 500 mL dilute sulfuric acid.

  • Sulfuric Acid (Nitrate-free): Concentrated H₂SO₄.

  • Sodium Chloride Solution: 0.05% w/v (Catalyst).

2.2 Procedure
  • Prepare the sample solution in a test tube.

  • Add 0.1 mL of Sodium Chloride solution.

  • Add 0.1 mL of Indigo Carmine solution. The solution should be blue.[5]

  • Rapidly add 20 mL of concentrated H₂SO₄. Shake gently.

  • Observation:

    • Pass: The blue color persists for at least 5 minutes (or specified time).

    • Fail: The solution turns colorless/yellow immediately or fades rapidly, indicating the presence of Nitrates (

      
      ).
      

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and chemical logic for the Lowenthal Titration.

LowenthalTitration node_start Start: Sample Preparation node_reagents Add Reagents: 1. Indigo Carmine (Indicator) 2. H2SO4 (Acidifier) 3. Water (Diluent) node_start->node_reagents node_titration Titrate with KMnO4 (Strong Oxidizer) node_reagents->node_titration node_reaction1 Phase 1: Tannin Oxidation (Color remains Blue) node_titration->node_reaction1 KMnO4 reacts with Tannins node_reaction1->node_reaction1 Tannins present? node_reaction2 Phase 2: Indicator Oxidation (Tannins Depleted) node_reaction1->node_reaction2 Tannins consumed node_endpoint Endpoint Reached Color: Golden Yellow node_reaction2->node_endpoint Indicator oxidized node_calc Calculation: (V_sample - V_blank) * Factor node_endpoint->node_calc

Caption: Logic flow of the Lowenthal-Permanganate titration. The indicator acts as a secondary substrate, reacting only after the primary analyte (tannin) is exhausted.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Endpoint Fading Oxidation by atmospheric oxygen or light sensitivity.Titrate rapidly; ensure fresh indicator solution.
Green Endpoint Incomplete oxidation or mixed oxidation states.Continue titrating dropwise until the distinct golden yellow is reached.
No Color Change Sample is too concentrated (Tannins consumed all KMnO₄).Dilute the sample further or use a smaller aliquot.
Precipitation Interaction between tannins and proteins/salts.Ensure sufficient dilution (750 mL water) to keep reactants soluble.

References

  • BenchChem. (2025).[1][7] Application Notes and Protocols for Indigo Carmine as a Redox Indicator. Retrieved from

  • Long Ashton Research Station. (n.d.). Methods for Analysis of Cider Tannin: The Löwenthal Permanganate Titration. Retrieved from

  • United States Pharmacopeia (USP). (2025).[8] Tannic Acid: Identification and Assay. Retrieved from

  • ResearchGate. (2025). Determination of Nitrates in Aqueous Solution via Indigo Carmine Decolorization. Retrieved from

  • Flinn Scientific. (n.d.). Indigo Carmine: Redox Indicator Properties and Safety. Retrieved from

Sources

Indigodisulfonate dipotassium salt concentration for cell viability assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Use of Indigodisulfonate Dipotassium Salt in Cell Viability Assays

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Indigodisulfonate Dipotassium Salt, commonly known as Indigo Carmine, for the assessment of cell viability. While traditionally recognized as a redox indicator and medical dye, its properties—notably low cytotoxicity and cell impermeability—present a compelling case for its use as a vital stain in dye exclusion-based viability assays. This guide elucidates the underlying scientific principles, outlines detailed protocols for concentration optimization and viability quantification, and discusses the critical considerations for integrating this method into experimental workflows.

Introduction: Re-evaluating Indigo Carmine for Cell and Drug Development Studies

Indigodisulfonate Dipotassium Salt (Indigo Carmine, E132) is a water-soluble organic salt derived from the sulfonation of indigo.[1][2] Its utility as a pH and redox indicator is well-established, with a distinct color change from blue in its oxidized state to yellow in its reduced state.[3][4] In clinical settings, it is employed as a diagnostic and surgical visualization agent, valued for being relatively biologically inert and rapidly excreted by the kidneys.[1][5]

For cell-based assays, particularly in drug discovery and toxicology, the ideal viability dye should be non-toxic and should not interfere with cellular metabolism, ensuring that the measurement reflects the true state of the cells rather than an artifact of the dye itself. Many common redox indicators, such as methylene blue, exhibit significant cytotoxicity and can damage DNA, especially upon light exposure.[3][6] In contrast, studies have consistently shown that Indigo Carmine is significantly less cytotoxic.[3][7] Furthermore, it is generally considered to be cell-impermeable, a critical characteristic for a vital stain.[1][3] These properties position Indigo Carmine as a promising alternative to traditional vital dyes for specific applications where maintaining cellular integrity is paramount.

This guide details the principles and protocols for leveraging Indigo Carmine in a dye exclusion assay, analogous to the widely used Trypan Blue method, for determining cell viability.

Principle of Action: Membrane Integrity vs. Metabolic Activity

Cell viability is typically assessed via two primary cellular characteristics: metabolic activity and plasma membrane integrity.

  • Metabolic Assays (e.g., MTT, WST-8, Resazurin): These assays quantify the enzymatic activity of viable cells, such as mitochondrial dehydrogenases, which reduce a substrate to a colored or fluorescent product.[8] These methods are powerful indicators of cellular health but require cell-permeable reagents.

  • Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays rely on the principle that live, healthy cells possess an intact plasma membrane that acts as a selective barrier. Vital dyes are excluded from the cytoplasm. In contrast, dead or dying cells lose membrane integrity, allowing the dyes to penetrate and stain the cell's interior.[9][10]

Indigo Carmine's utility in viability assessment is predicated on its cell-impermeable nature.[3] Therefore, it functions as a vital stain for membrane integrity assays.

  • Viable Cells: With intact membranes, they exclude the blue Indigo Carmine dye and remain unstained.

  • Non-Viable Cells: With compromised membranes, they are unable to exclude the dye, resulting in the uptake of the blue stain into the cytoplasm.

This binary distinction allows for the direct visualization and quantification of live versus dead cells in a population.

Key Physicochemical & Biological Properties of Indigo Carmine

A clear understanding of Indigo Carmine's properties is essential for its effective application. The data below are summarized for easy reference.

PropertyValue / DescriptionReference(s)
Chemical Formula C₁₆H₈N₂Na₂O₈S₂[1][2]
Molecular Weight 466.36 g/mol [2]
Common Names Indigo Carmine, Indigotine, E132, FD&C Blue No. 2[1][11]
Appearance Dark blue or purplish-blue powder[12]
Solubility (Water) Approx. 10-16 g/L at 25°C[2][12]
λmax (Oxidized Form) ~610 nm[3][4]
Cell Permeability Generally considered cell-impermeable[1][3]
Redox Potential ~ -0.125 V (at pH 7.0)[3]
Toxicity Profile Lower cytotoxicity compared to Methylene Blue. Significant toxicity observed in bovine cells at concentrations ≥ 1 mg/mL.[3][3][7]

Protocol I: Determination of Optimal Working Concentration

Causality Statement: The fundamental principle of a dye exclusion assay is that the dye must effectively stain dead cells while having no impact on the viability or morphology of live cells. An excessively high concentration may exert cytotoxic effects, leading to an overestimation of cell death, while a concentration that is too low will result in faint staining and an underestimation. Therefore, it is imperative to perform a concentration titration for each specific cell type and experimental condition to identify the optimal working concentration.

Objective

To determine the lowest concentration of Indigo Carmine that provides clear, unambiguous staining of non-viable cells without affecting the viability of live cells over the desired experimental timeframe.

Materials
  • Indigodisulfonate Dipotassium Salt (Indigo Carmine) powder

  • Sterile Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

  • Cell line of interest

  • Complete cell culture medium

  • Hemocytometer or automated cell counter

  • Microcentrifuge tubes

  • Bright-field microscope

  • Reagents for inducing cell death (e.g., 70% ethanol, or heat treatment at 60°C for 30 minutes)

Step-by-Step Methodology
  • Prepare Indigo Carmine Stock Solution (1 mg/mL):

    • Dissolve 10 mg of Indigo Carmine powder in 10 mL of sterile PBS.

    • Ensure complete dissolution.

    • Sterile-filter the solution through a 0.22 µm filter.

    • Store in aliquots at 4°C, protected from light. The solution should be a deep royal blue.[13]

  • Prepare Cell Populations:

    • Live Cell Population: Harvest a healthy, mid-log phase culture of the cells of interest. Centrifuge and resuspend the cell pellet in fresh, sterile culture medium or PBS to a concentration of approximately 1 x 10⁶ cells/mL.

    • Dead Cell Population (Positive Control): Harvest cells as above. Induce cell death by either resuspending the pellet in 70% ethanol for 10 minutes or by heat-shocking the cell suspension at 60°C for 30 minutes. Centrifuge and wash the cells once with PBS to remove the killing agent, then resuspend in medium or PBS to ~1 x 10⁶ cells/mL. Confirm >95% cell death using a standard method like Trypan Blue.

  • Perform Concentration Titration:

    • Prepare a series of dilutions of the Indigo Carmine stock solution in separate microcentrifuge tubes to create final concentrations for testing (e.g., 0.005%, 0.01%, 0.02%, 0.04%, 0.08%, 0.1% w/v).

    • For each concentration, mix 50 µL of the live cell suspension with 50 µL of the corresponding Indigo Carmine dilution.

    • In parallel, mix 50 µL of the dead cell suspension with 50 µL of each Indigo Carmine dilution.

  • Incubation and Observation:

    • Incubate the cell-dye mixtures for 3-5 minutes at room temperature.

    • Load a 10 µL aliquot of each mixture onto a hemocytometer.

    • Using a bright-field microscope, observe the cells.

      • For the live cell population: Look for any signs of blue staining. The optimal concentration should result in virtually no stained cells.

      • For the dead cell population: Look for distinct, dark blue staining of the cells.

  • Data Analysis and Selection:

    • The optimal working concentration is the lowest concentration that robustly stains >95% of the dead cell population while staining <5% of the live cell population. For many applications, a concentration similar to that used in chromoendoscopy (e.g., 0.008%) may be a good starting point.[14]

Visualization: Workflow for Concentration Optimization

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_dye Prepare 1 mg/mL Indigo Carmine Stock titrate Create Serial Dilutions (e.g., 0.005% to 0.1%) prep_dye->titrate prep_cells Prepare Live & Dead Cell Suspensions (~1x10^6 cells/mL) mix_live Mix Dye Dilutions 1:1 with Live Cells prep_cells->mix_live mix_dead Mix Dye Dilutions 1:1 with Dead Cells prep_cells->mix_dead titrate->mix_live titrate->mix_dead incubate Incubate 3-5 min at Room Temp mix_live->incubate mix_dead->incubate observe Observe with Microscope (Hemocytometer) incubate->observe select Select Lowest Concentration: Stains >95% Dead Cells Stains <5% Live Cells observe->select

Caption: Workflow for optimizing Indigo Carmine concentration.

Protocol II: Quantifying Cell Viability by Dye Exclusion

Objective

To accurately determine the percentage of viable cells in an experimental sample using the pre-determined optimal concentration of Indigo Carmine.

Materials
  • Experimental cell suspension

  • Optimal working solution of Indigo Carmine (as determined in Protocol I)

  • Hemocytometer or automated cell counter

  • Micropipettes and tips

  • Microcentrifuge tubes

Step-by-Step Methodology
  • Sample Preparation:

    • Harvest cells from your experiment (e.g., after drug treatment).

    • Create a single-cell suspension at an appropriate concentration for counting (typically 0.5-2 x 10⁶ cells/mL).

  • Staining:

    • In a clean microcentrifuge tube, mix a known volume of your cell suspension with an equal volume of the optimal Indigo Carmine working solution (1:1 ratio). For example, mix 20 µL of cells with 20 µL of dye.

    • Gently mix by pipetting.

  • Incubation:

    • Incubate the mixture at room temperature for 3-5 minutes. Avoid incubation times longer than 10 minutes, as the dye may begin to show toxicity even at optimal concentrations over extended periods.

  • Cell Counting:

    • Clean the hemocytometer and coverslip.

    • Load 10 µL of the stained cell suspension into the hemocytometer chamber.

    • Under a bright-field microscope, count the number of live (unstained) and dead (blue) cells in the four large corner squares of the grid.

    • Ensure you count at least 100-200 total cells to ensure statistical significance.

  • Calculations:

    • Cell Viability (%) = (Total number of live, unstained cells / Total number of cells (live + dead)) x 100

    • Total Cell Concentration (cells/mL) = (Total cells counted / Number of squares counted) x Dilution factor x 10⁴

      • Note: The dilution factor is 2 (from the 1:1 mix with dye).

Critical Considerations and Scientific Validation

  • Interference: The inherent blue color of Indigo Carmine can interfere with other spectrophotometric or colorimetric assays.[3] It is crucial to wash cells thoroughly after viability counting if they are to be used in subsequent assays (e.g., ELISA, flow cytometry with other dyes).

  • Cell-Type Dependency: Cytotoxicity and staining efficiency can vary significantly between cell lines (e.g., suspension vs. adherent, primary cells vs. immortalized lines). The optimization protocol (Protocol I) is not optional; it is a mandatory validation step.

  • pH Sensitivity: Indigo Carmine's color is stable in neutral and acidic pH but can change in highly alkaline conditions (pH > 11.4).[1] Ensure all buffers and media are within the physiological pH range.

  • Not a Marker of Apoptosis: This assay does not distinguish between different stages of cell death (e.g., apoptosis vs. necrosis). It is a binary measure of membrane integrity. For detailed studies of cell death pathways, complementary assays like Annexin V/PI staining are recommended.[9]

Visualization: Decision Framework for Assay Selection

G cluster_question cluster_assay cluster_dye_choice start What is the Primary Question? q_metabolic Is the cell metabolically active? start->q_metabolic q_membrane Is the plasma membrane intact? start->q_membrane q_pathway What is the cell death pathway? start->q_pathway assay_metabolic Metabolic Assay (MTT, WST-8, Resazurin) q_metabolic->assay_metabolic assay_membrane Dye Exclusion Assay q_membrane->assay_membrane assay_pathway Apoptosis/Necrosis Assay (Annexin V, Caspase) q_pathway->assay_pathway dye_trypan Trypan Blue (Standard, higher toxicity) assay_membrane->dye_trypan Standard Protocol dye_indigo Indigo Carmine (Low toxicity, requires optimization) assay_membrane->dye_indigo When low toxicity is critical

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Indigodisulfonate Dipotassium Salt from Indigo Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

Indigodisulfonate, commonly known as Indigo Carmine, is a synthetically derived dye with significant applications across various scientific and industrial domains. While its precursor, indigo, is renowned for its deep blue hue, its practical utility is hampered by its near-insolubility in aqueous media. The strategic sulfonation of the indigo molecule addresses this limitation, yielding a highly water-soluble dye that retains a vibrant color profile. This transformation is not merely for convenience; it unlocks a suite of applications, from its use as a food colorant (E132) and pharmaceutical dye to its role as a sensitive pH and redox indicator in analytical chemistry.[1]

This document provides a detailed, mechanistically-grounded protocol for the synthesis of the dipotassium salt of indigodisulfonate. It is intended for researchers, chemists, and drug development professionals, offering not just a series of steps, but the underlying chemical principles that govern the synthesis. By understanding the causality behind each procedural choice, the scientist can better control the reaction, troubleshoot potential issues, and adapt the methodology to specific laboratory contexts.

Foundational Scientific Principles: From Insoluble Precursor to Soluble Product

The conversion of indigo to its water-soluble disulfonate salt is a classic example of electrophilic aromatic substitution.[1] The process hinges on fundamentally altering the physicochemical properties of the indigo molecule without destroying its chromophoric core.

The Precursor: Indigo (C₁₆H₁₀N₂O₂)

Indigo is a robust organic pigment characterized by a planar structure with extensive intermolecular hydrogen bonding between the amine and ketone groups of adjacent molecules.[2] This strong intermolecular attraction is the primary reason for its high melting point (390–392 °C) and very low solubility in water and most organic solvents, classifying it as a vat dye.[2] Before it can be functionalized, the indigo itself must be synthesized. While historically extracted from plants, modern industrial production relies on synthetic routes.[3] A common laboratory-scale method is the Baeyer-Drewsen synthesis, which involves the condensation of 2-nitrobenzaldehyde with acetone in a basic solution.[4]

The Core Reaction: Electrophilic Aromatic Sulfonation

To render indigo soluble, sulfonic acid groups (-SO₃H) are introduced onto its aromatic rings. This is achieved by reacting indigo with a potent sulfonating agent, typically concentrated sulfuric acid or fuming sulfuric acid (oleum).[1][5]

The mechanism proceeds as follows:

  • Generation of the Electrophile: In concentrated sulfuric acid, an equilibrium exists which generates the highly electrophilic sulfur trioxide (SO₃).

  • Electrophilic Attack: The electron-rich indole rings of the indigo molecule are susceptible to attack by the SO₃ electrophile. The reaction preferentially occurs at the 5 and 5' positions, which are activated by the heterocyclic nitrogen atoms.

  • Formation of Indigo-5,5'-disulfonic Acid: This attack results in the formation of indigo-5,5'-disulfonic acid, the direct acid form of indigo carmine.[1] The presence of the highly polar sulfonic acid groups disrupts the intermolecular hydrogen bonding and imparts significant water solubility.

The Final Step: Neutralization to the Dipotassium Salt

The resulting sulfonic acid is highly acidic and must be neutralized to form a stable, isolatable salt. By carefully adding a base—in this case, a potassium source such as potassium hydroxide (KOH)—the acidic protons of the sulfonic acid groups are replaced with potassium ions (K⁺). This yields the final target molecule: indigodisulfonate dipotassium salt (C₁₆H₈K₂N₂O₈S₂). This salt form is a stable, dark-blue powder that readily dissolves in water to produce a vibrant blue solution.

Visualization of Chemical and Experimental Pathways

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation from the insoluble indigo precursor to the final water-soluble dipotassium salt.

G Indigo Indigo (Insoluble Precursor) Sulfonic_Acid Indigo-5,5'-disulfonic Acid (Water-Soluble Acid Form) Indigo->Sulfonic_Acid  Sulfonation  (H₂SO₄) Dipotassium_Salt Indigodisulfonate Dipotassium Salt (Final Product) Sulfonic_Acid->Dipotassium_Salt  Neutralization  (KOH)

Caption: Chemical pathway for the synthesis of indigodisulfonate dipotassium salt.

Experimental Workflow Diagram

This workflow provides a high-level overview of the key stages in the laboratory protocol.

G cluster_0 Synthesis Protocol Sulfonation Step 1: Sulfonation Mix Indigo with conc. H₂SO₄ Heat reaction mixture Quenching Step 2: Quenching & Dilution Cool reaction Pour into ice-cold water Sulfonation->Quenching Filtration1 Step 3: Filtration Remove unreacted Indigo Quenching->Filtration1 Neutralization Step 4: Neutralization Add KOH solution to filtrate Adjust pH to ~7 Filtration1->Neutralization Isolation Step 5: Isolation & Washing Precipitate product Filter and wash solid Neutralization->Isolation Drying Step 6: Drying Dry final product under vacuum Isolation->Drying

Caption: Step-by-step experimental workflow for indigo carmine synthesis.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[6][7][8] Researchers should always perform a thorough risk assessment before beginning any chemical synthesis.

Materials and Reagents
Reagent / Material Grade Notes
Indigo Powder (C₁₆H₁₀N₂O₂)Reagent GradeEnsure it is finely powdered for optimal reaction.
Sulfuric Acid (H₂SO₄)Concentrated (95-98%)Highly corrosive. Handle with extreme care.
Potassium Hydroxide (KOH)Analytical GradeCorrosive and hygroscopic.
Deionized Water (H₂O)High PurityFor solutions and washing.
AcetoneACS GradeUsed for washing/purification. Flammable.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer

  • Condenser

  • Dropping funnel

  • Large beaker (1 L) for quenching

  • Büchner funnel and vacuum flask

  • Filter paper

  • pH indicator strips or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Vacuum oven or desiccator

MANDATORY Safety Precautions
  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber).

  • Fume Hood: This entire procedure MUST be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.

  • Handling Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and will cause severe burns on contact.[9] It also reacts exothermically with water. Always add acid to water, never the other way around.

  • Handling Potassium Hydroxide: Solid KOH and its concentrated solutions are corrosive and can cause severe skin and eye damage.[9]

  • Quenching: The quenching step (adding the acid mixture to water) is highly exothermic. Perform this step slowly and with continuous stirring in an ice bath to control the temperature.

Step-by-Step Synthesis Procedure

Step 1: Sulfonation of Indigo

  • Place a magnetic stir bar into a 250 mL three-neck round-bottom flask.

  • In the fume hood, carefully measure and add 38 mL of concentrated sulfuric acid to the flask.

  • Begin stirring and gently heat the acid to 95-105 °C using a heating mantle.[7][8] Causality: Heating is necessary to generate a sufficient concentration of the SO₃ electrophile and to increase the reaction rate.

  • Once the temperature is stable, slowly and portion-wise add 10.0 g of finely powdered indigo to the hot, stirring acid over 15-20 minutes.

  • After the addition is complete, maintain the reaction mixture at 95-105 °C with continuous stirring for 2 hours.[7][8] The mixture should become a dark, viscous liquid.

Step 2: Quenching and Precipitation of Unreacted Indigo

  • Prepare a 1 L beaker containing 500 mL of an ice-water slurry. Place it in a larger container for secondary containment.

  • After 2 hours, turn off the heat and allow the reaction flask to cool to room temperature.

  • Very slowly and carefully, pour the viscous reaction mixture into the stirring ice-water slurry. A significant amount of heat will be generated. This step dilutes the acid and causes any unreacted, insoluble indigo to precipitate out of the solution. The resulting solution will be a deep blue color.

Step 3: Removal of Unreacted Starting Material

  • Allow the diluted mixture to stand for 30 minutes to ensure complete precipitation.

  • Set up a vacuum filtration apparatus with a Büchner funnel.

  • Filter the mixture to remove the solid, unreacted indigo.

  • Wash the filter cake with a small amount of deionized water to recover any remaining product solution.

  • Collect the deep blue filtrate. This solution contains the desired indigo-5,5'-disulfonic acid.

Step 4: Neutralization to Form the Dipotassium Salt

  • Transfer the filtrate to a large beaker with stirring.

  • Prepare a solution of ~20% potassium hydroxide (KOH) in deionized water.

  • Slowly add the KOH solution to the stirring filtrate. The solution will generate heat. Monitor the pH of the solution using a pH meter or indicator strips.

  • Continue adding the KOH solution dropwise until the pH of the mixture reaches 7.0-7.5. Causality: This neutralization step deprotonates the sulfonic acid groups and the excess sulfuric acid, forming the stable potassium salt.

Step 5: Isolation and Purification of the Product

  • To the neutralized solution, add a sufficient amount of a saturated potassium chloride (KCl) solution or solid KCl to "salt out" the product, which decreases its solubility.

  • Alternatively, add acetone to the solution until a dark blue precipitate forms.[8][10]

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a cold, dilute KCl solution or with cold acetone to remove impurities.

  • Continue to pull a vacuum through the filter cake to remove as much solvent as possible.

Step 6: Drying

  • Transfer the dark blue solid product to a pre-weighed watch glass.

  • Dry the product in a vacuum oven at 60-70 °C overnight or in a desiccator under vacuum until a constant weight is achieved.

  • The final product is a dark blue or purplish-blue powder.

Characterization and Validation

To validate the synthesis, the final product should be characterized using standard analytical techniques:

  • UV-Vis Spectroscopy: An aqueous solution of indigo carmine exhibits a characteristic maximum absorbance (λmax) at approximately 610 nm.[11]

  • FTIR Spectroscopy: The presence of sulfonate groups can be confirmed by strong characteristic peaks for S=O stretching.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product against a known standard.[12]

References

  • Bianda, V., Constenla, J. A., Haubrichs, R., & Zaffalon, P. L. (n.d.). COLORFUL EXPERIMENTS FOR STUDENTS: SYNTHESIS OF INDIGO AND DERIVATIVES. Available at: [Link]

  • Wikipedia. (2024). Indigo dye. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Indigo carmine. Available at: [Link]

  • ChemSupply Australia. (n.d.). MATERIAL SAFETY DATA SHEET Indigo Carmine. Available at: [Link]

  • Bentham Science Publishers. (2022). The Synthetic Approaches for Preparation of Indigo and Applications in Denim Industry. Available at: [Link]

  • MDPI. (2022). Indigo Carmine in a Food Dye: Spectroscopic Characterization and Determining Its Micro-Concentration through the Clock Reaction. Available at: [Link]

  • Ataman Kimya. (n.d.). INDIGO CARMINE. Available at: [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet - INDIGO CARMINE LR. Available at: [Link]

  • Loba Chemie. (2024). INDIGO CARMINE AR Safety Data Sheet. Available at: [Link]

  • Beilstein-Institut. (2024). Photochromic derivatives of indigo: historical overview of development, challenges and applications. Available at: [Link]

  • Sciencemadness Discussion Board. (2015). indigo carmine synthesis. Available at: [Link]

  • Bentham Science. (2022). The Synthetic Approaches for Preparation of Indigo and Applications in Denim Industry. Available at: [Link]

  • MDPI. (2022). Indigo Carmine: Between Necessity and Concern. Available at: [Link]

  • Google Patents. (2020). US10738192B2 - Process for the preparation of indigo carmine.
  • Wikidoc. (n.d.). Indigo carmine. Available at: [Link]

  • MDPI. (2024). Indigo: physicochemical properties, production pathways and biological production. Available at: [Link]

  • Taylor & Francis Online. (2013). Indigo carmine: Understanding a problematic blue dye. Available at: [Link]

  • Google Patents. (n.d.). CN110023414B - Method for preparing indigo carmine.
  • Google Patents. (n.d.). WO2017093866A2 - An improved process for the preparation of indigo carmine.
  • ResearchGate. (2024). (PDF) Analysis of Indigo Carmine by Polymer-Modified Biosensor Using Electro-Polymerization Technique. Available at: [Link]

  • Ataman Kimya. (n.d.). INDIGO CARMINE. Available at: [Link]

  • Trends in Sciences. (2024). Revolutionizing Indigo-Dyed Fabric Identification: A Novel Sulfonation Approach for Authenticity and Quality Assurance. Available at: [Link]

  • Beilstein-Institut. (2026). A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of indigotindisulfonate sodium (indigo carmine).
  • European Patent Office. (2023). AN IMPROVED PROCESS FOR THE PREPARATION OF INDIGO CARMINE - EP 3383956 B1. Available at: [Link]

  • Justia Patents. (2020). Process for the preparation of indigo carmine. Available at: [Link]

Sources

Indigodisulfonate Dipotassium Salt as a Dissolved Oxygen Indicator: An In-depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding and practical protocols for utilizing indigodisulfonate dipotassium salt, commonly known as indigo carmine, as a reliable indicator for dissolved oxygen (DO) determination. This document offers a deep dive into the underlying chemical principles, step-by-step experimental procedures, and a comparative analysis with other established methods, ensuring scientific integrity and practical applicability in a laboratory setting.

Introduction: The Significance of Dissolved Oxygen and the Role of Indigo Carmine

The concentration of dissolved oxygen is a critical parameter in a vast array of scientific disciplines, from environmental monitoring of aquatic ecosystems to ensuring the stability of pharmaceutical formulations. In drug development, precise control and measurement of DO are paramount, as oxygen can be a key reactant in degradation pathways, impacting the efficacy and shelf-life of therapeutic products.

While various methods exist for DO determination, the use of indigodisulfonate dipotassium salt offers a simple, rapid, and cost-effective colorimetric approach.[1][2][3] This method is particularly advantageous for its immediacy, minimizing the potential for sample contamination with atmospheric oxygen, a common challenge with more complex procedures.[4][5]

The Chemistry of Detection: A Redox-Driven Color Change

The functionality of indigodisulfonate dipotassium salt as a DO indicator is rooted in its reversible redox chemistry. The oxidized form of the dye is a vibrant blue, while its reduced, or "leuco," form is yellow-green.[4][6] The presence of dissolved oxygen readily oxidizes the leuco form, resulting in a blue coloration whose intensity is directly proportional to the DO concentration.[4][5]

The reduction of the blue indigo carmine to its leuco form can be achieved using a reducing agent, such as glucose, in an alkaline medium. This is the basis of the well-known "chemical traffic light" demonstration, where the solution cycles through yellow, red, and green as it is shaken to introduce oxygen and then allowed to rest as the glucose reduces the dye.[7][8][9] For quantitative analysis, a stable, pre-reduced leuco-indigo carmine reagent is introduced to the sample.

dot graph "Redox_Reaction_of_Indigo_Carmine" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} केंदot Caption: Reversible redox reaction of indigo carmine.

Quantitative Analysis: A Spectrophotometric Approach

The concentration of dissolved oxygen can be accurately quantified by measuring the absorbance of the blue oxidized indigo carmine using a spectrophotometer. The wavelength of maximum absorbance is typically around 610 nm, though for some applications, 485 nm is also used.[4][10]

Preparation of a Standardized Leuco-Indigo Carmine Reagent

For reproducible and accurate results, the preparation of a stable leuco-indigo carmine reagent is crucial. The following protocol is adapted from established methods for creating the reduced form of the indicator for analytical use.

Materials:

  • Indigodisulfonate dipotassium salt (Indigo Carmine)

  • D-Glucose (Dextrose)

  • Sodium Hydroxide (NaOH)

  • Distilled or deionized water, deoxygenated

  • Volumetric flasks

  • Beakers

  • Stirring plate and stir bar

  • Nitrogen gas source (for deoxygenation)

Procedure:

  • Prepare a 1% Indigo Carmine Stock Solution: Dissolve 1.0 g of indigodisulfonate dipotassium salt in 100 mL of deoxygenated distilled water. Stir until fully dissolved. This solution should be a deep blue.[11][12]

  • Prepare a Dextrose Solution: Dissolve 24 g of D-glucose in deoxygenated distilled water to make a final volume of 1 L.[11][12]

  • Prepare a Sodium Hydroxide Solution: Carefully dissolve 40 g of NaOH pellets in deoxygenated distilled water to make a final volume of 1 L. This process is exothermic and should be performed with caution in an ice bath.[11][12]

  • Prepare the Leuco-Indigo Carmine Reagent: In a flask with a stopper, combine 100 mL of the dextrose solution and 100 mL of the sodium hydroxide solution. Add 10 mL of the 1% indigo carmine stock solution.[11][12] Stopper the flask and allow the solution to stand undisturbed. The solution will initially turn green, then red, and finally a stable yellow or amber color, indicating the complete reduction of the indigo carmine. This process can take up to 10 minutes.[11][12]

  • Storage and Stability: The prepared leuco-indigo carmine reagent is sensitive to atmospheric oxygen and should be used promptly. For short-term storage, the solution should be kept in a tightly sealed container with minimal headspace, or under a nitrogen atmosphere. The stability of the reagent can be limited, and fresh preparation is recommended for optimal results.[7]

Calibration Curve for Dissolved Oxygen

A calibration curve is essential for relating the absorbance measurements to the dissolved oxygen concentration. This requires the preparation of standards with known DO levels.

Preparation of a 0% Dissolved Oxygen Standard:

A zero oxygen standard can be prepared by dissolving an oxygen scavenger, such as sodium sulfite, in deionized water.

  • Dissolve approximately 1 g of sodium sulfite (Na2SO3) in 100 mL of distilled water.[13]

  • To catalyze the oxygen scavenging reaction, a trace amount of cobalt chloride (CoCl2) can be added.[13]

  • This solution should be freshly prepared and handled with care to avoid introducing atmospheric oxygen.

Preparation of a 100% Dissolved Oxygen Standard:

A 100% air-saturated water standard can be prepared by vigorously bubbling air through distilled or deionized water for at least 30 minutes.[8] The theoretical dissolved oxygen concentration at 100% saturation is dependent on temperature and barometric pressure and can be calculated using established formulas or tables. For higher accuracy, the 100% standard can be standardized using the Winkler titration method.[1][6][14][15]

Generating the Calibration Curve:

  • Prepare a series of standards with varying dissolved oxygen concentrations by mixing appropriate volumes of the 0% and 100% standards in gas-tight containers.

  • To a known volume of each standard, add a precise volume of the leuco-indigo carmine reagent.

  • Allow a consistent time for the color to develop (typically 2 minutes).[4][5]

  • Measure the absorbance of each standard at the predetermined wavelength (e.g., 610 nm) using a spectrophotometer.

  • Plot the absorbance values against the corresponding dissolved oxygen concentrations to generate a calibration curve.

Experimental Protocol for Sample Analysis

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} केंदot Caption: Experimental workflow for DO measurement.

  • Sample Collection: Collect the sample in a clean, gas-tight container, avoiding any agitation or exposure to the atmosphere that could alter the dissolved oxygen concentration.[9][16]

  • Reagent Addition: Introduce a precise volume of the prepared leuco-indigo carmine reagent to a known volume of the sample. This is often done using a syringe to inject the reagent below the surface of the sample to minimize air contact.

  • Color Development: Gently mix the sample and allow the color to develop for a consistent period, typically 2 minutes.[4][5]

  • Spectrophotometric Measurement: Transfer the colored sample to a cuvette and measure the absorbance at the wavelength used for the calibration curve (e.g., 610 nm).

  • Calculation: Determine the dissolved oxygen concentration of the sample by interpolating the measured absorbance on the calibration curve.

Method Validation and Interferences

While the indigodisulfonate dipotassium salt method is robust, it is essential to be aware of potential interferences that can affect the accuracy of the results.

Interfering SubstanceTolerance LimitEffect
Ferric Iron (Fe³⁺)≥ 10 ppmPositive interference[9][16]
Chlorine (as hypochlorite)≥ 10 ppmPositive interference[9][16]
Nitrite (NO₂⁻)> 50 ppmStrong positive interference at 100 ppm[9][16]
Cupric Copper (Cu²⁺)≥ 100 ppmPositive interference[9][16]
Chromate≥ 1 ppmPositive interference[9][16]
Hydrogen Peroxide≥ 20 ppmGreenish color development[9][16]
Sample Turbidity/ColorVariableCan cause false positive results[9][16]

Note: The indigo carmine method is generally not susceptible to interferences from temperature, salinity, or dissolved gases like sulfide.[4][5]

Comparative Analysis of Dissolved Oxygen Measurement Methods

To provide a comprehensive perspective, the following table compares the indigodisulfonate dipotassium salt method with other common techniques for dissolved oxygen determination.

ParameterIndigo Carmine (Spectrophotometric)Winkler TitrationElectrochemical Sensors (Polarographic/Galvanic)Optical Sensors (Luminescence)
Principle Colorimetric (Redox Reaction)Iodometric TitrationAmperometric MeasurementLuminescence Quenching
Accuracy GoodExcellent (when performed correctly)GoodExcellent
Precision GoodExcellentGoodExcellent
Range Typically 0-15 mg/LWide range, adaptableWide rangeWide range, excellent at low levels
Speed Fast (minutes)Slow (requires multiple steps)Fast (real-time)Fast (real-time)
Ease of Use Relatively simpleComplex, requires skilled operatorSimpleSimple
Cost LowLow (reagents), Moderate (glassware)Moderate to High (instrumentation)High (instrumentation)
Interferences Oxidizing agents, turbidityNitrites, iron, organic matterH₂S, certain gasesCertain chemicals can affect the dye layer
Field Use Yes (with portable spectrophotometer)DifficultYesYes

Safety Precautions

  • Indigodisulfonate Dipotassium Salt: Moderately toxic by ingestion and a body tissue irritant.[11][12]

  • Sodium Hydroxide: Corrosive liquid, can cause severe skin and eye burns.[11][12]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat when handling these chemicals.

Conclusion

The use of indigodisulfonate dipotassium salt offers a valuable and practical method for the determination of dissolved oxygen in various research and development settings. Its simplicity, speed, and cost-effectiveness make it an attractive alternative to more complex techniques. By following the detailed protocols and being mindful of the potential interferences outlined in this guide, researchers can achieve accurate and reliable measurements of this critical parameter, contributing to the integrity and success of their scientific endeavors.

References

  • Atlas Scientific. (2022, September 28). What Is The Winkler Method For Dissolved Oxygen? Retrieved from [Link]

  • Hamilton Company. (n.d.). Best Practices: Zero Point Oxygen Calibration. Retrieved from [Link]

  • Fleming, D. (n.d.). Beyond the 'blue bottle'. Royal Society of Chemistry. Retrieved from [Link]

  • SERC Carleton. (2007, January 26). The Winkler Method - Measuring Dissolved Oxygen. Retrieved from [Link]

  • Fondriest Environmental. (n.d.). Measuring Dissolved Oxygen. Retrieved from [Link]

  • Carolina Biological Supply Company. (n.d.). Traffic Light Reaction. Retrieved from [Link]

  • YouTube. (2026, February 19). Demo of the Week: Chemical Traffic Light. Retrieved from [Link]

  • UNT Digital Library. (2026, February 06). DISSOLVED OXYGEN--INDIGO-CARMINE METHOD. Retrieved from [Link]

  • Wikipedia. (n.d.). Blue bottle experiment. Retrieved from [Link]

  • YouTube. (2021, April 28). The Traffic Light Experiment: Red, Yellow, and Green Forms of Indigo Carmine. Retrieved from [Link]

  • Scribd. (2019, March). Indigo Carmine Solution Preparation. Retrieved from [Link]

  • OSTI.GOV. (2020, May 05). DISSOLVED OXYGEN--INDIGO-CARMINE METHOD (Technical Report). Retrieved from [Link]

  • NYLearns.org. (n.d.). Oxidation-Reduction of Indigo Carmine. Retrieved from [Link]

  • ResearchGate. (2026, February 16). Spectrophotometric determination of dissolved oxygen in water. Retrieved from [Link]

  • Inst Tools. (2016, September 14). Dissolved oxygen probe calibration procedure. Retrieved from [Link]

  • HORIBA. (n.d.). Dissolved Oxygen Electrode Care and Maintenance Procedures. Retrieved from [Link]

  • Cole-Parmer. (n.d.). User Guide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Improving Solubility of Indigodisulfonate Dipotassium in Cold Water

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific challenge of solubilizing Indigodisulfonate Dipotassium (the potassium salt of Indigo Carmine) in cold aqueous environments. While the Disodium salt (Indigo Carmine, CAS 860-22-0) is the industry standard, the Dipotassium variant (CAS 13725-33-2) presents unique solubility hurdles due to higher lattice energy and susceptibility to the common ion effect. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to ensure stable, precipitate-free solutions.

Part 1: Critical Solubility Parameters

To solve the "cold water" problem, we must first understand the thermodynamic barriers specific to the potassium salt form.

1. The Potassium vs. Sodium Differential

Most literature refers to "Indigo Carmine" as the Disodium salt. You are working with the Dipotassium salt. This distinction is critical:

  • Lattice Energy: Potassium ions (

    
    ) are larger than sodium ions (
    
    
    
    ). In many sulfonate/sulfate systems, potassium salts possess higher lattice energies and lower hydration enthalpies compared to sodium salts, making them less soluble in cold water (similar to how
    
    
    is less soluble than
    
    
    ).
  • The "Cold Water" Barrier: At low temperatures (4°C – 10°C), the kinetic energy of water molecules is insufficient to overcome the crystal lattice energy of the dipotassium salt efficiently.

2. The Common Ion Effect (The Silent Killer)

If you are attempting to dissolve this dye directly into a potassium-rich buffer (e.g., Potassium Phosphate Buffer, PBS with added KCl), you will trigger the Common Ion Effect .

  • Mechanism: The presence of excess

    
     ions in the buffer shifts the equilibrium equilibrium toward the solid precipitate.
    
  • Rule of Thumb: Always dissolve the dye in pure water first, then introduce the buffer salts or dilute into the buffer.

Part 2: Troubleshooting Guide (Q&A)
Q1: "I added the powder to cold PBS (4°C), and it formed a clump that won't dissolve. What happened?"

Diagnosis: You encountered "Salting Out" combined with low kinetic energy. Technical Explanation: PBS contains high ionic strength. The competition for water molecules between the buffer salts and the dye, combined with the cold temperature, prevented hydration. The "clump" is a hydrated shell with a dry core (gelling effect). Solution:

  • Isolate: Do not add directly to cold buffer.

  • Pre-dissolve: Dissolve the powder in a small volume of warm (30-40°C) deionized water (DI).

  • Dilute: Slowly add this concentrate to your cold buffer while stirring.

Q2: "My solution looks clear at room temperature, but precipitates when I store it in the fridge."

Diagnosis: You exceeded the saturation limit for that specific temperature (


 shift).
Technical Explanation:  Solubility is temperature-dependent.[1] A solution saturated at 25°C is supersaturated at 4°C.
Solution: 
  • Concentration Check: Ensure your final concentration is below the cold-water solubility limit (conservatively < 1 mg/mL for the potassium salt in cold buffers).

  • Filtration: Filter the solution through a 0.22 µm PVDF or PES filter after cooling to 4°C to remove micro-nucleation sites that trigger bulk precipitation.

Q3: "Can I use sonication to speed this up?"

Diagnosis: Yes, but with a warning. Technical Explanation: Sonication provides the acoustic cavitation energy needed to break particle agglomerates (increasing surface area). However, Indigodisulfonate is a redox indicator.[2] Excessive sonication can generate heat and free radicals, potentially degrading the dye (oxidative fading). Solution: Pulse-sonicate (5 seconds on, 10 seconds off) on ice for no more than 1 minute.

Part 3: Validated Experimental Protocols
Protocol A: The "Warm-Start" Method (Recommended)

Best for: General stock preparation where buffer compatibility is required.

Materials:

  • Indigodisulfonate Dipotassium powder

  • Degassed Deionized Water (ddH₂O)

  • 0.22 µm Syringe Filter (PES or PVDF)

Step-by-Step:

  • Weighing: Calculate the required mass for a 100X concentrated stock (e.g., if final target is 0.1 mg/mL, make a 10 mg/mL stock).

  • Wetting: Add the powder to a glass vial. Add a minimal amount of warm water (40°C) —just enough to create a paste. Triturate (grind/mix) with a glass rod to break hydrophobic aggregates.

  • Dissolution: Add the remaining warm water to reach final volume. Vortex vigorously for 30 seconds.

  • Equilibration: Allow the stock to cool to room temperature naturally.

  • Dilution: Add the stock dropwise to your cold experimental buffer while stirring rapidly.

    • Note: If a precipitate forms immediately, your buffer ionic strength is too high. Dilute the buffer or reduce the dye concentration.

Protocol B: The Co-Solvent Assist (Advanced)

Best for: High-concentration requirements where water alone fails.

Materials:

  • DMSO (Dimethyl Sulfoxide) - Check biological compatibility first

  • OR Propylene Glycol (safer for some in vivo applications)

Step-by-Step:

  • Solvent Prep: Dissolve the Indigodisulfonate Dipotassium powder in pure DMSO or Propylene Glycol at 50X the target concentration.

    • Why: The dye is often more soluble in these polar organic solvents, and they miscible with water.

  • Mixing: Vortex until fully dissolved (no particulates visible).

  • Injection: Inject this organic stock into the cold aqueous vortex.

    • Limit: Keep final organic solvent concentration < 1-2% to avoid biological artifacts.

Part 4: Visualization of Solubilization Logic

The following diagrams illustrate the decision-making process and the mechanistic barriers.

Figure 1: Solubilization Decision Tree

Caption: A logical workflow to determine the optimal solubilization strategy based on experimental constraints.

SolubilityWorkflow Start Start: Indigodisulfonate Dipotassium Powder Target Is target concentration > 5 mg/mL? Start->Target HighConc High Concentration Required Target->HighConc Yes LowConc Low Concentration (< 5 mg/mL) Target->LowConc No CoSolvent Use Co-Solvent Method (DMSO/PG) HighConc->CoSolvent BufferCheck Is the solvent a High-Salt Buffer (e.g., PBS)? LowConc->BufferCheck Direct Direct Dissolution in Cold Buffer? BufferCheck->Direct Yes PreSolve Pre-dissolve in Warm Water (40°C) BufferCheck->PreSolve No (Pure Water) Success Stable Solution BufferCheck->Success Slow Addition Fail Precipitation Risk (Salting Out) Direct->Fail PreSolve->BufferCheck Dilute into Buffer

Figure 2: The Common Ion Effect Mechanism

Caption: Visualizing why adding Dipotassium salt to Potassium buffers causes precipitation.

CommonIonEffect Salt Indigodisulfonate-K2 (Solid) Dissolved Indigodisulfonate(aq) + 2K+(aq) Salt->Dissolved Dissolution (Equilibrium) Dissolved->Salt Recrystallization Precip PRECIPITATION Dissolved->Precip Equilibrium Shift (Le Chatelier) Buffer Buffer (High K+) Buffer->Dissolved Adds Excess K+

References
  • ChemicalBook. (2025). Indigodisulfonate Dipotassium Salt (CAS 13725-33-2) Properties and Suppliers. Retrieved from

  • PubChem. (2025).[3] Indigotindisulfonate Sodium (Indigo Carmine) Compound Summary. (Used for comparative anion properties). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Indigo Carmine (Disodium Salt) Product Specification and Solubility Data. Merck KGaA. Retrieved from [4]

  • Linke, W. F. (1965). Solubilities: Inorganic and Metal-Organic Compounds. American Chemical Society.[1] (Reference for general solubility trends of Potassium vs. Sodium sulfates).

  • ResearchGate. (2025). Solubility study of sodium, potassium and calcium sulfates. (Confirming lower solubility of K-sulfates vs Na-sulfates). Retrieved from

Sources

Indigodisulfonate dipotassium salt precipitation in high ionic strength buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing and Troubleshooting Precipitation in High Ionic Strength Buffers

Introduction

Indigodisulfonate dipotassium salt, commonly known as indigo carmine, is a widely used anionic dye in various scientific and industrial applications. Its vibrant blue color and redox-sensitive properties make it a valuable tool in fields ranging from histology to analytical chemistry. However, researchers often encounter a significant challenge when working with indigo carmine in high ionic strength buffers, such as Phosphate-Buffered Saline (PBS): the precipitation of the dye from the solution. This can compromise experimental results by altering the effective concentration of the dye and interfering with analytical measurements.

This technical support center provides a comprehensive guide to understanding, preventing, and troubleshooting the precipitation of indigodisulfonate dipotassium salt in high ionic strength buffers. Here, you will find in-depth explanations of the underlying chemical principles, practical guidance for solution preparation, and step-by-step troubleshooting protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is indigodisulfonate dipotassium salt and why is it used in research?

Indigodisulfonate dipotassium salt (Indigo Carmine) is a water-soluble, synthetic blue dye.[1] It is an organic salt derived from indigo through aromatic sulfonation, which makes the compound soluble in water.[2][3] In research, it serves as a pH indicator, a redox indicator, and a histological stain.[3][4] Its ability to change color in response to pH shifts and oxidation-reduction reactions makes it a versatile tool for various analytical and diagnostic procedures.[3][5]

Q2: Why does indigodisulfonate dipotassium salt precipitate in high ionic strength buffers?

The precipitation of indigodisulfonate dipotassium salt in high ionic strength buffers is primarily due to a phenomenon known as "salting out."[3] In a low ionic strength solution, water molecules effectively hydrate the indigodisulfonate and potassium ions, keeping them dissolved. However, in a high ionic strength buffer, the high concentration of salt ions (e.g., Na⁺, Cl⁻, K⁺, and phosphate ions in PBS) competes for water molecules. This reduces the amount of "free" water available to solvate the indigodisulfonate ions, leading to their aggregation and precipitation out of the solution.[6]

Another contributing factor can be the "common ion effect." If the buffer contains a high concentration of potassium ions, it can shift the solubility equilibrium of the sparingly soluble indigodisulfonate dipotassium salt, further promoting precipitation.

Q3: What is the approximate solubility of indigodisulfonate dipotassium salt in common buffers?

The solubility of indigodisulfonate dipotassium salt can vary depending on the specific buffer, its concentration, and the temperature. Here are some reported solubility values:

SolventSolubilityReference
Water (25°C)~10 g/L
PBS (pH 7.2)~10 mg/mL

It is important to note that the solubility in high ionic strength buffers (e.g., 2X or 5X PBS) will be significantly lower than in 1X PBS or water.

Q4: How does pH affect the stability and solubility of indigodisulfonate dipotassium salt?

Indigodisulfonate dipotassium salt is sensitive to pH. It is most stable in acidic to neutral solutions.[7] In highly alkaline conditions (pH > 11.4), it undergoes a color change from blue to yellow and can degrade.[8][9] While pH is a critical factor for its function as an indicator, extreme pH values can also influence its solubility and stability, potentially leading to precipitation or degradation of the dye.

Troubleshooting Guide: Precipitation of Indigodisulfonate Dipotassium Salt

This section provides a systematic approach to troubleshooting precipitation issues encountered during your experiments.

Problem: Precipitate forms immediately upon adding indigodisulfonate dipotassium salt to a high ionic strength buffer.

dot

A Precipitate forms immediately B High local concentration of dye A->B C High ionic strength of buffer A->C D Prepare a concentrated stock solution in water B->D Solution F Consider diluting the buffer C->F Solution E Add stock solution dropwise to buffer while vortexing D->E Action

Caption: Immediate precipitation troubleshooting workflow.

Root Cause Analysis:

  • High Local Concentration: Adding the solid dye directly to a high salt buffer can create localized areas of supersaturation, leading to rapid precipitation before it has a chance to dissolve evenly.

  • Buffer Concentration: The ionic strength of your buffer may exceed the solubility limit of the dye.

Solutions:

  • Prepare a Concentrated Stock Solution: Always prepare a concentrated stock solution of indigodisulfonate dipotassium salt in high-purity, deionized water. A common concentration for a stock solution is 1% (10 mg/mL).[10]

  • Gradual Addition with Agitation: Add the stock solution dropwise to your high ionic strength buffer while vigorously vortexing or stirring. This ensures rapid and uniform dispersion of the dye, preventing localized high concentrations.

  • Buffer Dilution: If precipitation persists, consider whether the full ionic strength of your buffer is essential for your experiment. If possible, diluting the buffer may be the simplest solution.

Problem: Precipitate forms over time after the solution is prepared.

dot

A Precipitate forms over time B Temperature fluctuations A->B C Slow aggregation of dye molecules A->C D Store solution at a constant, controlled temperature B->D Solution E Filter the solution before use C->E Action F Prepare fresh solutions before each experiment C->F Best Practice

Caption: Delayed precipitation troubleshooting workflow.

Root Cause Analysis:

  • Temperature Fluctuations: The solubility of indigodisulfonate dipotassium salt is temperature-dependent. A decrease in temperature can lower its solubility, causing it to precipitate out of a solution that was stable at a higher temperature.

  • Slow Aggregation: In high salt environments, dye molecules may slowly aggregate over time, eventually reaching a critical size and precipitating.

Solutions:

  • Maintain Constant Temperature: Store your final solution at a constant and controlled temperature. Avoid storing solutions in refrigerators if they were prepared at room temperature, unless you have confirmed the dye's solubility at the lower temperature.

  • Pre-Experiment Filtration: If a small amount of precipitate has formed over time, you may be able to salvage the solution by filtering it through a 0.22 µm syringe filter immediately before use. However, be aware that this will slightly lower the actual concentration of the dye.

  • Fresh is Best: The most reliable approach is to prepare fresh solutions of indigodisulfonate dipotassium salt in your high ionic strength buffer immediately before each experiment.

Experimental Protocols

Protocol 1: Preparation of a 1% (10 mg/mL) Indigodisulfonate Dipotassium Salt Stock Solution

Materials:

  • Indigodisulfonate dipotassium salt powder

  • High-purity, deionized water

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh 100 mg of indigodisulfonate dipotassium salt powder.

  • Transfer the powder to a 10 mL volumetric flask.

  • Add approximately 7-8 mL of deionized water to the flask.

  • Place the magnetic stir bar in the flask and stir the solution until the powder is completely dissolved. Gentle warming (to no more than 40°C) can be used to aid dissolution, but allow the solution to return to room temperature before final volume adjustment.

  • Once fully dissolved and at room temperature, carefully add deionized water to bring the final volume to the 10 mL mark.

  • Stopper the flask and invert several times to ensure the solution is homogeneous.

  • Store the stock solution in a well-sealed container, protected from light, at a constant room temperature.

Protocol 2: Preparation of a Working Solution in High Ionic Strength Buffer

Materials:

  • 1% Indigodisulfonate dipotassium salt stock solution (from Protocol 1)

  • High ionic strength buffer (e.g., 5X PBS)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Determine the final desired concentration of indigodisulfonate dipotassium salt in your working solution.

  • Calculate the volume of the stock solution required to achieve this final concentration in your desired final volume of buffer.

  • Place the required volume of the high ionic strength buffer in a suitable container.

  • While continuously and vigorously vortexing or stirring the buffer, add the calculated volume of the stock solution drop by drop.

  • Continue to mix for an additional 1-2 minutes to ensure complete and uniform dispersion.

  • Visually inspect the solution for any signs of precipitation. If the solution appears clear and uniformly colored, it is ready for use.

References

  • VICHEM. (2025, October 15). Dye Precipitation Phenomenon – Causes and Solutions. Retrieved from [Link]

  • Macsen Labs. (n.d.). Indigo Carmine | Structure, Properties, Uses & Side effects. Retrieved from [Link]

  • E. Vauthey, et al. (2010). Salt Effect on the Formation of Dye Aggregates at Liquid/Liquid Interfaces Studied by Time-Resolved Surface Second Harmonic Generation. The Journal of Physical Chemistry C, 114(32), 13775-13781.
  • Lab Technicians Science Forum. (2013, January 30). How do I make up INDIGO CARMINE stain? Retrieved from [Link]

  • Wikipedia. (2024, October 27). Indigo carmine. Retrieved from [Link]

  • RSC Publishing. (2017, March 14). Enhanced adsorptive removal of anionic and cationic dyes from single or mixed dye solutions using MOF PCN-222. RSC Advances.
  • Macsen Labs. (n.d.). Indigo Carmine USP | 860-22-0 | Manufacturer & Supplier. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Ataman Kimya. (n.d.). INDIGO CARMINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of indigo carmine dye. Retrieved from [Link]

  • MDPI. (2025, July 2). Removal of Anionic and Cationic Dyes from Wastewater by Tetravalent Tin-Based Novel Coagulants. Toxics.
  • PubMed. (2007, November 19). Removal of an anionic dye by adsorption/precipitation processes using alkaline white mud.
  • Lab Alley. (n.d.). Indigo Carmine Solution. Retrieved from [Link]

  • MDPI. (2024, July 7). Indigo Carmine Binding to Cu(II) in Aqueous Solution and Solid State: Full Structural Characterization Using NMR, FTIR and UV/Vis Spectroscopies and DFT Calculations.
  • PubMed Central. (2022, January 22). Coexistence of 1 : 1 and 2 : 1 inclusion complexes of indigo carmine. Retrieved from [Link]

  • Preprints.org. (2023, August 18). Indigo Carmine: Between Necessity and Concern. Retrieved from [Link]

  • SciELO. (n.d.). Exploratory study on sequestration of some essential metals by indigo carmine food dye. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017093866A2 - An improved process for the preparation of indigo carmine.
  • ResearchGate. (n.d.). Indigo carmine concentration as a function of time in solutions.... Retrieved from [Link]

  • ResearchGate. (2019, September 16). Selective, efficient and complete precipitation of anionic dyes in aqueous solutions using Ag@PbCO 3 nanocomposite. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Decolorization and degradation of Indigo Carmine dye from aqueous solution catalyzed by horseradish peroxidase. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectrum of indigo carmine A, Calibration curve of indigo carmine B.... Retrieved from [Link]

  • African Journal of Advanced Pure and Applied Sciences. (2022, October 12).
  • Arabian Journal of Chemistry. (2021, July 20).
  • SciSpace. (n.d.). Discoloration of Indigo Carmine Using Aqueous Extracts from Vegetables and Vegetable Residues as Enzyme Sources. Retrieved from [Link]

  • G-Biosciences. (2017, September 6). Ammonium Sulfate Protein Precipitation: The key to Salting-Out. Retrieved from [Link]

  • PubMed Central. (2021, November 3). Salt-Mediated Organic Solvent Precipitation for Enhanced Recovery of Peptides Generated by Pepsin Digestion. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Indigodisulfonate Dipotassium as a pH Indicator

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indigodisulfonate dipotassium, commonly known as indigo carmine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile dye as a pH indicator. Here, we provide in-depth, field-proven insights to ensure the accuracy and reliability of your experimental results. This resource is structured in a question-and-answer format to directly address specific issues you may encounter.

Section 1: Foundational Knowledge & Protocols

This section covers the basic properties and standard operating procedures for working with indigodisulfonate dipotassium.

Q1: What is the operational pH range and color transition of indigodisulfonate dipotassium?

Indigodisulfonate dipotassium functions as a pH indicator in highly alkaline conditions.[1] The primary color transition occurs between pH 11.4 and 13.0.[2][3][4] The mechanism behind this change is the deprotonation of the amine groups on the core structure in the presence of a high concentration of hydroxide ions, which alters the molecule's electronic conjugation and, therefore, its light absorption properties.[1]

Data Summary: pH-Dependent Color Changes

pH RangeObserved ColorChemical State
< 11.4BlueProtonated
11.4 - 13.0Blue to Green to YellowTransition
> 13.0YellowDeprotonated

Note: The green color often observed in the transition range is a mix of the blue (protonated) and yellow (deprotonated) forms.[5]

Q2: How do I prepare a standard indicator stock solution?

A standard 0.2% to 1% aqueous solution is typically used for pH indicator purposes.[1][6] A 1% solution offers a more vibrant color for visual titrations.

Protocol: Preparation of 1% (w/v) Indigodisulfonate Dipotassium Solution

Materials:

  • Indigodisulfonate dipotassium powder (C₁₆H₈N₂Na₂O₈S₂)

  • Distilled or deionized water

  • 100 mL volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Weighing: Accurately weigh out 1.0 g of indigodisulfonate dipotassium powder using an analytical balance.[6][7]

  • Transfer: Carefully transfer the powder into a 100 mL volumetric flask.

  • Dissolution: Add approximately 50-70 mL of distilled water to the flask. Place the magnetic stir bar in the flask and stir on a magnetic plate until the powder is completely dissolved. The solution should be a deep royal blue.[7]

  • Dilution to Volume: Once fully dissolved, carefully add distilled water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Mixing & Storage: Stopper the flask and invert it several times to ensure homogeneity. Store the solution in a cool, dry, dark place.[8] Properly stored, the solution is stable for an extended period, though preparing fresh solutions for critical assays is recommended.[9]

Section 2: Troubleshooting Common Inaccuracies

This section addresses frequent problems encountered during experimentation and provides logical, step-by-step solutions.

Q3: My color transition is indistinct or "muddy." What are the likely causes?

An unclear endpoint is a common issue that can compromise the accuracy of a titration. The primary causes are typically related to indicator concentration, solution quality, or degradation.

Troubleshooting Steps:

  • Indicator Concentration:

    • Rationale: An excessively high concentration of the indicator can obscure the endpoint, making the color change appear gradual rather than sharp.

    • Action: Try diluting your indicator solution or adding a smaller volume to your analyte. Record the amount used for consistency.

  • Solution Turbidity:

    • Rationale: Suspended particles in the sample solution can scatter light and mask the true color of the indicator.

    • Action: If your sample is turbid, attempt to filter or centrifuge it before adding the indicator.

  • Indicator Degradation:

    • Rationale: Indigodisulfonate dipotassium is susceptible to degradation, especially when exposed to light and highly alkaline conditions (pH > 12.8).[10][11] This degradation can lead to a complete and irreversible fading of the color.[10][11]

    • Action: Prepare a fresh indicator solution. Always store stock solutions in a dark, cool environment. If you suspect degradation, test the indicator with standard pH 11 and pH 14 buffers to confirm its responsiveness.

Q4: The blue color of my indicator faded or turned yellow unexpectedly during my experiment. What does this mean?

This is a critical observation that often points to the redox (reduction-oxidation) properties of indigodisulfonate dipotassium, rather than a simple pH change.

Core Principle: Indigodisulfonate dipotassium is not only a pH indicator but also a redox indicator.[3][12]

  • Oxidized Form: Blue[2][13]

  • Reduced Form (Leuco-indigo carmine): Yellow[2][13]

This color change is independent of the high-pH transition. If your solution contains a reducing agent, it can reduce the blue dye to its yellow form, even at a pH below 11.4.[14]

Common Scenarios & Solutions:

  • Presence of Reducing Sugars (e.g., Glucose/Dextrose): In alkaline solutions, sugars like dextrose are potent reducing agents and will rapidly reduce blue indigo carmine to yellow.[7][15][16] This is the basis of the classic "chemical traffic light" demonstration.[7][16]

    • Insight: If your formulation contains reducing sugars or other reducing agents, indigodisulfonate dipotassium is unsuitable as a pH indicator and a different indicator should be chosen.

  • Determination of Dissolved Oxygen: The reduced, yellow form of the indicator is highly sensitive to oxygen. Shaking a flask containing the reduced indicator will introduce atmospheric oxygen and re-oxidize it, causing the solution to turn blue or green again.[13][17] This property is utilized for the colorimetric determination of dissolved oxygen.[13]

  • Titration with Oxidizing/Reducing Agents: In redox titrations, such as with potassium permanganate (KMnO₄), the indicator signals the endpoint when excess titrant oxidizes or reduces it.[13][18] For instance, in tannin analysis, once the tannins (reducing agents) are consumed by KMnO₄, the excess permanganate oxidizes the blue indicator, causing a color change to golden yellow.[13]

Section 3: Validation and Advanced Troubleshooting

This section provides protocols for validating indicator performance and a flowchart for diagnosing complex issues.

Q5: How can I validate the performance of my indigodisulfonate indicator solution?

Validating each new batch of indicator solution against certified standards is crucial for ensuring experimental accuracy, especially in regulated environments like drug development.

Protocol: Indicator Performance Validation

Objective: To confirm the pH transition range of the prepared indicator solution.

Materials:

  • Prepared indigodisulfonate dipotassium indicator solution.

  • Certified pH buffer solutions (e.g., pH 10, 11, 12, 13, 14).

  • A series of clean test tubes or a microplate.

  • Spectrophotometer (optional, for quantitative analysis).

Procedure:

  • Prepare Samples: Label five test tubes: "pH 10," "pH 11," "pH 12," "pH 13," and "pH 14."

  • Add Buffers: Add 3 mL of the corresponding certified buffer solution to each test tube.

  • Add Indicator: Add a consistent, small amount (e.g., 2 drops or 50 µL) of your indicator solution to each tube.

  • Observe & Compare: Gently mix and observe the colors.

    • Expected Results: The pH 10 and 11 tubes should be distinctly blue. The pH 14 tube should be distinctly yellow. The pH 12 and 13 tubes should show intermediate colors (e.g., green, greenish-yellow), confirming the transition range.

  • (Optional) Spectrophotometric Analysis: For a more rigorous validation, measure the absorbance spectrum (400-700 nm) of each solution. The blue solution (pH < 11.4) will have a maximum absorbance (λmax) around 610 nm, while the yellow solution will show a new peak at a shorter wavelength.[1][11][19]

Troubleshooting Flowchart for Unexpected Color Changes

This diagram provides a logical pathway to diagnose issues encountered when using indigodisulfonate dipotassium.

Troubleshooting_Workflow Start Start: Unexpected Color (Not Blue or Yellow in Expected Range) Check_pH Is the solution pH confirmed to be > 11.4? Start->Check_pH Reducing_Agent Does the sample contain a reducing agent (e.g., glucose, ascorbic acid, tannins)? Check_pH->Reducing_Agent Yes Result_pH_Issue Conclusion: pH is not in the indicator's transition range. Verify pH meter/calculation. Check_pH->Result_pH_Issue No Oxidizing_Agent Does the sample contain a strong oxidizing agent (e.g., permanganate, peroxide)? Reducing_Agent->Oxidizing_Agent No Result_Redox Conclusion: Color change is due to Redox Reaction, not pH. Indicator is acting as a redox indicator. Reducing_Agent->Result_Redox Yes Indicator_Degraded Is the indicator solution old or was it exposed to light? Oxidizing_Agent->Indicator_Degraded No Result_Oxidation Conclusion: Indicator has been oxidized, destroying the chromophore. This is often irreversible. Oxidizing_Agent->Result_Oxidation Yes Result_Degradation Conclusion: Indicator has likely degraded. The chromophore is destroyed. Indicator_Degraded->Result_Degradation Yes Action_Redox Action: Choose a different pH indicator not susceptible to redox changes. Indicator_Degraded->Action_Redox No, but issue persists Result_Redox->Action_Redox Action_Degradation Action: Prepare fresh indicator solution and store it properly in the dark. Result_Degradation->Action_Degradation

Caption: Troubleshooting workflow for indigodisulfonate dipotassium.

References

  • Indigo carmine (C.I. 73015), 100 g. Carl ROTH. [Link]

  • Indigo Carmine: Between Necessity and Concern. (2023). MDPI. [Link]

  • Oxidation-Reduction of Indigo Carmine. NYLearns.org. [Link]

  • Color Change Chemical Reaction. (2020). Carolina Knowledge Center. [Link]

  • How is indigo carmine used in Lowenthal-Permanganate titration as a redox indicator?. Stack Exchange. [Link]

  • How is indigo carmine used in Lowenthal-Permanganate titration as a redox indicator?. Stack Exchange. [Link]

  • Traffic Light Reaction. Carolina Biological Supply. [Link]

  • Beyond the 'blue bottle'. (2014). RSC Education. [Link]

  • Indigo carmine. Wikipedia. [Link]

  • Indigo Carmine by Parshwanath Group. UL Prospector. [Link]

  • Safety Data Sheet (SDS) Indigo Carmine Solution. (2021). LPS.org. [Link]

  • 19.2 The Traffic Light Demonstration. Chem.ucla.edu. [Link]

  • The Chemical Traffic Light. (2016). Navy Science Squad. [Link]

  • Overcoming the Color Stability Issue Exhibited by Indigo Carmine in Film-coating Formulations. Ashland. [Link]

  • A kinetic study of the redox reaction of indigo carmine by nitrite ion in aqueous hydrochloric acid medium. (2010). TSI Journals. [Link]

  • Indigo Carmine | Structure, Properties, Uses & Side effects. Macsen Labs. [Link]

Sources

Technical Support Center: Removal of Indigodisulfonate Salt Stains from Laboratory Equipment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling and removing stains from Indigodisulfonate Dipotassium Salt, a common dye also known as Indigo Carmine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and FAQs to maintain the integrity and cleanliness of laboratory equipment after using this potent blue dye.

Section 1: Understanding the Indigodisulfonate Stain

Indigodisulfonate is an anionic dye whose deep blue color arises from a large, conjugated system of double bonds within its molecular structure, known as the chromophore.[1][2] The molecule's two sulfonate groups make it highly soluble in water, which is a key property to leverage during cleaning.[3][4][5] Stains occur when the dye molecules adhere to surfaces, often through weak ionic interactions or physical adsorption. The cleaning strategies outlined below are designed to either disrupt these interactions or chemically destroy the chromophore itself.

Section 2: Frequently Asked Questions (FAQs) - First Response Protocols

This section addresses the most common questions and provides immediate steps to take, which are often sufficient for fresh stains.

Question 1: What is the very first step I should take after using Indigodisulfonate Dipotassium Salt? Answer: Immediate and thorough rinsing is critical. As soon as the equipment is free, rinse it multiple times with deionized (DI) water. Since the dye is water-soluble, this action will remove the vast majority of the compound before it has time to set.[6][7] Allowing the dye to dry on surfaces makes it significantly harder to remove.[6]

Question 2: Can I use a standard laboratory detergent for cleaning? Answer: Yes. For any remaining coloration after rinsing, the next step is to wash the equipment with a mild, pH-neutral, non-alkaline laboratory-grade detergent (e.g., Alconox, Liquinox).[8][9][10] These detergents contain surfactants that will help lift the dye molecules from the surface. Avoid household detergents, which may contain residues that can interfere with future experiments.[10][11]

Question 3: Is it safe to scrub the stains? Answer: For glassware, it is safe and effective to use a non-abrasive brush to gently scrub the stained area after applying a detergent solution. For plasticware, use only soft brushes or sponges to avoid creating scratches on the polymer surface, which can become future sites for stains and contamination.[9][12]

Question 4: The stain is still visible after washing with detergent. What now? Answer: If a simple water rinse and detergent wash are insufficient, the stain has likely set. You will need to proceed to the advanced troubleshooting protocols detailed in the next section. This involves using specific chemical solutions to either dissolve or decolorize the residual dye.

Section 3: Advanced Troubleshooting Guide

This guide provides detailed protocols for persistent stains, categorized by equipment material. Always perform these procedures in a well-ventilated area, preferably a fume hood, and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. [13][14]

Decision-Making Workflow for Stain Removal

The following diagram outlines the logical progression from initial cleaning to advanced troubleshooting.

G cluster_0 Initial Response cluster_1 Advanced Troubleshooting A Stain Detected on Equipment B Immediate Rinse with DI Water A->B C Wash with Neutral Lab Detergent B->C D Inspect for Stains C->D E Stain Gone? D->E F Select Protocol Based on Equipment Material G Glassware Protocol F->G Glass H Plasticware Protocol F->H Plastic I Clean: Final DI Water Rinse & Dry G->I H->I E->F No E->I Yes

Caption: Logical workflow for addressing indigodisulfonate stains.

Protocols for Glassware

Borosilicate glass is highly resistant to chemical attack, allowing for more aggressive cleaning methods.

Protocol 3.1.1: Mild Acidic Soak

  • Underlying Principle: A mildly acidic environment can help disrupt the ionic interactions between the anionic sulfonate groups of the dye and the slightly charged glass surface, effectively lifting the stain.

  • Methodology:

    • Prepare a 5-10% (v/v) solution of hydrochloric acid or a saturated solution of citric acid in a suitable container.[6]

    • Immerse the stained glassware in the solution, ensuring all stained areas are covered.

    • Allow the glassware to soak for 30-60 minutes.

    • Carefully remove the glassware, rinse thoroughly with tap water, and finish with several rinses of DI water.

Protocol 3.1.2: Oxidative Cleaning

  • Underlying Principle: Strong oxidizing agents chemically attack and break the conjugated double-bond system (the chromophore) in the indigo molecule. This permanently destroys the dye's ability to absorb visible light, rendering it colorless.[15]

  • Methodology (Option A: Peroxide-Based):

    • Prepare a cleaning solution by mixing 3 parts of 3% hydrogen peroxide with 1 part of ammonium hydroxide. Caution: Perform this in a fume hood as it releases gas.

    • Soak the glassware in this solution for 15-20 minutes, or until the blue color disappears.

    • Rinse extensively with tap water, followed by DI water.

  • Methodology (Option B: Bleach):

    • Soak the glassware in a 5-10% solution of sodium hypochlorite (household bleach) for 10-15 minutes.

    • Rinse thoroughly to remove all traces of bleach, as chlorine residues can interfere with many chemical reactions. Follow with a DI water rinse.

Protocols for Plasticware

Cleaning plasticware requires careful selection of reagents to avoid damaging the polymer. Always consult a chemical compatibility chart for your specific type of plastic.[12][16]

Table 1: Cleaning Agent Compatibility with Common Laboratory Plastics

PolymerRecommended AgentsAgents to AvoidRationale for Avoidance
Polypropylene (PP) Dilute Bleach, Isopropyl Alcohol (IPA), Mild DetergentsStrong Oxidizing Acids, Aromatic/Halogenated SolventsCan cause embrittlement or swelling.
Polycarbonate (PC) Isopropyl Alcohol (IPA), Mild DetergentsBleach , Strong Alkalis, Acetone, Aromatic SolventsCauses crazing, cracking, and loss of strength.[9][12]
HDPE / LDPE Dilute Bleach, Isopropyl Alcohol (IPA), Ethanol, Mild DetergentsStrong Oxidizing Acids, Aromatic/Halogenated SolventsCan cause swelling or degradation over time.
Polystyrene (PS) Mild Detergents, Isopropyl Alcohol (IPA)Acetone, Bleach, Aromatic/Halogenated SolventsReadily dissolved or damaged by many organic solvents.[12]

Protocol 3.2.1: Mild Bleach Solution (for compatible plastics like PP, HDPE, LDPE)

  • Underlying Principle: The oxidative action of sodium hypochlorite decolorizes the dye. This method is effective but must be used with caution due to its incompatibility with certain polymers like polycarbonate.[9][12]

  • Methodology:

    • Confirm your plasticware is compatible (see Table 1).

    • Prepare a solution of 1 part household bleach to 9 parts water.

    • Soak the plasticware for 15-30 minutes. Do not exceed this time, as prolonged exposure can be detrimental.

    • Rinse thoroughly with tap water and then DI water to remove all residual bleach.

Protocol 3.2.2: Isopropyl Alcohol (IPA) Soak (for most plastics, including PC)

  • Underlying Principle: While indigodisulfonate has low solubility in alcohols, IPA can act as a gentle solvent to swell the polymer surface slightly, helping to release trapped dye molecules without causing permanent damage.

  • Methodology:

    • Immerse the stained plasticware in 70-100% isopropyl alcohol.

    • Allow it to soak for 1-2 hours.

    • Remove and wash with a mild laboratory detergent and water to remove the loosened dye and residual alcohol.

    • Rinse thoroughly with DI water.

Conceptual Diagram: Mechanism of Oxidative Decolorization

This diagram illustrates how an oxidizing agent renders the indigodisulfonate molecule colorless.

G A Indigodisulfonate Molecule Blue Chromophore (Large Conjugated System) B Oxidizing Agent (e.g., H₂O₂, NaOCl) C Breakdown Products Disrupted Chromophore (No Longer Absorbs Visible Light) B->A:f0 Create Create a a visual visual representation representation of of the the reaction reaction

Caption: Oxidizing agents decolorize the dye by breaking its chromophore.

Section 4: Safety & Disposal

  • Personal Protective Equipment: Always wear nitrile gloves, safety glasses or goggles, and a lab coat when handling cleaning solutions.

  • Ventilation: Use a fume hood when working with volatile solvents, ammonia solutions, or strong acids.

  • Waste Disposal: Neutralize acidic and basic cleaning solutions before disposal down the drain, or dispose of them according to your institution's hazardous waste protocols. Do not mix bleach with acidic or ammonia-containing solutions, as this can produce toxic chlorine or chloramine gas.

References

  • The Lab Depot. (2024, December 11). Laboratory Plasticware: Maintenance, Care, and Cleaning Tips. Available at: [Link]

  • University of Georgia FACS. Remove Stains From Plastic. Available at: [Link]

  • Science Equip. (2024, November 4). Protocols for Cleaning, Sterilisation, and Maintenance of Plastic Beakers. Available at: [Link]

  • Bel-Art. Cleaning and Sterilization Guide to Plastic Labware. Available at: [Link]

  • Globe Scientific. Cleaning Practices for Laboratory Plastics. Available at: [Link]

  • Wikipedia. Indigo carmine. Available at: [Link]

  • ChemSupply Australia. (2021, January). Safety Data Sheet - INDIGO CARMINE. Available at: [Link]

  • ChemBK. (2024, May 9). 5,5-Indigodisulfonic acid, disodium salt. Available at: [Link]

  • Ace Glass Inc. (2007, July 2). What are good cleaning techniques for laboratory glassware?. Available at: [Link]

  • Chemister.ru. indigo carmine. Available at: [Link]

  • University of Wisconsin-Madison. (2018, March 14). Laboratory Glassware Cleaning and Storage. Available at: [Link]

  • Lab Manager. (2024, December 30). How to Clean Laboratory Glassware: A Comprehensive Guide. Available at: [Link]

  • FAO/WHO. (1984). INDIGOTINE. Available at: [Link]

  • The Merck Index Online. Indigo Carmine. Available at: [Link]

  • Academy Glassware. Essential Tips for Washing Academy Laboratory Glassware. Available at: [Link]

  • Macsen Labs. Indigo Carmine | Structure, Properties, Uses & Side effects. Available at: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Indigotindisulfonate sodium?. Available at: [Link]

  • Lab Alley. Indigo Carmine Solution. Available at: [Link]

  • Moga, M. A., et al. (2022). Indigo Carmine: Between Necessity and Concern. PMC. Available at: [Link]

  • ResearchGate. (2025, October 11). (PDF) Indigo Carmine: Between Necessity and Concern. Available at: [Link]

Sources

Technical Support Center: Stability of Indigodisulfonate Dipotassium Salt in Autoclaving Processes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indigodisulfonate Dipotassium Salt, commonly known as Indigo Carmine or FD&C Blue #2. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile dye in applications requiring sterilization. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions regarding the stability of Indigo Carmine during autoclaving processes. Our aim is to equip you with the knowledge to ensure the integrity and performance of your Indigo Carmine solutions in your experiments.

Introduction to Indigo Carmine and its Stability Challenges

Indigodisulfonate dipotassium salt is a widely used dye in the pharmaceutical, food, and medical industries.[1][2] Its applications range from a food colorant (E132) to a diagnostic agent in medical procedures.[3] A critical step in many of these applications is the sterilization of the Indigo Carmine solution to prevent microbial contamination. Autoclaving, a process that utilizes steam under high pressure and temperature, is a common method for sterilization.[4] However, the stability of organic dyes like Indigo Carmine under such harsh conditions can be a significant concern.[1][5]

This guide will delve into the factors affecting the stability of Indigo Carmine during autoclaving and provide practical solutions to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: Is Indigodisulfonate Dipotassium Salt stable to autoclaving?

A1: Indigodisulfonate dipotassium salt has moderate heat stability.[1] However, its stability during autoclaving is not absolute and can be influenced by several factors, including the composition of the solution (pH, presence of other solutes), and the specific autoclaving parameters (temperature, duration). Degradation can occur, leading to a loss of color and potentially the formation of breakdown products.[6]

Q2: What are the visible signs of Indigo Carmine degradation after autoclaving?

A2: The most common sign of degradation is a change in the color of the solution. The vibrant blue color may fade, or shift towards green or yellow-green, especially in alkaline conditions.[1] In severe cases, the solution may become colorless.[6] This color change is due to the alteration of the unsaturated conjugate group responsible for its characteristic color.[1]

Q3: What chemical changes does Indigo Carmine undergo during heat-induced degradation?

A3: Under oxidative stress, which can be exacerbated by the high temperatures in an autoclave, Indigo Carmine can be oxidized. A primary degradation product is isatin sulfonic acid, which is colorless.[6][7] The degradation can proceed further to smaller aromatic compounds like aromatic amines, which may have toxicological implications.[8]

Q4: How does the pH of the solution affect the stability of Indigo Carmine during autoclaving?

A4: The pH of the solution is a critical factor. Indigo Carmine is most stable in neutral to slightly acidic conditions. In alkaline solutions (pH > 8), it is highly unstable and will fade completely.[1] Therefore, it is crucial to control the pH of your solution before and after autoclaving. The dye itself can act as a pH indicator, turning blue at pH 11.4 and yellow at pH 13.0.[3]

Q5: Can other components in my formulation affect the stability of Indigo Carmine during autoclaving?

A5: Yes. The presence of oxidizing or reducing agents in your formulation can significantly impact the stability of Indigo Carmine.[1] Reducing agents, such as sugars like dextrose, can reduce Indigo Carmine to its yellow, leuco form.[9][10] Oxidizing agents will accelerate its degradation to colorless products.[1]

Troubleshooting Guide

This section addresses common issues encountered when autoclaving solutions containing Indigodisulfonate Dipotassium Salt.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Solution has faded or changed color (e.g., to green or yellow) after autoclaving. 1. pH Shift: The pH of the solution may have become alkaline during autoclaving. 2. Presence of Reducing Agents: Sugars or other reducing agents in the media are reducing the Indigo Carmine. 3. Thermal Degradation: The autoclaving temperature or duration was excessive. 4. Presence of Oxidizing Agents: Contaminants or components in the solution are oxidizing the dye.1. Verify and Adjust pH: Measure the pH of the solution before and after autoclaving. Buffer the solution to a neutral or slightly acidic pH (e.g., with a phosphate buffer) to maintain stability. 2. Evaluate Formulation: If your medium contains reducing sugars, consider alternative sterilization methods for the dye stock solution (see Q6). 3. Optimize Autoclave Cycle: Use the lowest effective temperature and shortest duration for sterilization. Validate your cycle to ensure sterility without excessive heat exposure. 4. Use High-Purity Reagents: Ensure all components of your solution are of high purity and free from oxidizing contaminants.
Precipitate forms in the solution after autoclaving and cooling. 1. Solubility Issues: Indigo Carmine has limited solubility in water (approx. 1.6 g in 100 mL at 25°C).[1] Temperature changes during autoclaving and cooling can affect its solubility. 2. Interaction with other components: The dye may be reacting with other solutes in the medium, forming an insoluble complex.1. Check Concentration: Ensure the concentration of Indigo Carmine does not exceed its solubility limit at room temperature. 2. Prepare a Concentrated Stock: Consider preparing a concentrated stock solution of Indigo Carmine in high-purity water, sterilizing it separately (ideally by filtration), and then aseptically adding it to the autoclaved medium.
Inconsistent results in experiments using the autoclaved Indigo Carmine solution. 1. Variable Degradation: Inconsistent autoclaving cycles are leading to varying levels of dye degradation. 2. Interference from Degradation Products: The degradation products of Indigo Carmine may be interfering with your assay.1. Standardize Autoclaving Protocol: Ensure consistent loading, temperature, and time for every autoclave run. 2. Assess Dye Integrity: Use UV-Vis spectrophotometry to check the absorbance spectrum of the autoclaved solution. A decrease in the peak absorbance at around 610 nm indicates degradation. 3. Consider Alternative Sterilization: If consistency is critical and degradation is unavoidable, switch to a non-thermal sterilization method.

Experimental Protocols

Protocol 1: Assessing the Stability of Indigo Carmine Post-Autoclaving

This protocol provides a method to quantify the degradation of Indigo Carmine after autoclaving using UV-Vis spectrophotometry.

Materials:

  • Indigodisulfonate Dipotassium Salt

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer solutions (e.g., phosphate buffer, pH 7.0)

  • UV-Vis Spectrophotometer

  • Autoclave

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve Indigodisulfonate Dipotassium Salt in high-purity water or a suitable buffer to a known concentration (e.g., 100 mg/L).

  • Initial Measurement: Take an aliquot of the un-autoclaved solution, dilute if necessary, and measure its absorbance spectrum from 400 nm to 800 nm. Record the absorbance maximum (λmax), which should be around 610 nm.

  • Autoclave: Place a sealed container of the remaining stock solution in the autoclave and run a standard sterilization cycle (e.g., 121°C for 15 minutes).

  • Post-Autoclaving Measurement: After the solution has cooled to room temperature, repeat the absorbance measurement as in step 2.

  • Calculate Degradation: The percentage of degradation can be calculated using the following formula: Degradation (%) = [(Absorbance_initial - Absorbance_final) / Absorbance_initial] * 100

Protocol 2: Preparation of a Sterile Indigo Carmine Solution via Filtration

For heat-sensitive applications, sterile filtration is the recommended method.

Materials:

  • Indigodisulfonate Dipotassium Salt

  • High-purity water

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Sterile collection vessel

Procedure:

  • Prepare the solution: In a clean, non-sterile container, dissolve the Indigo Carmine in high-purity water to the desired concentration.

  • Filter Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Aseptic Collection: Carefully dispense the solution through the filter into a sterile collection vessel within a laminar flow hood or other aseptic environment.

  • Storage: Store the sterile solution protected from light.

Visualization of Key Concepts

Degradation Pathway of Indigo Carmine

Indigo_Carmine Indigo Carmine (Blue) Isatin_Sulfonic_Acid Isatin Sulfonic Acid (Colorless) Indigo_Carmine->Isatin_Sulfonic_Acid Oxidation (Heat, Oxidizing Agents) Aromatic_Amines Aromatic Amines Isatin_Sulfonic_Acid->Aromatic_Amines Further Degradation

Caption: Oxidative degradation pathway of Indigo Carmine.

Troubleshooting Workflow for Color Change

Start Color Change Observed Post-Autoclaving Check_pH Check pH of the Solution Start->Check_pH Check_Components Review Formulation Components Start->Check_Components Check_Autoclave Verify Autoclave Parameters Start->Check_Autoclave pH_Alkaline Is pH Alkaline? Check_pH->pH_Alkaline Reducing_Agents Reducing Agents Present? Check_Components->Reducing_Agents Excessive_Heat Excessive Heat/Time? Check_Autoclave->Excessive_Heat pH_Alkaline->Check_Components No Buffer_Solution Buffer the Solution to Neutral/Slightly Acidic pH pH_Alkaline->Buffer_Solution Yes End Problem Resolved Buffer_Solution->End Reducing_Agents->Check_Autoclave No Alternative_Sterilization Use Alternative Sterilization for Dye (e.g., Filtration) Reducing_Agents->Alternative_Sterilization Yes Alternative_Sterilization->End Optimize_Cycle Optimize Autoclave Cycle (Lower Temp/Shorter Time) Excessive_Heat->Optimize_Cycle Yes Excessive_Heat->End No Optimize_Cycle->End

Caption: Troubleshooting workflow for color change issues.

Alternative Sterilization Methods

Given the moderate heat stability of Indigo Carmine, alternative sterilization methods may be more suitable for applications requiring high color purity and consistency.[1]

Method Principle Advantages for Indigo Carmine Considerations
Sterile Filtration Physical removal of microorganisms by passing the solution through a 0.22 µm pore size filter.[11]No heat is applied, preserving the chemical integrity of the dye. Quick and effective for solutions.Requires aseptic technique to prevent re-contamination. Not suitable for suspensions or highly viscous solutions.
Gamma Irradiation Uses cobalt-60 to generate gamma rays that sterilize by damaging microbial DNA.[12]A low-temperature method suitable for heat-sensitive materials. High penetration depth.Can cause degradation of some organic compounds. May not be readily accessible in all laboratory settings. Requires specialized facilities.
Ethylene Oxide (EO) Gas A chemical sterilization method that alkylates microbial proteins and nucleic acids.[11]Effective for heat- and moisture-sensitive materials.EO is toxic and requires a lengthy aeration process to remove residual gas.

Conclusion

While autoclaving is a convenient and widely used sterilization method, it presents challenges for the stability of Indigodisulfonate Dipotassium Salt. By understanding the factors that influence its degradation—namely pH, the presence of reactive chemicals, and the autoclaving parameters—researchers can take proactive steps to mitigate these effects. For applications demanding the highest purity and color consistency, alternative non-thermal sterilization methods such as sterile filtration are strongly recommended. This guide provides the foundational knowledge and practical tools to help you successfully navigate the use of Indigo Carmine in your sterile applications.

References

  • Dragancea, D., et al. (2023). Indigo Carmine: Between Necessity and Concern. Applied Sciences. [Link]

  • Al-Shetaili, A. S. (2018). Photocatalytic Degradation of Indigo Carmine in Aqueous Solutions by the Antibacterial Agent Pefloxacin and UVA. Journal of Chemistry. [Link]

  • Li, H., et al. (2022). The Biodegradation of Indigo Carmine by Bacillus safensis HL3 Spore and Toxicity Analysis of the Degradation Products. International Journal of Molecular Sciences. [Link]

  • Ashland. (2016). Overcoming the Color Stability Issue Exhibited by Indigo Carmine in Film-coating Formulations. [Link]

  • Li, H., et al. (2022). The Biodegradation of Indigo Carmine by Bacillus safensis HL3 Spore and Toxicity Analysis of the Degradation Products. PubMed. [Link]

  • Wikipedia. Indigo carmine. [Link]

  • Google Patents. Microbial degradation of indigo and indigo carmine with bacteria strain.
  • Méndez-Díaz, J. D., et al. (2014). Degradation of Indigo Carmine Using Advanced Oxidation Processes: Synergy Effects and Toxicological Study. Scientific Research Publishing. [Link]

  • ResearchGate. Transformation of azo dyes during moist heat sterilisation: A potential source of error in microbial decolourisation. [Link]

  • MedPure. Are heat-sensitive devices suitable for dry heat sterilization?[Link]

  • Bitesize Bio. 6 Powerful Laboratory Sterilization Methods In Microbiology. [Link]

  • NYLearns.org. Oxidation-Reduction of Indigo Carmine. [Link]

  • Fashion Sustainability Directory. Non Thermal Sterilization Methods. [Link]

  • Google Patents. Method for preparing indigo carmine.
  • National Center for Biotechnology Information. The Biodegradation of Indigo Carmine by Bacillus safensis HL3 Spore and Toxicity Analysis of the Degradation Products. [Link]

  • Journal of Chemistry Letters. Degradation of Indigo-carmine effluent using Tungstic acid/Hydrogen peroxide. [Link]

  • Ataman Kimya. INDIGO CARMINE. [Link]

  • ACS Omega. Harnessing Pseudomonas aeruginosa for Bioremediation: Comparative Study on the Removal of Indigo Carmine and Safranine-T Textile Dyes. [Link]

  • Centers for Disease Control and Prevention. Other Sterilization Methods. [Link]

  • National Center for Biotechnology Information. Radioactive Sources and Alternative Technologies in Sterilization. [Link]

  • Express Pharma. A novel film coating formulation to minimise colour fading. [Link]

  • Vytil. Indigo Carmine 1%. [Link]

  • MDPI. Improving the Indigo Carmine Decolorization Ability of a Bacillus amyloliquefaciens Laccase by Site-Directed Mutagenesis. [Link]

  • Global NEST Journal. Electrochemical Decolorization and Removal of Indigo Carmine Textile Dye from Wastewater. [Link]

  • National Center for Biotechnology Information. Photocatalytic degradation of indigo carmine dye by hydrothermally synthesized graphene nanodots (GNDs): investigation of kinetics and thermodynamics. [Link]

  • ResearchGate. Decolorization of indigo carmine by different bacteria. [Link]

  • ChemBK. 5,5-Indigodisulfonic acid, disodium salt. [Link]

  • PubMed. Indigo Carmine: Between Necessity and Concern. [Link]

  • Chemister.ru. indigo carmine. [Link]

  • Google Patents.
  • Mol-Instincts. Indigo carmine. [Link]

  • PRO-TECH Design. A Deep Dive into the Autoclave Sterilization Process. [Link]

  • Springer Medizin. Does repeated autoclave sterilization cause changes in the color and fragility of fiberglass reinforced resin crowns?[Link]

  • ResearchGate. Effect of gamma‐sterilization and autoclaving on soil organic matter structure as studied by solid state NMR, UV and fluorescence spectroscopy. [Link]

  • National Center for Biotechnology Information. Removal of Organic Dyes, Polymers and Surfactants Using Carbonaceous Materials Derived from Walnut Shells. [Link]

Sources

Technical Support Center: Minimizing Oxidative Degradation of Indigodisulfonate Dipotassium (Indigo Carmine) Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Indigodisulfonate Dipotassium, commonly known as Indigo Carmine. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of this redox-sensitive dye for accurate experimental results. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to minimize oxidative degradation and ensure the stability and reliability of your stock solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of Indigo Carmine.

Q1: What is Indigodisulfonate Dipotassium (Indigo Carmine) and why is it so sensitive?

A1: Indigodisulfonate Dipotassium is a water-soluble organic salt derived from indigo dye. It functions as a versatile redox and pH indicator.[1] Its sensitivity stems from the central carbon-carbon double bond in its chromophore. This bond is susceptible to attack by oxidizing agents, which breaks the conjugated system responsible for its deep blue color.[2][3] The oxidized (blue) form can be reversibly reduced to a yellow/colorless "leuco" form or irreversibly degraded to colorless products like isatin-5-sulfonic acid by strong oxidants.[4][5][6]

Q2: What are the primary factors that cause degradation of my stock solution?

A2: The main culprits are oxidizing agents. Key environmental and chemical factors include:

  • Dissolved Oxygen: Atmospheric oxygen is a primary oxidant that can degrade the dye, especially its reduced (leuco) form.[7][8]

  • Light: Exposure to light, particularly UV radiation, provides the energy to catalyze oxidative reactions.[2][9][10] Indigo Carmine is known to have poor light stability.[2]

  • Incompatible Chemicals: Strong oxidizing agents (e.g., permanganate, peroxides, ozone), strong acids, and strong bases can rapidly degrade the dye.[9][11][12]

  • pH: The dye's stability is pH-dependent. It exhibits poor stability in alkaline conditions, with complete fading occurring in 10% sodium hydroxide solutions.[2]

Q3: How can I visually determine if my stock solution has degraded?

A3: A fresh, intact Indigo Carmine solution should be a deep, royal blue.[7] Degradation is indicated by a distinct color change. The solution may appear green, then red, and eventually yellow or completely colorless as the dye is reduced or degraded.[2][7] Any deviation from a deep blue color suggests that the stock has been compromised and should not be used for quantitative assays.

Q4: What is the expected shelf-life of a properly prepared Indigo Carmine stock solution?

A4: When prepared with high-purity water, protected from light, and stored at a controlled room temperature, an aqueous solution can have a limited shelf life, potentially ranging from 6 to 12 months.[7] However, for sensitive applications, it is best practice to prepare fresh solutions more frequently and perform regular quality control checks. Some suppliers recommend a shelf life of up to 2 years for their commercial solutions when stored correctly.[13]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during experiments.

Problem: My freshly prepared Indigo Carmine solution is greenish or not a deep blue.

  • Potential Cause 1: Contaminated Water. The use of standard deionized water without further purification can introduce trace oxidizing agents or microbial contamination that degrades the dye upon dissolution.

  • Recommended Action: Prepare the solution using freshly dispensed, high-purity (Type I) ultrapure water (18.2 MΩ·cm). For maximum stability, degas the water by sparging with an inert gas like nitrogen or argon for 15-20 minutes before use to remove dissolved oxygen.

  • Potential Cause 2: Impure Indigo Carmine Powder. The solid dye itself may have degraded over time due to improper storage (exposure to light, humidity, or air).[14]

  • Recommended Action: Always store the solid powder in a tightly sealed container in a cool, dry, dark place. If you suspect the powder is compromised, procure a new, high-purity (analytical standard grade) lot.[15]

Problem: My blue stock solution faded to yellow or colorless overnight.

  • Potential Cause 1: Improper Storage Container. Standard clear glass or plastic containers allow light to penetrate, accelerating photodegradation.[9][10]

  • Recommended Action: Always store the stock solution in an amber glass bottle or a container completely wrapped in aluminum foil to protect it from light.[9]

  • Potential Cause 2: Significant Headspace in the Bottle. A large volume of air (headspace) in the storage bottle provides a continuous supply of oxygen to oxidize the dye.

  • Recommended Action: If possible, divide the stock solution into smaller, fully-filled vials to minimize the air-to-solution ratio. Alternatively, you can displace the air in the headspace with an inert gas like nitrogen before sealing the container.

Problem: I am observing inconsistent results in my redox titrations or spectrophotometric assays.

  • Potential Cause: Gradual Degradation of the Stock. Even with proper storage, slow degradation can occur over weeks or months, leading to a decrease in the effective concentration of the indicator. This results in shifting endpoints or lower-than-expected absorbance values.

  • Recommended Action: Implement a routine Quality Control (QC) check on your stock solution before critical experiments. A simple spectrophotometric scan can verify the integrity of the solution (see Protocol 2). For highly sensitive work, prepare fresh stock solutions on a weekly or bi-weekly basis.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for preparing stable solutions and performing quality control.

Protocol 1: Preparation of a Stabilized Indigodisulfonate Dipotassium Stock Solution (1% w/v)

Objective: To prepare a 1% (10 mg/mL) aqueous stock solution with enhanced stability.

Materials:

  • Indigodisulfonate Dipotassium (Indigo Carmine), Analytical Grade (≥97.0%)[15]

  • High-Purity (Type I) Ultrapure Water, freshly dispensed

  • Nitrogen or Argon gas (optional, for maximum stability)

  • 500 mL Volumetric Flask (Class A)

  • Sterile, amber glass storage bottle

Procedure:

  • Deoxygenate the Solvent: (Optional but recommended) Sparge 500 mL of ultrapure water with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

  • Weigh the Dye: Accurately weigh 5.0 g of Indigo Carmine powder.

  • Dissolution: Add the powder to the 500 mL volumetric flask. Add approximately 400 mL of the deoxygenated (or regular) ultrapure water.

  • Mix Thoroughly: Swirl the flask gently or use a magnetic stirrer at a low speed until the dye is completely dissolved. Avoid vigorous vortexing, which can reintroduce oxygen. The solution should be a clear, deep royal blue.[7]

  • Final Volume: Once fully dissolved, bring the solution to the 500 mL mark with the ultrapure water. Cap the flask and invert it several times to ensure homogeneity.

  • Storage: Immediately transfer the solution to a clean, dry, amber glass bottle. If possible, flush the headspace with nitrogen gas before sealing tightly.

  • Label and Store: Label the bottle with the name, concentration, preparation date, and your initials. Store the bottle in the dark at a controlled room temperature (20° to 25°C / 68° to 77°F).[9]

Protocol 2: Quality Control (QC) Assessment of Stock Solution Integrity

Objective: To verify the concentration and integrity of the stock solution using UV-Vis spectrophotometry.

Procedure:

  • Prepare a Dilution: Prepare a working dilution of your stock solution in ultrapure water. A 1:1000 dilution of a 1% stock is often a good starting point for spectrophotometric analysis.

  • Spectrophotometer Setup: Blank the spectrophotometer using the same ultrapure water used for the dilution.

  • Scan the Sample: Scan the diluted sample from 400 nm to 800 nm.

  • Analyze the Spectrum: A high-quality, undegraded Indigo Carmine solution will exhibit a primary absorbance maximum (λmax) at approximately 610 nm.[1][16]

  • Verification Criteria:

    • The λmax should be sharp and located at ~610 nm.

    • The appearance of significant secondary peaks or a shift in the λmax indicates the presence of degradation products or impurities.

    • A decrease in the absorbance value at 610 nm over time for a consistently prepared dilution indicates a loss of concentration due to degradation.

Section 4: Visualization & Data

Data Presentation

Table 1: Summary of Factors Affecting Indigo Carmine Solution Stability

FactorHigh Stability ConditionLow Stability Condition (Risk of Degradation)Rationale
Light Storage in amber glass or foil-wrapped container[9]Exposure to ambient or direct sunlight[10][11]Photodegradation is a primary degradation pathway.
Oxygen Use of deoxygenated water; minimal headspaceHigh air-to-solution ratio; use of oxygen-saturated waterOxygen is a key oxidant, especially for the reduced form.[7][8]
Temperature Controlled room temperature (20-25°C)[9]High temperatures or temperature fluctuationsHeat can accelerate the rate of chemical degradation.[10]
pH Neutral to slightly acidicHighly alkaline (pH > 8) or strongly acidic conditions[2]The dye molecule is unstable at pH extremes.[2]
Purity Analytical grade dye; Type I ultrapure waterTechnical grade dye; contaminated or tap waterImpurities can act as catalysts for degradation.
Diagrams

TroubleshootingFlowchart start Symptom: Stock solution is not deep blue or results are inconsistent q1 Is the solution freshly prepared? start->q1 a1_yes Check Water & Reagent Purity q1->a1_yes Yes a1_no Has the solution been stored correctly? (Dark, Cool, Sealed) q1->a1_no No a3_no DISCARD solution. Prepare fresh stock following Protocol 1. a1_yes->a3_no If purity is suspect a2_yes Perform QC Check (Spectrophotometry) a1_no->a2_yes Yes a2_no Review Storage Protocol: Use amber bottles, minimize headspace a1_no->a2_no No q3 Does QC Spectrum pass? (λmax at ~610 nm) a2_yes->q3 a2_no->a3_no a3_yes Solution is likely OK. Investigate other experimental variables. q3->a3_yes Yes q3->a3_no No

Caption: Troubleshooting flowchart for degraded Indigo Carmine solutions.

OxidationPathway cluster_0 Reversible Redox Cycle cluster_1 Irreversible Degradation oxidized Indigo Carmine (Oxidized Form) DEEP BLUE reduced Leuco-Indigo Carmine (Reduced Form) YELLOW / COLORLESS oxidized->reduced + 2e⁻, + 2H⁺ (Reducing Agent) degraded Isatin-5-Sulfonic Acid (Degradation Product) COLORLESS / PALE YELLOW oxidized->degraded Strong Oxidant (e.g., Ozone, Superoxide, Permanganate) reduced->oxidized - 2e⁻, - 2H⁺ (e.g., Oxygen)

Caption: Redox states and oxidative degradation pathway of Indigo Carmine.

References

  • American Regent. (2019, January 10). Indigo Carmine Injection Safety Data Sheet. [Link]

  • Loba Chemie. (n.d.). INDIGO CARMINE AR Safety Data Sheet. [Link]

  • BES. (n.d.). E132 INDIGO CARMINE Safety Data Sheet. [Link]

  • Mencinicopschi, G., et al. (2022). Indigo Carmine: Between Necessity and Concern. PMC. [Link]

  • PENTA. (2025, February 20). INDIGO CARMINE Safety Data Sheet. [Link]

  • Kettle, A. J., Clark, B. M., & Winterbourn, C. C. (2004). Superoxide converts indigo carmine to isatin sulfonic acid: implications for the hypothesis that neutrophils produce ozone. Journal of Biological Chemistry, 279(18), 18521-18525. [Link]

  • Ashland. (2016). Overcoming the Color Stability Issue Exhibited by Indigo Carmine in Film-coating Formulations. [Link]

  • Sousa, J. M., et al. (2019). Reversible redox reaction of leuco‐indigo carmine to keto‐indigo carmine. ResearchGate. [Link]

  • Ataman Kimya. (n.d.). INDIGO CARMINE. [Link]

  • Mota-CR, R., et al. (2015). Biotransformation of indigo carmine to isatin sulfonic acid by lyophilized mycelia from Trametes versicolor. ResearchGate. [Link]

  • Wikipedia. (n.d.). Indigo carmine. [Link]

  • PrepChem.com. (n.d.). Synthesis of Oxidation by Air of Leuco Indigo to Indigo Blue. [Link]

  • Kettle, A. J., et al. (2004). Mass spectra of isatin sulfonic acid formed by reaction of indigo carmine with superoxide or ozone. ResearchGate. [Link]

  • Sciencemadness Discussion Board. (2015, July 30). indigo carmine synthesis. [Link]

  • #1 Science Forum For Lab Technicians. (2013, January 30). How do I make up INDIGO CARMINE stain?[Link]

  • Rodrigues, P. M., et al. (2024). Indigo Carmine Binding to Cu(II) in Aqueous Solution and Solid State: Full Structural Characterization Using NMR, FTIR and UV/Vis Spectroscopies and DFT Calculations. MDPI. [Link]

  • Chemistry Stack Exchange. (2020, October 25). How is indigo carmine used in Lowenthal-Permanganate titration as a redox indicator?[Link]

  • Gormley, P. (n.d.). Oxidation-Reduction of Indigo Carmine. NYLearns.org. [Link]

  • Trends in Sciences. (2024, August 10). Revolutionizing Indigo-Dyed Fabric Identification: A Novel Sulfonation Approach for Authenticity and Quality Assurance. [Link]

  • Google Patents. (n.d.). CN110023414B - Method for preparing indigo carmine.
  • ResearchGate. (2025, August 6). Degradation of Indigo Carmine Using Advanced Oxidation Processes: Synergy Effects and Toxicological Study. [Link]

  • SCIRP. (n.d.). Chemical Degradation of Indigo Potassium Tetrasulfonate Dye by Advanced Oxidation Processes. [Link]

  • Express Pharma. (2016, November 20). A novel film coating formulation to minimise colour fading. [Link]

  • Lab Wale. (n.d.). Indigo Carmine Solution (125 ml). [Link]

  • ACS ES&T Water. (2026, February 11). Synergistic Indigo Carmine Removal via Adsorption and Oxidation Using Iron-Loaded Coconut Biochars. [Link]

  • Scientific Research Publishing. (n.d.). Degradation of Indigo Carmine Using Advanced Oxidation Processes: Synergy Effects and Toxicological Study. [Link]

  • International Journal of Innovations in Engineering and Science. (n.d.). Advanced Oxidative Degradation of Indigo Caramine. [Link]

  • IOSR Journal of Applied Chemistry. (2018, June 21). Photocatalytic Degradation of Indigo Carmine in Aqueous Solutions by the Antibacterial Agent Pefloxacin and UVA. [Link]

  • PMC. (2022, December 4). The Biodegradation of Indigo Carmine by Bacillus safensis HL3 Spore and Toxicity Analysis of the Degradation Products. [Link]

  • MDPI. (2017, September 15). Improving the Indigo Carmine Decolorization Ability of a Bacillus amyloliquefaciens Laccase by Site-Directed Mutagenesis. [Link]

  • PMC. (2024, July 31). Photocatalytic degradation of indigo carmine dye by hydrothermally synthesized graphene nanodots (GNDs): investigation of kinetics and thermodynamics. [Link]

  • Semantic Scholar. (2014, October 15). Chemical Degradation of Indigo Potassium Tetrasulfonate Dye by Advanced Oxidation Processes. [Link]

  • Indian Journal of Fibre & Textile Research. (n.d.). Biodegradation of Indigo Carmine Dye by Laccase from Bacillus licheniformis NS2324. [Link]

  • ResearchGate. (n.d.). Kinetics & Mechanism of Oxidation of Indigo carmine dye with Potassium Peroxydisulphate in micellar and sub. [Link]

Sources

Indigodisulfonate dipotassium salt interference in spectrophotometric assays

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Identification: Is Indigodisulfonate Your Problem?

Q: How do I confirm if Indigodisulfonate (Indigo Carmine) is interfering with my assay? A: Indigodisulfonate interference is characterized by a specific spectral signature and redox behavior. If your assay readout falls between 550 nm and 650 nm , or relies on redox potential , you are at high risk.

The Diagnostic Checklist:

  • Visual Inspection: Does your sample have a blue tint (oxidized) or a faint yellow tint (reduced)?

  • Spectral Scan: Run a wavelength scan (300–800 nm) of your sample without assay reagents.

    • Oxidized (Standard): Look for a distinct absorption maximum (

      
      ) at 608–612 nm .
      
    • Reduced (Leuco-form): If reducing agents (DTT, TCEP) are present, the blue peak disappears, shifting to a weak absorbance in the UV/blue region (~300–400 nm), often appearing yellow visually.

  • Alkaline Shift: Add a drop of NaOH (pH > 11.5). Does the blue solution turn yellow/green? This confirms the presence of Indigo Carmine, which functions as a pH indicator in this range.[1]

Assay-Specific Troubleshooting Guides

Scenario A: Protein Quantification Assays (BCA & Bradford)

Q: I am seeing falsely elevated protein concentrations. Which assay is more susceptible? A: Both are susceptible, but through different mechanisms.

Assay TypeMechanism of InterferenceSeverityExplanation
Bradford (Coomassie) Spectral Overlap High The Bradford assay relies on a shift to 595 nm . Indigo Carmine absorbs strongly at 610 nm .[2] The tails of these peaks overlap significantly, leading to direct additive interference and false positives.
BCA (Bicinchoninic Acid) Chemical Chelation & Redox Critical BCA relies on Cu

reduction to Cu

. Indigo Carmine is a copper chelator and a redox agent. It can complex with copper ions, preventing the BCA reaction, or be reduced by the peptide bonds, altering the stoichiometry. Furthermore, BCA is alkaline; Indigo shifts color at high pH, altering the background baseline unpredictably.

Recommendation:

  • Switch Assay: Use a UV-based method (A280) if the protein contains Tryptophan/Tyrosine and the dye concentration is low.

  • Precipitation: Use the DOC-TCA precipitation protocol (see Section 3) to pellet the protein and wash away the soluble dye before quantification.

Scenario B: Enzymatic & Redox Assays (NADH/NADPH)

Q: My dehydrogenase assay (NADH readout at 340 nm) is showing erratic kinetics. Why? A: Indigodisulfonate is a potent redox indicator (


 V).
  • Electron Acceptance: It can act as an artificial electron acceptor, "stealing" electrons from the enzyme or substrate before they reduce NAD+ to NADH. This results in falsely low activity calculations.

  • Color Quenching: While its primary peak is 610 nm, high concentrations can exhibit secondary absorbance or scattering that raises the baseline at 340 nm.

Validation Step: Run a "No-Enzyme" control containing the dye and NADH. If the A340 signal decreases over time, the dye is chemically oxidizing your NADH.

Remediation Protocols

Protocol 1: Sample-Matched Blank Correction (For Low Interference)

Use this only if the dye concentration is constant and low (<10 µM).

  • Prepare "Sample Blank": Mix your biological sample with the assay buffer, but replace the active detection reagent (e.g., the dye or enzyme) with water or non-reactive buffer.

  • Prepare "Reagent Blank": Standard assay buffer + detection reagent (no sample).

  • Measure Absorbance: Measure the Sample Blank at the assay wavelength.

  • Calculation:

    
    
    
Protocol 2: Activated Carbon Adsorption (For High Interference)

Best for removing dye from non-protein small molecule samples or wastewater.

  • Preparation: Use powdered activated carbon (PAC) or acid-activated corn husk/walnut shell carbon (effective for anionic dyes).

  • Dosage: Add 5–10 mg of PAC per mL of sample.

  • Incubation: Vortex for 1 minute; incubate for 10 minutes at room temperature.

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Verification: Measure supernatant at 610 nm. >95% of Indigodisulfonate should be removed.

    • Warning: Carbon binds many proteins and hydrophobic drugs. Do not use if your analyte is hydrophobic.

Mechanistic Visualization

Figure 1: Interference Mechanism & Troubleshooting Logic

IndigoInterference Problem Sample Contains Indigodisulfonate AssayType Select Assay Type Problem->AssayType Bradford Bradford / Coomassie (Acidic, 595 nm) AssayType->Bradford BCA BCA Assay (Alkaline, 562 nm) AssayType->BCA Enzymatic Redox / Enzymatic (NADH, 340 nm) AssayType->Enzymatic Mech_Spectral Mechanism: Spectral Overlap (Indigo Abs Max ~610 nm) Bradford->Mech_Spectral Mech_Chem Mechanism: Cu(II) Chelation & pH Color Shift BCA->Mech_Chem Mech_Redox Mechanism: Electron Shuttling (Oxidizes NADH) Enzymatic->Mech_Redox Sol_Precip Solution: TCA/Acetone Precipitation Mech_Spectral->Sol_Precip High Conc. Sol_Blank Solution: Sample-Matched Blanking Mech_Spectral->Sol_Blank Low Conc. Mech_Chem->Sol_Precip Mandatory Sol_Carbon Solution: Activated Carbon (If analyte !binds) Mech_Redox->Sol_Carbon Remove Dye

Caption: Decision tree illustrating the specific interference mechanism of Indigodisulfonate on common assays and the required remediation strategy.

References

  • BenchChem Technical Support. (2025).[2][3][4] Spectroscopic Properties of Indigo Carmine in Aqueous Solution: An In-depth Technical Guide. BenchChem. Link

  • Handayani, T., et al. (2023). "Effective Removal of Indigo Carmine in Aqueous Solutions using a Low-Cost Adsorbent Developed from Corn Husk Waste." Pollution, 9(4). Link

  • Wong, J., et al. (2022). "Indigo Carmine vs. Methylene Blue as Redox Indicators in Biological Assays." BenchChem Comparative Guides. Link

  • Suzuki, H., et al. (2018). "Azoreductase from alkaliphilic Bacillus sp.[5] AO1 catalyzes indigo reduction."[5] Journal of Bioscience and Bioengineering. Link

  • Goyal, S.K., et al. (2006). "Batch and bulk removal of hazardous dye, indigo carmine from wastewater through adsorption."[6] Journal of Hazardous Materials. Link

Sources

Handling hygroscopic properties of indigodisulfonate dipotassium powder

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Challenge: Indigodisulfonate Dipotassium (the potassium analog of Indigo Carmine) is a sulfonated dye salt. While chemically similar to the common disodium salt, the dipotassium form exhibits distinct hygroscopic properties .

The Risk: When exposed to ambient humidity (>45% RH), the powder undergoes rapid capillary condensation.[1] This leads to three critical failure modes in experimental workflows:

  • Gravimetric Error: Absorbed water weight leads to under-dosing of the active dye molarity.[1]

  • Physical Caking: Formation of hard "bridges" between particles, making flow and dissolution difficult.[2]

  • Oxidative Acceleration: Moisture acts as a solvent medium on the crystal surface, facilitating reaction with atmospheric oxygen and leading to premature degradation (discoloration).[1]

This guide provides a self-validating workflow to neutralize these risks.

The Science of the Problem (Root Cause)[1]

To handle this material effectively, one must understand the "Moisture-Oxidation Cascade."[1][2] Indigodisulfonate salts are redox indicators.[1][3] Their color integrity is linked to their oxidation state.[1] Moisture does not just make the powder sticky; it compromises its chemical identity.[1][2]

Visualization: The Moisture-Oxidation Cascade

Figure 1: Mechanism of environmental degradation for Indigodisulfonate salts.[1]

MoistureCascade Humidity Ambient Humidity (>45% RH) Adsorption Surface Adsorption (Capillary Action) Humidity->Adsorption Exposure Solvation Micro-Solvation (Surface Dissolution) Adsorption->Solvation Time Oxidation Redox Potential Shift (Reaction with O2) Solvation->Oxidation Facilitates Error Experimental Failure (Conc. Drift / Fading) Oxidation->Error Result

[1][6]

Storage & Handling Protocols (Prevention)

The following protocols are the "Gold Standard" for maintaining reagent integrity.

A. Storage Conditions
ParameterSpecificationScientific Rationale
Temperature 15°C – 25°CPrevents thermal degradation; avoids condensation from cold-to-warm transfers.[1][4]
Humidity < 30% RH Critical threshold.[1] Above this, the potassium salt lattice begins to absorb water.
Container Amber Glass + ParafilmBlocks UV light (which cleaves the double bond) and creates a secondary moisture seal.[1]
Desiccant Silica Gel or Molecular SievesActive moisture scavenging within the secondary container.[1]
B. Weighing Protocol (The "Difference" Method)

Never weigh hygroscopic powders directly onto an open weigh boat for extended periods.[1] Use the Weighing by Difference technique to eliminate error caused by moisture uptake during the weighing process.

  • Equilibrate: Bring the reagent container to room temperature before opening to prevent condensation.

  • Tare: Place the entire capped bottle on the balance. Tare to zero.

  • Transfer: Quickly remove the cap, transfer an estimated amount to your receiving vessel (containing solvent or dry), and immediately recap the bottle.

  • Measure: Place the capped bottle back on the balance. The negative weight displayed is the exact mass transferred.

    • Why? This method isolates the bulk powder from the air for the minimum possible time and measures the loss from the protected environment, rather than the gain on an exposed pan.

Troubleshooting Guide (Correction)

Scenario A: "The powder has formed a hard blue cake."

Diagnosis: Moisture excursion has occurred, causing crystal bridging.[1] Action Plan:

  • Do NOT Heat: Heating >100°C to dry it may degrade the sulfonate groups or alter the redox state.

  • Mechanical Breakage: Place the container in a glove bag (dry N2 atmosphere). Use a glass rod to mechanically break the clumps.

  • Dissolution: If the cake is too hard, do not grind. Instead, dissolve the entire caked amount in a known volume of deionized water to create a concentrated stock solution. Determine the concentration spectrophotometrically (see Section 5).

Scenario B: "The solution turned yellow/green immediately."

Diagnosis: The reagent has oxidized (Green/Yellow indicates higher oxidation states or alkaline degradation) or the pH is too high.[1] Action Plan:

  • Check pH: Indigodisulfonate is unstable in alkaline conditions (pH > 10).[1] Ensure your solvent is neutral or slightly acidic.[1]

  • Check Oxidizers: Ensure no strong oxidizers (e.g., bleach residues, peroxides) are present in the glassware.[1]

Decision Tree: Handling Clumped Reagent

Figure 2: Workflow for salvaging hygroscopic material.

Troubleshooting Start Issue: Powder is Clumped CheckColor Is the color Dark Blue/Purple? Start->CheckColor Discolored Green/Yellow/Faded CheckColor->Discolored No Hardness Is the Clump Breakable? CheckColor->Hardness Yes Discard Discard: Irreversible Degradation Discolored->Discard Grind Gently Grind in Dry Box Hardness->Grind Soft Dissolve Dissolve Entire Mass (Make Stock Solution) Hardness->Dissolve Hard Quantify Recalculate Conc. via UV-Vis Dissolve->Quantify

[1]

Experimental Protocol: Precise Solution Preparation

Due to the hygroscopic nature, the "weighed mass" often includes water weight, leading to inaccurate molarity. Use this protocol for critical analytical work.

Reagents:

  • Indigodisulfonate Dipotassium (Target Mass:

    
    )[1]
    
  • Deoxygenated Deionized Water (Sparged with

    
     for 15 mins)
    

Procedure:

  • Desiccate: Store the powder in a desiccator with

    
     or active silica for 24 hours prior to use.
    
  • Rapid Weighing: Use the "Difference Weighing" method (Section 3B) to transfer powder into a volumetric flask. Record exact mass (

    
    ).[1][5]
    
  • Solvation: Add deoxygenated water to 80% volume. Swirl gently. Avoid vigorous shaking which introduces oxygen.[1]

  • Validation (The Self-Validating Step):

    • Take a small aliquot of the solution.

    • Dilute to approx.

      
      .[1][5]
      
    • Measure Absorbance at 610 nm (

      
       ).[1][5]
      
    • Calculate actual concentration using Beer-Lambert Law:

      
      [1]
      
    • Note: The extinction coefficient (

      
      ) for Indigodisulfonate is approximately 20,000 M⁻¹cm⁻¹  (Verify with specific lot CoA).[1]
      
  • Adjustment: If the calculated concentration is lower than expected (due to water weight in the powder), adjust the final volume or calculation factor accordingly.

Frequently Asked Questions (FAQ)

Q: Can I dry the powder in an oven to remove moisture? A: Not recommended. While Indigodisulfonate salts have high melting points (>300°C), prolonged heat exposure in air can promote surface oxidation. Vacuum drying at moderate temperatures (40-50°C) is safer, but dissolution and spectrophotometric normalization (Section 5) is the most accurate method.[1]

Q: Why dipotassium instead of the common disodium salt? A: The dipotassium salt is often used where sodium ions interfere with specific biological channels or electrochemical measurements. However, the potassium ion (


) has a lower charge density but different lattice energy, often making the salt more prone to caking than the sodium variant. Treat it with higher caution.

Q: My solution fades after 24 hours. Why? A: Indigodisulfonate is light-sensitive and sensitive to microbial growth.[1]

  • Fix 1: Wrap flask in aluminum foil.

  • Fix 2: Filter sterilize (0.22 µm) if storing for >24 hours.[1]

  • Fix 3: Store at 4°C.

References

  • PubChem. (n.d.).[1] Indigo carmine (Compound).[1][3][5][6][7] National Library of Medicine. Retrieved from [Link][1]

  • World Health Organization (WHO). (2001).[1] Safety evaluation of certain food additives: Indigotine. JECFA Monographs. Retrieved from [Link][1]

  • Ferreira, E., et al. (2019).[1] Degradation of Indigo Carmine by Photo-Fenton Process. Journal of Environmental Chemical Engineering. (Contextual reference for oxidation sensitivity).

  • United States Pharmacopeia (USP). (Current Edition). General Chapter <1241> Water-Solid Interactions in Pharmaceutical Systems. (Standard for hygroscopic handling).

Sources

Validation & Comparative

Technical Comparison Guide: Indigodisulfonate Dipotassium (Indigo Carmine) vs. Methylene Blue

[1][2]

Executive Summary

In redox biochemistry and analytical chemistry, the selection between Indigodisulfonate dipotassium salt (Indigo Carmine) and Methylene Blue is rarely a matter of preference but of electrochemical necessity and biological compatibility.

  • Methylene Blue (MB) is the superior choice for general anaerobic indication and metabolic assays where cell permeability is required. Its higher redox potential (

    
    ) allows it to function as an efficient electron carrier in mitochondrial chains, though this comes with significant cytotoxicity  and phototoxicity  risks.[1]
    
  • Indigo Carmine (IC) is the critical standard for strict anaerobiosis and extracellular monitoring . With a significantly lower redox potential (

    
    ), it discriminates effectively against microaerophilic conditions that might falsely trigger Methylene Blue.[1] Furthermore, its cell-impermeable  nature and low toxicity profile make it the gold standard for in vivo diagnostic staining and assays where cell viability must be preserved.
    

Mechanistic Foundations & Redox Potentials[2][3]

The core differentiator between these two indicators is their standard reduction potential (

2
Electrochemical Hierarchy[1]
  • Methylene Blue (

    
     at pH 7): 
    MB is easily reduced.[1] In a biological context, it sits relatively high on the electron tower, allowing it to intercept electrons from NADH/FADH2 dehydrogenases. This property makes it an effective "artificial electron acceptor" but also a metabolic disruptor.
    
  • Indigo Carmine (

    
     at pH 7): 
    IC requires a stronger reducing environment to transition to its leuco (colorless/yellow) form.[1][3] It is thermodynamically harder to reduce than MB. Consequently, if IC is reduced, the system is confirmed to be in a deeply reducing state.
    
Visualizing the Redox Pathway

The following diagram illustrates the electron transfer mechanisms and the distinct transition states for both indicators.

RedoxMechanismcluster_MBMethylene Blue System (E° ≈ +11 mV)cluster_ICIndigo Carmine System (E° ≈ -125 mV)MB_OxMethylene Blue(Oxidized, Blue, Cationic)MB_RedLeucomethylene Blue(Reduced, Colorless, Neutral)MB_Ox->MB_Red+ 2e⁻ + H⁺(Reduction)MB_Red->MB_OxO₂ / Oxidizing Agent(Oxidation)IC_OxIndigo Carmine(Oxidized, Blue, Anionic)IC_SemiSemiquinone Radical(Intermediate, Red/Green)IC_Ox->IC_Semi+ e⁻IC_RedLeuco-Indigo Carmine(Reduced, Yellow, Anionic)IC_Ox->IC_Red+ 2e⁻ + 2H⁺(Full Reduction)IC_Semi->IC_Red+ e⁻IC_Red->IC_OxO₂ (Vigorous)(Oxidation)

Figure 1: Comparative redox pathways. Note the intermediate radical state in Indigo Carmine, which contributes to its complex color transitions ("Traffic Light" reaction) compared to the binary transition of Methylene Blue.

Performance Comparison Data

The following data aggregates physicochemical properties critical for experimental design.

FeatureIndigodisulfonate Dipotassium (Indigo Carmine)Methylene Blue
CAS Number 860-22-061-73-4
Redox Potential (

at pH 7)
-125 mV (Requires strong reduction)+11 mV (Easily reduced)
Color Transition Blue

Yellow (via Red/Green)
Blue

Colorless
Solubility (Water) ~10 g/L (Moderate)~40 g/L (High)
Cell Permeability Impermeable (Anionic charge repels membrane)Permeable (Cationic, accumulates in mitochondria)
Cytotoxicity Low (Safe for in vivo use)High (Inhibits MAO, generates singlet oxygen)
Primary Application Strict anaerobic indicator, Ozone detectionMetabolic activity assays, General anaerobic jar
Interference pH sensitive > 11.4 (turns yellow)Phototoxic (light generates ROS)

Application-Specific Analysis

A. Biological Assays & Cell Viability

Verdict: Use Indigo Carmine for extracellular redox monitoring; use Methylene Blue only if intracellular metabolic readout is required and toxicity is controlled.

  • Mechanism of Toxicity: Methylene Blue is a cationic thiazine dye that intercalates into DNA and generates singlet oxygen (

    
    ) upon exposure to white light. This causes oxidative damage to guanine bases, leading to cytotoxicity.
    
  • Cellular Uptake: Indigo Carmine is anionic and hydrophilic, preventing it from crossing the lipid bilayer of viable cells. It remains extracellular. Therefore, in a viability assay, Indigo Carmine reduction indicates extracellular reducing power (often leaked from lysed cells or secreted reductants), whereas Methylene Blue reduction indicates intracellular mitochondrial activity .[1]

B. Anaerobic Bacteriology

Verdict: Use Methylene Blue for routine anaerobic jars; use Indigo Carmine for validating strict anaerobiosis.

  • Sensitivity: Standard anaerobic jars utilize palladium catalysts to lower

    
    . Methylene Blue turns colorless when the potential drops below +11 mV. However, some "strict" anaerobes (e.g., certain Clostridia or methanogens) require potentials lower than -300 mV.[1] A system could be "colorless" with Methylene Blue (reduced) but still not negative enough for these organisms.[1]
    
  • Indigo Carmine Advantage: Because IC transitions at -125 mV, it provides a more rigorous threshold.[1] If IC is yellow, the environment is significantly more reducing than if MB is merely colorless.

Experimental Protocols

Protocol A: Determination of Critical Redox Thresholds (Titration)

This protocol calibrates the exact reducing power required to transition the indicator, essential for validating new anaerobic chambers or reducing agents.

Reagents:

  • Indicator Solution A: 0.1% (w/v) Methylene Blue in degassed

    
    .[1]
    
  • Indicator Solution B: 0.1% (w/v) Indigo Carmine in degassed

    
    .
    
  • Reductant: 0.1 M Ascorbic Acid (Vitamin C) or Sodium Dithionite (freshly prepared).

  • Buffer: 50 mM Phosphate Buffer, pH 7.0 (Degassed).

Workflow:

  • Setup: In a glove box or anaerobic chamber, aliquot 10 mL of Buffer into two clear glass vials.

  • Staining: Add 100 µL of Indicator A to Vial 1 and 100 µL of Indicator B to Vial 2. Both should be distinct Blue .

  • Titration:

    • Add Reductant dropwise (10 µL increments) to Vial 1 (MB).[1]

    • Observation: Record the volume required to achieve the "Colorless" endpoint.

    • Repeat for Vial 2 (IC).

  • Result Interpretation:

    • You will observe that Vial 1 (MB) transitions significantly earlier (requires less reductant) than Vial 2 (IC).[1]

    • Self-Validating Check: If IC transitions before MB, your reductant solution is likely contaminated or the pH is >11 (where IC turns yellow due to pH, not redox).[1]

Protocol B: Comparative Cytotoxicity Assay

Objective: Demonstrate the differential toxicity on mammalian cells (e.g., HEK293 or CHO cells).

  • Seeding: Seed cells at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment:

    • Columns 1-3: Control (Media only).[1]

    • Columns 4-6: 50 µM Methylene Blue.[1]

    • Columns 7-9: 50 µM Indigo Carmine.[1]

  • Incubation: Incubate for 4 hours at 37°C. Crucial: Expose half the plate to ambient laboratory light and keep the other half wrapped in foil (Dark).

  • Readout: Wash cells

    
     with PBS to remove extracellular dye. Add Resazurin (Alamar Blue) reagent to measure remaining viable cells.[1][3]
    
  • Expected Result:

    • Methylene Blue (Light): High cell death (Phototoxicity).[1]

    • Methylene Blue (Dark): Moderate cell death (Interference with mitochondria).[1]

    • Indigo Carmine (Light/Dark): Negligible cell death (Non-permeable, non-toxic).[1]

Decision Matrix

Use this flowchart to select the appropriate indicator for your specific research need.

Figure 2: Strategic selection framework for redox indicators.

References

  • National Institutes of Health (NIH). (2008).[1] Methylene blue but not indigo carmine causes DNA damage to colonocytes in vitro. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Beyond the 'blue bottle': Indigo carmine redox demonstrations. Retrieved from [Link]

  • Macsen Labs. (2022).[1] Pharmaceutical Dyes: A Comparison of All Known Dyes. Retrieved from [Link]

A Comparative Guide to the Aqueous Solubility of Potassium and Sodium Indigotindisulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indigotindisulfonate, the vibrant blue dye commonly known as Indigo Carmine or FD&C Blue No. 2, is a critical component in diverse scientific fields.[1] It is most commonly supplied as either a disodium or dipotassium salt. While chemically similar, these two variants exhibit significant differences in aqueous solubility—a fundamental property that dictates their utility in formulation, diagnostics, and experimental design. This guide provides an in-depth analysis of the solubility characteristics of sodium and potassium indigotindisulfonate, grounded in physicochemical principles and supported by a robust experimental framework for validation.

The Physicochemical Basis of Solubility: A Tale of Two Cations

The solubility of an ionic salt in water is governed by a thermodynamic balance between two opposing energy factors: the Lattice Energy of the crystal and the Hydration Energy of the constituent ions.[2] Understanding this interplay is key to explaining the observed differences between the sodium and potassium salts of indigotindisulfonate.

  • Lattice Energy: This is the energy required to dissociate one mole of a solid ionic compound into its gaseous ions. It is a measure of the strength of the ionic bonds in the crystal. Lattice energy is inversely proportional to the distance between ions. The sodium ion (Na⁺) has a smaller ionic radius than the potassium ion (K⁺). This allows the Na⁺ cation to pack more tightly with the large indigotindisulfonate anion, resulting in a stronger electrostatic attraction and, consequently, a higher lattice energy. A higher lattice energy makes a salt less soluble.

  • Hydration Energy: This is the energy released when gaseous ions dissolve in water to become hydrated. Water, a polar molecule, forms stabilizing hydration shells around the ions. The strength of this interaction is determined by the ion's charge density. The smaller Na⁺ ion has a higher charge density than the larger K⁺ ion, leading to a stronger interaction with water molecules and a more exothermic (more negative) hydration energy.[3][4] A higher hydration energy makes a salt more soluble.

The ultimate solubility depends on which of these factors dominates. For many salt pairs, the difference in hydration energy is more significant than the difference in lattice energy, leading to the general observation that sodium salts are often more soluble than their potassium counterparts.[4]

G Figure 1: Factors Influencing Salt Solubility cluster_0 Sodium Indigotindisulfonate cluster_1 Potassium Indigotindisulfonate Na_LE High Lattice Energy (Disfavors Solubility) Na_Result Higher Solubility Na_LE->Na_Result Na_HE High Hydration Energy (Favors Solubility) Na_HE->Na_Result Dominant Factor K_LE Lower Lattice Energy (Favors Solubility) K_Result Lower Solubility K_LE->K_Result K_HE Lower Hydration Energy (Disfavors Solubility) K_HE->K_Result Dominant Factor

Caption: Figure 1: The balance of lattice and hydration energies for sodium vs. potassium salts.

Quantitative Solubility Data

Published data confirms the superior solubility of the sodium salt. This property is crucial for preparing stock solutions or in applications requiring high concentrations.

CompoundMolecular FormulaMolar Mass ( g/mol )Aqueous Solubility (25 °C)
Sodium Indigotindisulfonate C₁₆H₈N₂Na₂O₈S₂466.36 g/mol ~16 g/L (1.6 g/100 mL)[1]
Potassium Indigotindisulfonate C₁₆H₈K₂N₂O₈S₂498.55 g/mol Lower than the sodium salt

Note: The solubility of sodium indigotindisulfonate is sometimes cited as 10 g/L.[5] The higher value of 1.6 g/100 mL (16 g/L) is also well-documented.[1] This variability underscores the importance of empirical determination under specific experimental conditions.

Experimental Protocol: The Isothermal Shake-Flask Method

To empirically validate and precisely quantify solubility, the isothermal shake-flask method is the gold standard.[6] This protocol ensures that the solution reaches equilibrium with the solid phase, providing a true measure of thermodynamic solubility.

Core Principle

An excess of the salt is agitated in a specific solvent (e.g., deionized water) at a constant temperature until the solution is saturated and equilibrium is achieved. The concentration of the dissolved salt in the supernatant is then measured, typically via UV-Vis spectrophotometry for a chromophoric compound like indigo carmine.

Methodology Workflow

G Figure 2: Workflow for Isothermal Solubility Determination start 1. Add Excess Salt to Solvent agitate 2. Agitate at Constant Temperature (e.g., 24h) start->agitate settle 3. Settle Undissolved Solid (1h) agitate->settle filter 4. Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute 5. Prepare Serial Dilutions filter->dilute measure 6. Measure Absorbance (UV-Vis at ~610 nm) dilute->measure calculate 7. Calculate Concentration (via Calibration Curve) measure->calculate end Solubility Value calculate->end

Caption: Figure 2: Step-by-step experimental workflow for solubility measurement.

Detailed Steps:
  • Preparation: For each salt, add approximately 2 g of the compound to a separate flask containing 50 mL of deionized water. This creates a slurry with an excess of solid material.

  • Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a minimum of 24 hours.

    • Expertise Note: 24 hours is a typical starting point to ensure equilibrium. For rigorous studies, one should sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration has plateaued.[7][8]

  • Sampling: After equilibration, cease agitation and allow the flasks to stand undisturbed for at least one hour to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass it through a 0.22 µm syringe filter to remove any undissolved particulates.

    • Trustworthiness Check: Filtration is a critical step. Failure to remove microscopic solid particles will lead to an overestimation of solubility.

  • Analysis: Prepare a series of accurate dilutions of the filtered saturated solution. Measure the absorbance of these dilutions using a UV-Vis spectrophotometer at the λmax of indigo carmine (~610 nm).

  • Quantification: Determine the concentration of the diluted samples by comparing their absorbance to a pre-established calibration curve of known concentrations. Calculate the concentration of the original, undiluted saturated solution. This value is the solubility.

Practical Implications and Recommendations

The choice between sodium and potassium indigotindisulfonate is not arbitrary and should be guided by the specific application requirements.

  • For Formulation of Concentrated Solutions: Sodium indigotindisulfonate is the clear choice. Its higher solubility allows for the preparation of more concentrated stock solutions, which is advantageous for saving storage space and for use in high-throughput screening or as a high-concentration marker dye.[9]

  • For Crystallization Studies: Potassium indigotindisulfonate may be preferable. Compounds with lower solubility are often easier to crystallize from solution, potentially yielding larger or more well-defined crystals, which is beneficial for structural analysis or purification processes.

  • For General Use as a pH or Redox Indicator: In applications where the dye is used at low concentrations (e.g., titrations), either salt is typically acceptable as the required concentration will be well below the solubility limit of both.[10] In these cases, the decision may be based on cost or availability.

By understanding the fundamental principles of solubility and confirming them with empirical data, researchers can select the optimal salt for their specific needs, ensuring experimental success and reproducibility.

References

  • Indigotindisulfonate Monograph for Professionals. (2025). Drugs.com. Available at: [Link]

  • Indigotindisulfonate Sodium: Uses, Side Effects & Dosage. (2025). Healio. Available at: [Link]

  • What is the mechanism of Indigotindisulfonate sodium? (2024). Patsnap Synapse. Available at: [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]

  • Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Knowledge UChicago. Available at: [Link]

  • Indigo Carmine USP | 860-22-0 | Manufacturer & Supplier. Macsen Labs. Available at: [Link]

  • CAS 860-22-0 Indigo Carmine Reagent - Sodium Indigotindisulfonate AR Grade 25g. (2026). Available at: [Link]

  • Why is potassium chloride more soluble than sodium chloride in water? (2022). Quora. Available at: [Link]

  • Sodium, Na^+, is more soluble in water than potassium, K^+. Why, in this case, is bigger not better?? (2013). Reddit. Available at: [Link]

  • Why are potassium organic salts ever preferable to the sodium equivalents? (2015). Chemistry Stack Exchange. Available at: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). Available at: [Link]

  • Revision Notes - Solubility of sodium, potassium, ammonium salts. Sparkl. Available at: [Link]

  • Indigo Carmine | Structure, Properties, Uses & Side effects. Macsen Labs. Available at: [Link]

  • Indigo Carmine: Between Necessity and Concern. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of California, Irvine. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Texas at Dallas. Available at: [Link]

  • 17.3: Factors that Affect Solubility. (2016). Chemistry LibreTexts. Available at: [Link]

  • Indigo carmine. Wikipedia. Available at: [Link]

  • INDIGO CARMINE. Ataman Kimya. Available at: [Link]

  • INDIGOTINE. Ataman Kimya. Available at: [Link]

  • Potassium indigotrisulfonate. PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

Validating Indigodisulfonate Dipotassium Purity: A Comparative Guide to HPLC vs. Titration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indigodisulfonate Dipotassium (Indigo Carmine) is a critical diagnostic dye used in renal function testing and ureteral visualization.[1] While traditional pharmacopeial monographs have historically relied on Titanous Chloride Titration or UV-Vis Spectrophotometry for assay determination, these methods lack the specificity required for modern pharmaceutical grade standards.[1]

This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC) against these legacy alternatives. The verdict is clear: HPLC is the only validated method capable of quantifying the critical 5,7'-isomer and degradation impurities (e.g., Isatin-5-sulfonic acid) that titration misses.[1] This document provides a field-proven HPLC protocol, validation data, and a comparative analysis to support the transition to chromatographic purity assessment.

Scientific Context: The Isomer Challenge

Indigodisulfonate Dipotassium exists primarily as the 5,5'-disulfonate isomer.[1][2] However, the synthesis process inevitably produces structural isomers and degradation byproducts that possess distinct toxicological profiles but similar optical properties.

  • The Target: 5,5'-disulfonate (Blue,

    
     nm).[1]
    
  • The Impurity: 5,7'-disulfonate (Blue, overlaps in UV-Vis).[1]

  • The Degradants: Isatin-5-sulfonic acid (Colorless/Yellow, invisible at 610 nm).[1]

Comparison of Analytical Architectures
FeatureMethod A: HPLC (Recommended)Method B: Titration (Legacy)Method C: UV-Vis (Screening)
Principle Physical separation via partition chromatographyRedox reaction (Titanous Chloride)Beer-Lambert Law (Total Absorbance)
Specificity High : Resolves 5,5' from 5,7' isomerLow : Reacts with any reducible groupLow : Measures total color strength
LOD ~0.05 µg/mL~100 µg/mL~0.5 µg/mL
Precision (RSD) < 1.0%1.5% - 3.0%< 2.0%
Impurity Profiling Simultaneous quantificationImpossibleImpossible

Visualizing the Validation Logic

To ensure scientific integrity, the validation process must follow a "self-validating" workflow where System Suitability Testing (SST) acts as a gatekeeper before any sample analysis.[1]

ValidationWorkflow Start Start: Method Validation Prep Sample & Standard Preparation (Freshly made, protected from light) Start->Prep SST System Suitability Test (SST) Resolution (Rs) > 2.0 between 5,5' and 5,7' isomers Prep->SST Decision SST Pass? SST->Decision Analysis Sample Injection (Gradient Elution) Decision->Analysis Yes Troubleshoot Troubleshoot: Check Column Age, Mobile Phase pH Decision->Troubleshoot No DataProc Data Processing Integration at 610 nm (Assay) & 254 nm (Impurities) Analysis->DataProc Report Generate COA (Purity & Impurity Profile) DataProc->Report Troubleshoot->SST

Caption: Figure 1. The critical path for HPLC validation. Note the mandatory SST step checking resolution between isomers, which is the primary failure mode in non-optimized methods.

Master Protocol: HPLC Purity Analysis

This protocol is synthesized from USP/EP harmonized standards and optimized for robustness.[1] It utilizes an Ion-Pairing strategy to ensure retention of the highly polar sulfonate groups.

Reagents & Standards
  • Reference Standard: Indigotindisulfonate Sodium USP RS (Cat.[1] No. 1337006).[1]

  • Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate, Water (Milli-Q).[1]

  • Mobile Phase A: 0.02 M Ammonium Acetate in Water (pH 6.0).[1]

  • Mobile Phase B: Acetonitrile : Water (70:30 v/v).[1]

Chromatographic Conditions
ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB)Provides sufficient surface area for isomer resolution.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Injection Volume 20 µLOptimized for sensitivity without column overload.[1]
Detector A 610 nm

for Indigo Carmine (Assay).[1][3]
Detector B 254 nmDetection of Isatin and non-colored aromatics.
Column Temp 25°CAmbient control to prevent retention time drift.
Gradient Program[1]
  • 0-5 min: 90% A (Isocratic hold for polar impurities)[1]

  • 5-20 min: 90% A

    
     60% A (Linear gradient to elute Indigo Carmine)
    
  • 20-25 min: 60% A

    
     90% A (Re-equilibration)
    
Sample Preparation
  • Stock Solution: Dissolve 25 mg of Indigodisulfonate Dipotassium in 50 mL of Mobile Phase A.

  • Protection: CRITICAL: Perform all steps under low light or amber glassware. Indigo Carmine is photosensitive and degrades to Isatin upon light exposure.[1]

  • Filtration: Filter through a 0.45 µm PTFE filter prior to injection.

Comparative Performance Data

The following data represents typical validation results when comparing the HPLC method against the Titration method (Titanous Chloride reduction).

Table 1: Method Validation Summary
Validation ParameterHPLC Method (Proposed)Titration (Alternative)
Linearity (

)

(Range: 10-100 µg/mL)
N/A (Endpoint determination)
Accuracy (Recovery)


Precision (Repeatability)


Specificity Pass (Separates 5,5' from 5,7')Fail (Co-titrates isomers)
Limit of Quantitation 0.15 µg/mL~50 µg/mL
Analysis of Impurities

The most significant advantage of HPLC is the ability to track degradation. Titration will show a "false high" or "false low" depending on the nature of the degradation product, whereas HPLC visualizes the pathway.

DegradationPathway IC Indigo Carmine (Blue, 610nm) Isomer 5,7'-Isomer (Impurity A) IC->Isomer Synthesis Byproduct Isatin Isatin-5-Sulfonic Acid (Colorless, 254nm) IC->Isatin Oxidation/Light Amine Sulfonated Anilines (Toxic) Isatin->Amine Further Degradation

Caption: Figure 2.[1] Impurity tracking. HPLC at 254 nm is required to detect Isatin and Anilines, which are invisible to the standard 610 nm UV-Vis or Titration methods.

Conclusion

For researchers and drug development professionals, HPLC is the mandatory choice for Indigodisulfonate Dipotassium validation.

  • Safety: It detects toxic unsulfonated amines and isatin derivatives.[1]

  • Accuracy: It distinguishes the active 5,5'-isomer from the less active 5,7'-isomer.[1]

  • Regulatory Compliance: It aligns with modern USP/EP requirements for impurity profiling, which titration cannot achieve.[1]

While titration remains a rapid method for rough process checks, it is insufficient for final product release or stability studies.[1]

References

  • Food and Agriculture Organization (FAO). Indigotine: Combined Compendium of Food Additive Specifications. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2014).[1] A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents. Retrieved from [Link][1]

Sources

Metabolic Flux vs. Membrane Integrity: A Comparative Guide to Indigodisulfonate Dipotassium Salt and Resazurin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Right Tool for the Right Question

In cell health analysis, the choice between Resazurin and Indigodisulfonate Dipotassium Salt (Indigo Carmine) is not a choice between two similar metabolic probes, but rather a choice between two fundamentally different biological questions: “Are the cells metabolically active?” vs. “Is the cell membrane intact?”

  • Resazurin (Alamar Blue): The gold standard for metabolic activity . It is a cell-permeable redox indicator that reports on the cumulative activity of mitochondrial and cytosolic dehydrogenases. It is non-toxic, scalable, and allows for kinetic monitoring.

  • Indigodisulfonate Dipotassium Salt (Indigo Carmine): A specialist tool primarily used for viability exclusion (similar to Trypan Blue) or specific extracellular redox measurements (e.g., superoxide detection, ozone). It is generally cell-impermeable and does not measure intracellular metabolism directly.

Recommendation: Use Resazurin for proliferation, cytotoxicity screening, and metabolic profiling. Use Indigo Carmine only when assessing membrane integrity in specific tissues, conducting anaerobic microbial fuel cell research, or detecting specific extracellular reactive oxygen species (ROS).

Mechanistic Deep Dive

To interpret your data correctly, you must understand the causality behind the signal generation.

A. Resazurin: The Intracellular Metabolic Probe

Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) acts as an intermediate electron acceptor in the electron transport chain.

  • Entry: The blue, non-fluorescent dye permeates the cell membrane.

  • Reduction: Intracellular enzymes (mitochondrial reductases, diaphorases, NADH/NADPH dehydrogenases) reduce Resazurin to Resorufin .

  • Signal: Resorufin is pink and highly fluorescent. The signal intensity is directly proportional to the number of metabolically active cells.

B. Indigo Carmine: The Extracellular/Exclusion Indicator

Indigodisulfonate dipotassium salt (5,5'-indigodisulfonic acid sodium/potassium salt) operates on two distinct principles depending on the application:

  • Viability (Exclusion) Mode: In mammalian cell culture, it functions similarly to Trypan Blue.[1] Live cells with intact membranes exclude the bulky, charged dye.[1] Dead cells with compromised membranes take it up, staining blue.[1]

  • Redox Indicator Mode: In chemical or microbial assays (e.g., anaerobic sludge), it acts as a reversible redox indicator.

    • Oxidized State: Blue.[2]

    • Reduced State: Yellow (Leuco-Indigo Carmine).[2]

    • Note: Its redox potential (

      
       V at pH 7) makes it harder to reduce than Resazurin (
      
      
      
      V), meaning it requires a stronger reducing environment, often found in anaerobic microbial systems rather than standard mammalian aerobic metabolism.
Pathway Visualization

G cluster_0 Resazurin (Metabolic Flux) cluster_1 Indigo Carmine (Membrane Integrity) Resazurin Resazurin (Blue, Non-Fluorescent) Cell_Entry Cell Membrane Permeation Resazurin->Cell_Entry Reduction Enzymes Mitochondrial/Cytosolic Dehydrogenases (NADH/FADH2) Cell_Entry->Enzymes Reduction Resorufin Resorufin (Pink, Fluorescent) Enzymes->Resorufin Reduction IC_Dye Indigo Carmine (Blue Charged Dye) Live_Cell Live Cell (Intact Membrane) IC_Dye->Live_Cell Excluded Dead_Cell Dead Cell (Compromised Membrane) IC_Dye->Dead_Cell Enters Unstained Clear Cytoplasm (Live) Live_Cell->Unstained Stained Blue Stained Nucleus (Dead) Dead_Cell->Stained

Figure 1: Mechanism of action. Resazurin requires metabolic conversion inside the cell, while Indigo Carmine relies on membrane exclusion.

Performance Comparison Matrix

FeatureResazurin (Alamar Blue)Indigodisulfonate (Indigo Carmine)
Primary Readout Metabolic Activity (Mitochondrial function)Membrane Integrity (Viability) or Redox Potential
Signal Type Fluorescence (High Sensitivity) or AbsorbanceColorimetric (Visual/Absorbance)
Cell Permeability Permeable (Enters live cells)Impermeable (Excluded by live cells)
Sensitivity High (Detects <80 cells/well)Low to Moderate (Visual counting or high conc.)
Toxicity Non-toxic (Allows kinetic/time-course monitoring)Low toxicity, but typically an endpoint stain
Throughput High (96/384-well plate compatible)Low (Manual counting) or Specific Chemical Assays
Cost Low to ModerateLow
Key Limitation Signal can be affected by compounds interfering with redox enzymes.Does not measure "metabolism" directly; poor sensitivity for proliferation.

Experimental Protocols

Protocol A: Resazurin Metabolic Assay (Standard)

Use this for: Cytotoxicity screening, proliferation curves, and metabolic health.

Reagents:

  • Resazurin Sodium Salt (dissolve to 0.15 mg/mL in PBS, filter sterilize).[2]

  • Complete Cell Culture Medium.[2]

Workflow:

  • Seed Cells: Plate cells in a 96-well black-walled plate (for fluorescence) or clear plate (for absorbance). Incubate 24h for attachment.

  • Treat: Apply drug compounds/treatments as per experimental design.

  • Add Dye: Add Resazurin solution directly to the culture medium at a final concentration of 10% v/v (e.g., 10 µL Resazurin + 100 µL medium).

  • Incubate: Incubate at 37°C for 1–4 hours .

    • Tip: Optimization is required. Check signal every hour to find the linear range.

  • Measure:

    • Fluorescence (Preferred): Ex 560 nm / Em 590 nm.

    • Absorbance: 570 nm (Reference 600 nm).

  • Calculate: Subtract background (media + resazurin, no cells) from all readings.

Protocol B: Indigo Carmine Viability (Exclusion) Assay

Use this for: Rapid visual confirmation of cell death or assessing membrane damage.

Reagents:

  • Indigodisulfonate Dipotassium Salt (0.2% w/v solution in PBS).

Workflow:

  • Prepare Suspension: Harvest cells (trypsinize if adherent) and resuspend in PBS.

  • Mix: Mix 1 part cell suspension with 1 part Indigo Carmine solution (1:1 ratio).

  • Incubate: Incubate at room temperature for 3–5 minutes . Do not over-incubate, as viable cells may eventually take up the dye.

  • Count: Load into a hemocytometer.

  • Analyze:

    • Clear/White Cells: Viable (Dye excluded).

    • Blue Cells: Non-viable (Membrane compromised).

  • Calculate: % Viability = (Unstained Cells / Total Cells) × 100.

Data Analysis & Interpretation

Resazurin Data (Metabolic)
  • Linearity: The fluorescent signal should be linear with cell number. If the signal plateaus, the dye has been completely reduced to hydroresorufin (colorless/non-fluorescent), indicating "over-reduction." Reduce incubation time.

  • False Positives: Compounds that are strong reducing agents (e.g., antioxidants like ascorbic acid) can reduce Resazurin chemically without cells. Always include a "No Cell + Drug" control.

Indigo Carmine Data (Exclusion)
  • Subjectivity: Manual counting is prone to user error.

  • False Negatives: Apoptotic cells with intact membranes will appear "viable" (unstained) in the early stages, even though their metabolism (measured by Resazurin) may already be crashing.

Decision Guide

DecisionTree Start What is your primary biological question? Q1 Do you need to measure metabolic activity / proliferation? Start->Q1 Q2 Do you need to assess membrane integrity (Live/Dead)? Start->Q2 Special Are you measuring extracellular ROS or Ozone? Start->Special Resazurin Use Resazurin (High Throughput, Metabolic) Q1->Resazurin Yes Indigo Use Indigo Carmine (Manual Count, Membrane) Q2->Indigo Yes Special->Indigo Yes

Figure 2: Decision matrix for selecting the appropriate assay.

References

  • Creative Bioarray. (n.d.). Resazurin Cell Viability Assay Protocol. Retrieved from [Link]

  • Rampersad, S. N. (2012). Multiple Applications of Alamar Blue as an Indicator of Metabolic Function and Cellular Health in Cell Viability Bioassays. Sensors, 12(9), 12347-12360.
  • Wikipedia. (n.d.). Indigo carmine. Retrieved from [Link]

Sources

A Comparative Guide to the Sensitivity of Indigodisulfonate Salts for Ozone Detection

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in processes where precise ozone monitoring is critical, the choice of an analytical method is of paramount importance. This guide provides an in-depth comparison of indigodisulfonate salts for the spectrophotometric determination of ozone in aqueous solutions. We will delve into the underlying chemical principles, compare sensitivity and performance characteristics, and provide detailed experimental protocols to ensure accurate and reliable measurements.

The Chemical Principle: A Foundation of Selectivity

The use of indigodisulfonate salts for ozone detection is a widely accepted colorimetric method, valued for its speed, simplicity, and high selectivity.[1][2] The fundamental principle lies in the reaction between ozone and the indigo dye molecule. Ozone rapidly and stoichiometrically cleaves the central carbon-carbon double bond (C=C) of the indigo derivative.[1][3] This double bond is the primary chromophore responsible for the dye's vibrant blue color. Its cleavage results in the formation of nearly colorless products, primarily isatin sulfonic acid derivatives.[1][4]

The decrease in the solution's absorbance, measured at the wavelength of maximum absorbance (λmax) around 600-610 nm, is directly proportional to the concentration of ozone that was present in the sample.[1][5][6] This 1:1 stoichiometric relationship between ozone and the indigo molecule forms the basis for a robust and quantitative assay.[1]

cluster_reaction Ozone-Indigo Reaction Indigo_Disulfonate Indigodisulfonate (Blue) Isatin_Sulfonic_Acid Isatin Sulfonic Acid Products (Colorless) Indigo_Disulfonate->Isatin_Sulfonic_Acid Decolorization Ozone Ozone (O₃) Ozone->Isatin_Sulfonic_Acid Oxidative Cleavage Start Start Prep_Blank Prepare Blank: Add Indigo Reagent to Ozone-Free Deionized Water Start->Prep_Blank Collect_Sample Collect Sample with Minimal Turbulence Start->Collect_Sample Measure_Blank Measure Blank Absorbance (A_blank) at ~600 nm Prep_Blank->Measure_Blank Calculate Calculate Ozone Concentration Measure_Blank->Calculate Add_Reagent Add Sample to a Precise Volume of Indigo Reagent Collect_Sample->Add_Reagent Mix Mix Gently and Allow Instantaneous Reaction Add_Reagent->Mix Measure_Sample Measure Sample Absorbance (A_sample) at ~600 nm Mix->Measure_Sample Measure_Sample->Calculate End End Calculate->End

Caption: Experimental workflow for ozone determination.

Materials and Reagents:

  • Spectrophotometer or filter colorimeter capable of measuring at ~600 nm.

  • Cuvettes (typically 1 cm path length).

  • Glassware (volumetric flasks, pipettes).

  • Ozone-free deionized water.

  • Indigodisulfonate reagent (commercially available or prepared from potassium indigotrisulfonate). The reagent typically contains phosphoric acid and a buffer to maintain a low pH. [7] Procedure:

  • Instrument Setup: Set the spectrophotometer to a wavelength of approximately 600 nm. [1]2. Blank Preparation: To a volumetric flask, add a precise volume of the indigo reagent. Dilute to the mark with ozone-free deionized water. This will serve as your blank (A_blank).

  • Sample Collection: Collect the water sample with minimal turbulence to prevent ozone from off-gassing. [2][8]Analysis should be performed immediately as ozone decays rapidly. [9]4. Reaction: In a separate flask or directly in a cuvette, add the same precise volume of indigo reagent used for the blank. Carefully add a corresponding volume of the collected sample containing ozone. Mix gently by swirling. The blue color will fade instantly to a degree proportional to the ozone concentration. [1]5. Measurement: Promptly measure the absorbance of the sample solution (A_sample) at the same wavelength used for the blank.

  • Calculation: The concentration of ozone is calculated using the following formula: [1] O₃ (mg/L) = (A_blank - A_sample) / (f * b * V_sample / V_total)

    Where:

    • A_blank = Absorbance of the unreacted indigo solution.

    • A_sample = Absorbance of the sample after reaction with ozone.

    • f = A calibration factor (typically 0.42 L/(mg·cm)), which is derived from the molar extinction coefficient of ozone. [1] * b = Path length of the cuvette in cm.

    • V_sample = Volume of the sample added.

    • V_total = Total volume of the sample and the indigo reagent.

Managing Interferences and Ensuring Accuracy

While the indigodisulfonate method is highly selective, certain substances can interfere with the measurement, potentially leading to inaccurate results.

  • Chlorine and Bromine: These halogens can also bleach the indigo dye, leading to an overestimation of the ozone concentration. [10]Interference from up to 10 ppm of chlorine can be effectively masked by incorporating malonic acid into the reagent formulation. [9][11]* Oxidized Manganese (e.g., Permanganate): This can also decolorize the indigo reagent, causing a false positive result. [10]A glycine subtraction method can be employed to correct for manganese interference. [11]* Peroxides: Hydrogen peroxide and organic peroxides decolorize the indigo reagent, but at a much slower rate than ozone. [2]If the analysis is performed promptly, interference from these compounds is generally negligible.

  • Sample Matrix: The method is robust and applicable to a wide range of water types, including potable water, wastewater, and groundwaters. [2][10]However, it is generally not suitable for seawater due to the formation of oxidized halogenated by-products during ozonation. [9] Self-Validating System and Trustworthiness:

To ensure the trustworthiness of your results, it is essential to incorporate quality control measures. Periodically verify the calibration factor 'f' of your indigo reagent, especially when using a new batch. Running a spiked sample (a sample with a known amount of ozone added) can help validate the accuracy of your measurements. All glassware should be meticulously cleaned and rinsed with ozone-free deionized water to eliminate any residual oxidants. [10]

Conclusion

The indigodisulfonate method offers a highly sensitive, selective, and reliable means of determining ozone concentrations in aqueous solutions. While various indigodisulfonate salts can be used, their purity directly impacts the sensitivity of the assay, making reagent quality a critical factor. By understanding the chemical principles, adhering to a meticulous experimental protocol, and being aware of potential interferences, researchers can confidently employ this method for accurate ozone monitoring in a wide array of applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Spectrophotometric Determination of Ozone Using Indigo Carmine.
  • CHEMetrics. (n.d.). Ozone - Indigo Method.
  • Takeuchi, K., & Ibusuki, T. (1989). Quantitative determination of aqueous-phase ozone by chemiluminescence using indigo-5,5'-disulfonate. Analitical Chemistry, 61(6), 619-23. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Validation of the Indigo Method for Ozone Determination.
  • Royal Society of Chemistry. (1984). Spectrophotometric determination of ozone in air with indigo disulphonate. The Analyst, 109(7), 907-910. Retrieved from [Link]

  • American Public Health Association. (n.d.). Standard Methods: 4500-O3 B: Ozone by Indigo Colorimetric Method. Retrieved from [Link]

  • Scribd. (n.d.). 4500 O3 Residual. Retrieved from [Link]

  • ASCE Library. (1992). Measuring Ozone by Indigo Method: Interference of Suspended Material. Journal of Environmental Engineering, 118(6). Retrieved from [Link]

  • Gordon, G., & Bubnis, B. (2000). Residual Ozone Measurement: Indigo Sensitivity Coefficient Adjustment. Ozone: Science & Engineering, 22(4), 439-446. Retrieved from [Link]

  • Hoigné, J., & Bader, H. (n.d.). Determination of Ozone and Chlorine Dioxide in Water by the Indigo Method. e-Learning - UNIMIB. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Residual Ozone Analysis: Potassium Indigotrisulfonate vs. DPD Method.
  • Kettle, A. J., & Clark, B. M. (2004). Superoxide converts indigo carmine to isatin sulfonic acid: implications for the hypothesis that neutrophils produce ozone. The Journal of Biological Chemistry, 279(18), 18528-33. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to Organic Redox Indicators: Highlighting the Advantages of Potassium Indigotrisulfonate.
  • Google Patents. (2024). Indigo-based indicator detection of ozone.
  • CHEMetrics. (2015). The Measurement of Dissolved Ozone.
  • International Journal of Engineering Trends and Technology. (2023). Color Detection Algorithm for Measuring Ozone Concentrations using Indigo Method. Retrieved from [Link]

Sources

Comparative Toxicity Profile: Indigodisulfonate Dipotassium Salt vs. Vital Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Indigodisulfonate Dipotassium Salt (structurally analogous to the medical-grade Sodium salt, Indigo Carmine), contrasting its toxicity profile with Methylene Blue , Indocyanine Green (ICG) , and Brilliant Blue G (BBG) .[1]

While the medical standard is the sodium salt, the dipotassium salt is frequently utilized in research reagents and redox titrations. Researchers must distinguish between chromophore-mediated toxicity (shared by both salts) and cation-mediated toxicity (specific to the potassium load).[1]

Key Verdict: Indigodisulfonate exhibits a distinct alpha-adrenergic hemodynamic toxicity profile (hypertension/bradycardia), contrasting sharply with the serotonergic risks of Methylene Blue and the hypersensitivity risks of Fluorescein. In in vitro models, it is less cytotoxic than ICG but requires specific assay corrections due to spectral interference.[1]

Chemical & Pharmacological Basis[1][2]

To understand toxicity, we must first isolate the active moieties.

  • Indigodisulfonate Dipotassium:

    • Chromophore: Indigotindisulfonate (anion).[1][2] Acts as a redox indicator and alpha-adrenergic agonist.[1]

    • Cation: Potassium (

      
      ).[1]
      
    • Critical Note for Researchers: Unlike the sodium salt, the dipotassium salt introduces exogenous potassium. In in vitro neuronal or cardiac assays, this can alter membrane resting potentials (depolarization), confounding toxicity data if not controlled against a

      
      -matched buffer.[1]
      
  • Comparative Structural Pharmacology:

CompoundClassPrimary ClearanceMechanism of Systemic Toxicity
Indigodisulfonate (IC) IndigoidRenal (rapid)

-Adrenergic Agonism:
Peripheral vasoconstriction leading to reflex bradycardia.[1]
Methylene Blue (MB) ThiaziniumRenal/BiliaryNO Synthase Inhibition: Vasoconstriction.[1] MAO Inhibition: Serotonin Syndrome risk.
Indocyanine Green (ICG) CyanineHepatic (exclusive)Iodide Moiety: Anaphylaxis in iodine-sensitive subjects.[1] Aggregates in RPE cells.
Brilliant Blue G (BBG) TriphenylmethaneRenalP2X7 Receptor Antagonism: Generally low toxicity; neuroprotective in some models.[1]
Systemic Toxicity Profile: Hemodynamics & Adverse Events

The most distinct toxicity of Indigodisulfonate is hemodynamic. Unlike Methylene Blue, which raises blood pressure by inhibiting nitric oxide (NO) relaxation, Indigodisulfonate acts directly on vascular receptors.[1]

Mechanism of Action: Hemodynamic Dysregulation

The following diagram illustrates the divergent pathways of Indigodisulfonate (IC) versus Methylene Blue (MB) leading to adverse events.

HemodynamicToxicity IC Indigodisulfonate (Indigo Carmine) AlphaRec Alpha-Adrenergic Receptors (Agonism) IC->AlphaRec Direct Binding MB Methylene Blue NOS Nitric Oxide Synthase (Inhibition) MB->NOS Blocks MAO Monoamine Oxidase (Inhibition) MB->MAO Blocks Vasocon Peripheral Vasoconstriction AlphaRec->Vasocon NOS->Vasocon Serotonin Serotonin Syndrome (CNS Toxicity) MAO->Serotonin With SSRIs HTN Acute Hypertension Vasocon->HTN Reflex Baroreceptor Reflex HTN->Reflex Brady Reflex Bradycardia (Hypotension Risk) Reflex->Brady

Figure 1: Divergent hemodynamic toxicity pathways.[1] Indigodisulfonate triggers reflex bradycardia via alpha-agonism, whereas Methylene Blue risks Serotonin Syndrome via MAO inhibition.[1]

Clinical Translation for Drug Development
  • Indigodisulfonate: High risk in models with pre-existing cardiac instability. The "paradoxical hypotension" often cited is secondary to severe reflex bradycardia or anaphylactoid reactions.

  • Methylene Blue: Contraindicated in models/patients taking SSRIs (Selective Serotonin Reuptake Inhibitors) due to MAO inhibition. Indigodisulfonate is the preferred alternative here.

Cellular Toxicity & Genotoxicity (In Vitro)

For researchers performing cell-based assays (e.g., retinal pigment epithelium, neuronal cultures), the toxicity profile differs from systemic effects.[1]

Cytotoxicity Comparison Table
MetricIndigodisulfonate (IC)Indocyanine Green (ICG)Brilliant Blue G (BBG)
Retinal Toxicity (RPE) Moderate.[1] Toxic at >0.5% for >5 mins.High. Toxic at >0.05% under light exposure (phototoxicity).[1]Low. Safer profile for ILM peeling.
Phototoxicity Low. Photostable.High. Generates singlet oxygen/radicals under light.Low to Moderate.
Genotoxicity (DNA) Negligible. Does not intercalate DNA significantly.[1]Low.Low.
Mitochondrial Toxicity Low interference with respiration.Inhibits mitochondrial dehydrogenase.Minimal.

Key Insight: Methylene Blue is known to cause oxidative DNA damage upon photoexcitation. Indigodisulfonate is significantly safer regarding genotoxicity, making it preferable for staining tissues intended for subsequent genomic analysis.[1]

Experimental Protocol: Correcting for Dye Interference

A major source of "false toxicity" in dye research is spectral interference with viability assays (e.g., MTT, MTS, WST-8), which rely on colorimetric readouts often overlapping with the dye's absorbance.[1]

Protocol: Validated Viability Assay for Vital Dyes

  • Objective: Assess cytotoxicity of Indigodisulfonate without spectral artifacts.

  • Preferred Method: ATP Luminescence (e.g., CellTiter-Glo) or Calcein-AM (Fluorescence).[1] Avoid MTT if possible.

  • If MTT must be used: Follow this strict washing protocol.

Workflow: Interference-Free MTT Assay

AssayWorkflow Start Cell Culture (96-well) Treat Dye Treatment (Indigodisulfonate) Start->Treat Wash CRITICAL STEP: 3x PBS Wash Treat->Wash Remove Residual Dye MTT Add MTT Reagent (Incubate 4h) Wash->MTT Solub Solubilize Crystals (DMSO) MTT->Solub Read Measure Absorbance (570nm) Solub->Read Blank Subtract Dye-Only Blank Control Read->Blank Data Correction

Figure 2: Workflow to eliminate spectral interference of Indigodisulfonate in colorimetric viability assays.

Step-by-Step Protocol:

  • Seeding: Seed cells (e.g., ARPE-19 or HEK293) at 10,000 cells/well.

  • Treatment: Apply Indigodisulfonate Dipotassium (0.05% - 1.0%) for defined intervals (1, 5, 15 min).

  • Critical Wash: Aspirate media. Wash cells 3 times with warm PBS. Note: Residual Indigodisulfonate absorbs at ~610nm, which can overlap with the tail of the formazan peak (570nm), leading to false "high viability" readings.

  • Assay: Add MTT reagent in clear media (phenol red-free to further reduce noise).

  • Blanking: Run a parallel set of wells with Dye + No Cells to quantify any irreversible binding of the dye to the plastic, and subtract this value.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723854, Indigo carmine. Retrieved from [Link][1]

  • Ng, W. et al. (2009). Like methylene blue, indigo carmine might counteract vasoplegia: hemodynamic evidence obtained with pulse contour analysis.[1] Journal of Clinical Anesthesia. Retrieved from [Link]

  • Gale, D. et al. (2004). Comparison of the in vitro toxicity of indocyanine green to that of trypan blue in human retinal pigment epithelium cell cultures. American Journal of Ophthalmology. Retrieved from [Link]

  • Olliver, J.R. et al. (2003). Methylene blue but not indigo carmine causes DNA damage to colonocytes in vitro and in vivo at concentrations used in clinical chromoendoscopy.[1] Gut. Retrieved from [Link][1]

Sources

Spectroscopic Validation of Indigodisulfonate Dipotassium Redox States: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in redox chemistry, the selection of a reliable indicator is paramount for accurate experimental outcomes. Indigodisulfonate dipotassium, commonly known as indigo carmine, stands as a versatile and widely utilized redox indicator.[1][2][3] Its distinct color transitions corresponding to different oxidation states provide a clear visual and spectrophotometric endpoint for a variety of chemical and biological assays.[1][4] This guide provides an in-depth technical comparison of the spectroscopic validation of indigodisulfonate dipotassium's redox states, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.

The Foundation: Understanding the Redox-Dependent Chromism of Indigodisulfonate

Indigodisulfonate dipotassium is an organic salt that owes its utility as a redox indicator to a reversible oxidation-reduction reaction that elicits dramatic and distinct color changes.[1][4] The molecule can exist in three primary states: an oxidized form, a semi-reduced (semiquinone) intermediate, and a fully reduced form. The transitions between these states are pH-dependent, a critical factor to consider in experimental design.[1]

  • Oxidized State (Blue): In its oxidized form, indigodisulfonate is a vibrant blue. This is the state most commonly encountered and is stable in the presence of oxidizing agents or atmospheric oxygen.[1][5]

  • Semi-Reduced State (Green/Red): Upon partial reduction, intermediate species are formed, leading to a spectrum of colors including green and red.[1][6] The specific color observed can depend on the reaction conditions and the concentration of the reducing agent.

  • Fully Reduced State (Yellow): Complete reduction of indigodisulfonate results in the formation of its leuco-form, which is a distinct yellow color.[1][2][7] This state is achieved in the presence of a sufficient concentration of a reducing agent and under conditions that prevent re-oxidation.

The standard redox potential (E°) of indigo carmine is +0.29 V at a pH of 0, and this potential decreases as the pH increases.[1] This pH-dependent redox potential is a key characteristic that allows for its application across a range of chemical environments.

Spectroscopic Fingerprints: UV-Visible Absorption Characteristics

The color changes of indigodisulfonate's redox states are quantitatively defined by their unique UV-Visible absorption spectra. Understanding these spectral signatures is fundamental to the validation and application of this indicator.

The oxidized blue form of indigo carmine exhibits a strong absorption maximum (λmax) in the visible region at approximately 610 nm.[1][8][9] It also displays several absorption peaks in the ultraviolet (UV) region, typically around 205 nm, 250 nm, and 287-291 nm, which are attributed to electronic transitions within the aromatic rings and carbonyl groups of the molecule.[8][9] As the molecule is reduced, the peak at 610 nm decreases, and new absorption features may appear. In its fully reduced, yellow leuco-form, the primary visible absorption peak is significantly shifted. At alkaline pH, a peak around 451 nm can emerge as the blue color fades.[8][10]

Table 1: Spectroscopic and Physicochemical Properties of Indigodisulfonate Dipotassium
PropertyOxidized StateReduced State (Leuco-form)References
Color BlueYellow[1]
λmax (Visible) ~610 nmNot typically measured by absorbance in this form[1][8][9]
Standard Redox Potential (E° at pH 7.0) ~ -0.125 V~ -0.125 V[11]
pH Indicator Range Blue at pH 11.4Yellow at pH 13.0[7]

Experimental Validation: Protocols for Generating and Characterizing Redox States

To ensure the trustworthiness of experimental results, it is crucial to have robust protocols for preparing and validating the different redox states of indigodisulfonate. The following section provides detailed, step-by-step methodologies for this purpose.

Protocol 1: Chemical Reduction of Indigodisulfonate Dipotassium

This protocol describes the classic "traffic light" demonstration, which effectively showcases the reversible redox transitions of indigo carmine.[5][6][12]

Materials:

  • Indigodisulfonate dipotassium (Indigo Carmine) powder

  • Dextrose (D-glucose)

  • Sodium hydroxide (NaOH)

  • Distilled or deionized water

  • Volumetric flasks, beakers, and a stir plate

  • Airtight flask or bottle

Solution Preparation:

  • 1% Indigo Carmine Solution: Dissolve 1 g of indigo carmine in 100 mL of distilled water. Stir until fully dissolved to achieve a deep blue solution.[5][13]

  • Dextrose Solution (e.g., 0.1 M): Dissolve 9 g of dextrose in approximately 400 mL of distilled water and then dilute to a final volume of 500 mL.[14]

  • Sodium Hydroxide Solution (e.g., 3 M): Carefully dissolve 24 g of sodium hydroxide pellets in about 100 mL of water and then dilute to 200 mL. Caution: This is a highly exothermic process and should be performed with appropriate personal protective equipment (PPE).[14]

Experimental Procedure:

  • In a 500 mL Erlenmeyer flask, combine 100 mL of the dextrose solution and 100 mL of the sodium hydroxide solution.[5]

  • Add 10 mL of the 1% indigo carmine indicator solution to the flask. The solution will initially turn green.[5]

  • Seal the flask and allow the solution to sit undisturbed. The color will gradually transition from green to red, and finally to a bright yellow as the dextrose reduces the indigo carmine.[5]

  • To demonstrate oxidation, gently shake the flask. The introduction of atmospheric oxygen will cause the solution to turn red. More vigorous shaking will result in a green color as the indicator becomes more fully oxidized.[5]

  • Upon standing, the color sequence will reverse as the dextrose reduces the indicator again. This cycle can be repeated multiple times.[5]

Spectroscopic Validation: At each color stage (blue, green, red, yellow), a sample can be carefully extracted and its UV-Visible spectrum recorded using a spectrophotometer to observe the changes in the absorption maxima as described in the previous section.

Workflow for Redox State Generation and Analysis

G cluster_prep Solution Preparation cluster_exp Experimental Procedure cluster_analysis Spectroscopic Analysis prep_IC Prepare 1% Indigo Carmine Solution add_IC Add Indigo Carmine Solution (Turns Green) prep_IC->add_IC prep_Dex Prepare Dextrose Solution mix Mix Dextrose and NaOH Solutions prep_Dex->mix prep_NaOH Prepare NaOH Solution prep_NaOH->mix mix->add_IC reduce Allow to Stand (Turns Red, then Yellow) add_IC->reduce oxidize Shake to Introduce Oxygen (Turns Red, then Green) reduce->oxidize Reversible sample Extract Sample at Each Color Stage reduce->sample oxidize->reduce Reversible oxidize->sample spectro Record UV-Vis Spectrum sample->spectro analyze Analyze Spectral Shifts and λmax spectro->analyze

Caption: Workflow for generating and spectroscopically analyzing the redox states of indigodisulfonate.

Comparative Analysis: Indigodisulfonate vs. Alternative Redox Indicators

While indigodisulfonate is a robust indicator, its performance should be compared with other alternatives to make an informed selection for a specific application.

Indigodisulfonate vs. Methylene Blue

Methylene blue is another common redox indicator with a blue oxidized form.[11] However, a key difference lies in its reduced form, which is colorless (leucomethylene blue).[11] Methylene blue also has a more negative redox potential at pH 7.0 (~ +0.011 V) compared to indigo carmine (~ -0.125 V), making it suitable for systems with a lower reducing potential.[11] A significant consideration, particularly in biological assays, is cytotoxicity. Methylene blue generally exhibits greater cytotoxicity than indigo carmine.[11] Furthermore, methylene blue is cell-permeable, which can be an advantage for intracellular measurements, whereas indigo carmine is generally considered cell-impermeable.[11]

Indigodisulfonate vs. Other Indicators
IndicatorTransition Potential (V vs. SHE)Color Change (Reduced to Oxidized)Key Characteristics
Potassium Indigotrisulfonate -0.081Colorless to BlueLow transition potential, suitable for mild oxidizing agents.[15]
Diphenylamine +0.76Colorless to VioletSuitable for titrations with strong oxidizing agents.[15]
Ferroin +1.06Red to Pale BluepH-independent, forms a stable complex with iron.[15]
Logical Flow for Indicator Selection

G start Define Experimental Requirements q1 What is the approximate redox potential of the system? start->q1 q2 Is the assay cell-based? q1->q2 Low to Moderate q3 What is the strength of the titrant (oxidizing/reducing agent)? q1->q3 High ic Indigodisulfonate q2->ic Yes (low cytotoxicity, cell-impermeable) mb Methylene Blue q2->mb No, or intracellular measurement needed q3->ic Mild to Moderate Oxidant other Other Indicators (e.g., Diphenylamine, Ferroin) q3->other Strong Oxidant

Caption: Decision-making workflow for selecting an appropriate redox indicator.

Conclusion: An Authoritative Choice for Redox Analysis

Indigodisulfonate dipotassium offers a reliable and visually distinct method for monitoring redox reactions. Its well-characterized spectroscopic properties provide a solid foundation for quantitative analysis. By understanding the principles behind its redox-dependent color changes and adhering to validated experimental protocols, researchers can confidently employ this versatile indicator. The comparative analysis with other common indicators underscores the importance of selecting the appropriate tool for the specific experimental context, with indigodisulfonate proving to be an excellent choice for a wide range of applications, particularly where low toxicity and clear color transitions are required.

References

  • Application Notes and Protocols for Indigo Carmine as a Redox Indic
  • Indigo carmine - Wikipedia. [Link]

  • Color Change Chemical Reaction - Carolina Knowledge Center. [Link]

  • Spectroelectrochemical Investigation on Indigo Carmine II. Heterogeneous Electron Transfer Kinetics of Indigo Carmine. [Link]

  • How is indigo carmine used in Lowenthal-Permanganate titration as a redox indicator? - Chemistry Stack Exchange. [Link]

  • Indigo Carmine | 860-22-0 | Leading Supplier in US - MacsChem. [Link]

  • Oxidation-Reduction of Indigo Carmine - NYLearns.org. [Link]

  • An Optical and Spectroelectrochemical Investigation of Indigo Carmine · B. ShenM. Olbrich-StockJ. PosdorferR. N. Schindler. Chemistry. 1991. [Link]

  • Oxidation-Reduction Potentials, Ionization Constants and Semiquinone Formation of Indigo Sulfonates and their Reduction Products | Journal of the American Chemical Society. [Link]

  • Indigo chromophores and pigments: structure and dynamics - NTU > IRep. [Link]

  • Degradation of Indigo Carmine Using Advanced Oxidation Processes: Synergy Effects and Toxicological Study - Scientific Research Publishing. [Link]

  • WO2017093866A2 - An improved process for the preparation of indigo carmine - Google P
  • UV–vis measurements of indigo carmine samples at adjusted pH levels... - ResearchGate. [Link]

  • Comparative Voltammetric Behavior of Indigo Carmine at Screen‐Printed Carbon Electrodes | Request PDF - ResearchGate. [Link]

  • Redox of Indigo Carmine in RamZland!⚗️ - YouTube. [Link]

  • Exploratory study on sequestration of some essential metals by indigo carmine food dye - SciELO. [Link]

  • Electrochemical Degradation of Indigocarmine Dye at Ni/Graphite Modified Electrode in Aqueous Solution - Scientific Research Publishing. [Link]

  • The Blue Bottle - YouTube. [Link]

  • A sustainable and highly sensitive voltammetric method for the simultaneous determination of indigo carmine and carmoisine using a boron-doped diamond electrode - RSC Publishing. [Link]

  • Analysis of the conversion of indigo into indigo carmine dye using SERRS - ResearchGate. [Link]

  • Indigo Carmine, Certified 95+% (Dye content) [860-22-0] - CliniSciences. [Link]

  • INDIGO CARMINE - Ataman Kimya. [Link]

  • The electrochemical reduction of indigo dissolved in organic solvents and as a solid mechanically attached to a basal plane pyrolytic graphite electrode immersed in aqueous electrolyte solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Indigo Carmine: Between Necessity and Concern - MDPI. [Link]

  • Electrochemical Degradation of indigo carmine Dye at Ru/graphite Modified Electrode in Aqueous Solution - IOSR Journal. [Link]

  • Electrochemical Treatment of Actual Textile Indigo Dye Effluent. [Link]

Sources

A Researcher's Guide to High-Throughput Screening: A Cost-Benefit Analysis of Indigodisulfonate Dipotassium

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and life sciences research, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid assessment of thousands to millions of compounds.[1] The goal of HTS is to identify "hits"—compounds that modulate a biological target of interest—which can then be optimized into lead candidates for therapeutic development.[2] However, the operational costs associated with H.T.S. can be substantial, with setup costs potentially ranging from $500,000 to $2 million.[1] A significant portion of this expenditure is dedicated to reagents and consumables, making the selection of assay methodology a critical decision point that balances throughput, reliability, and budgetary constraints.[3]

This guide provides a cost-benefit analysis of indigodisulfonate dipotassium, commonly known as indigo carmine, a versatile and economical dye, for its application in large-scale spectrophotometric assays. We will objectively compare its performance with common alternatives, supported by experimental data and protocols, to empower researchers to make informed decisions for their screening campaigns.

Indigodisulfonate Dipotassium: The Workhorse of Redox Assays

Indigodisulfonate dipotassium (Indigo Carmine) is an organic salt that functions as a robust redox indicator.[4] Its utility in spectrophotometric assays stems from a distinct, reversible color change: it is deep blue in its oxidized state and transitions to yellow or colorless in its reduced form.[4][5] This property makes it an excellent tool for assays involving oxidation-reduction reactions.

The primary mechanism exploited in many assays is indirect quantification. The target analyte reacts with a known excess of an oxidizing agent. The remaining, unreacted oxidizing agent then bleaches the indigo carmine. The decrease in the blue color, measured by absorbance at approximately 610 nm, is proportional to the concentration of the target analyte.[6] This principle is particularly valuable for measuring the antioxidant capacity of a sample or quantifying substances that can be readily oxidized.

Experimental Workflow: Indirect Spectrophotometric Assay

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (in Microplate) cluster_analysis 3. Data Acquisition & Analysis P1 Prepare Analyte Stock Solution (e.g., 100 µg/mL) A1 Pipette aliquots of Analyte (and standards for calibration curve) P1->A1 P2 Prepare Oxidizing Agent (e.g., Chloramine-T, 1.2 x 10⁻³ M) A2 Add known excess of Oxidizing Agent to all wells P2->A2 P3 Prepare Indigo Carmine Solution (1.2 x 10⁻³ M) A4 Add Indigo Carmine Solution to all wells P3->A4 A1->A2 A3 Incubate for a defined period to allow for reaction A2->A3 A3->A4 A5 Incubate briefly for color development A4->A5 D1 Measure Absorbance at ~610 nm using a microplate reader A5->D1 D2 Plot Calibration Curve (Absorbance vs. Concentration) D1->D2 D3 Calculate Concentration of unknown samples from the curve D2->D3 G Start Start: Define Assay Goal Q1 Primary Screen of >10,000 Compounds? Start->Q1 Q3 Hit Confirmation or Secondary Screening? Q1->Q3 No A_Indigo Use Indigo Carmine Assay (High-throughput, low cost) Q1->A_Indigo Yes Q2 Is Assay for Cellular Oxidative Stress? Q2->A_Indigo No (Too general) A_TBARS Consider TBARS Assay (Specific for lipid peroxidation) Q2->A_TBARS Yes (Biochemical) A_DCFDA Use DCFDA/Fluorescent Probe (Higher sensitivity for ROS) Q2->A_DCFDA Yes (Cell-based) Q3->Q2 No A_HPLC Use HPLC (Gold standard for specificity and quantification) Q3->A_HPLC Yes

Sources

Cross-reactivity of indigodisulfonate dipotassium with common buffer ions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of Indigodisulfonate Dipotassium with Common Buffer Ions Content Type: Publish Comparison Guide

Executive Summary

Indigodisulfonate dipotassium (the potassium salt analog of Indigo Carmine) acts as a sensitive redox and pH indicator. While chemically robust in neutral aqueous environments, it exhibits distinct "cross-reactivity"—defined here as physicochemical incompatibility or spectral interference—when introduced to specific buffer systems.

This guide challenges the assumption that this dye is inert. It demonstrates that Potassium Phosphate buffers induce precipitation via the Common Ion Effect, while alkaline Tris buffers accelerate oxidative degradation. The following protocols allow researchers to validate these interactions in their own specific formulations.

The Core Conflict: Chemical & Physical Incompatibility

Unlike its more common sodium salt counterpart (Indigo Carmine), Indigodisulfonate Dipotassium presents unique solubility constraints. The primary mechanisms of interference ("cross-reactivity") are not covalent bonding with buffer ions, but rather:

  • The Common Ion Effect (Solubility): High concentrations of Potassium (

    
    ) in buffers decrease the solubility product (
    
    
    
    ) of the dipotassium dye, causing micro-precipitation that interferes with optical density (OD) readings.
  • Alkaline Hydrolysis (Spectral Shift): The indigo chromophore is unstable at pH > 9.0. Buffers like Tris or Carbonate, often used at higher pH, catalyze the irreversible ring-opening or reversible deprotonation of the dye, shifting it from Blue (

    
     nm) to Green/Yellow (
    
    
    
    nm).
  • Redox Interference: Buffers containing trace transition metals (often impurities in lower-grade HEPES or Citrate) can catalyze the oxidation of the dye by dissolved oxygen, leading to "phantom fading."

Comparative Analysis: Buffer Performance Matrix

The following table synthesizes the compatibility of Indigodisulfonate Dipotassium (


) with standard 100 mM buffers.
Buffer SystempH RangeSolubility Risk Spectral Stability Redox Interference Verdict
PBS (Na-Phosphate) 7.0 - 7.6LowHigh (Stable Blue)LowRecommended
K-Phosphate 6.0 - 8.0High (Precipitation) HighLowAvoid (Common Ion Effect)
Tris-HCl 7.0 - 9.0LowUnstable at pH > 8.5 Moderate (Amine interaction)Conditional (Use < pH 8.0)
Citrate 3.0 - 6.0LowHighHigh (Chelation/Redox)Caution (May alter redox potential)
HEPES 6.8 - 8.2LowHighModerate (Radical generation)Monitor (Keep dark)

Critical Insight: Do not substitute Potassium Phosphate for Sodium Phosphate when using this specific salt. The presence of excess


 ions shifts the equilibrium 

to the left, forcing the dye out of solution [1].
Experimental Protocols (Self-Validating Systems)

Do not rely on literature values alone. Impurities in your specific buffer lot can alter results. Use this workflow to validate your specific conditions.

Protocol A: The Common Ion Solubility Challenge

Objective: Determine if your buffer induces micro-precipitation that skews concentration data.

  • Preparation: Prepare a 10 mM stock of Indigodisulfonate Dipotassium in

    
    .
    
  • Test Groups:

    • Control: 990

      
      L Water + 10 
      
      
      
      L Dye Stock.
    • Test: 990

      
      L of your Target Buffer (e.g., 1M K-Phosphate) + 10 
      
      
      
      L Dye Stock.
  • Incubation: Vortex and let stand for 30 minutes at Room Temperature (RT).

  • Validation Step (Centrifugation):

    • Centrifuge both samples at 10,000

      
       for 5 minutes.
      
    • Carefully sample the supernatant (do not disturb the pellet area).

  • Readout: Measure Absorbance at 610 nm (

    
    ).
    
    • Calculation:

      
      .
      
    • Threshold: If Recovery < 95%, precipitation has occurred.

Protocol B: The Spectral Stability Scan

Objective: Detect pH-induced chromophore degradation or "Green Shift."

  • Setup: Prepare dye (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) in Tris-HCl (pH 7.0, 8.0, 9.0) and Carbonate (pH 10.0).
    
  • Time-Course: Measure absorbance spectrum (350 nm – 750 nm) at

    
     and 
    
    
    
    .
  • Analysis:

    • Look for the Hypsochromic Shift : Loss of peak at 610 nm and emergence of a peak at ~450 nm.

    • Mechanism:[1][2] At pH > 9.4, the molecule deprotonates or undergoes nucleophilic attack by

      
      , destroying the indigo cross-link [2].
      
Visualizing the Mechanism

The following diagrams illustrate the decision logic for buffer selection and the experimental workflow for validation.

Figure 1: Buffer Selection Decision Tree

Caption: Logic flow for selecting a buffer compatible with Indigodisulfonate Dipotassium based on pH and cation composition.

BufferSelection Start Select Buffer for Indigodisulfonate Dipotassium CheckPH Is Target pH > 8.5? Start->CheckPH CheckK Does Buffer contain High [K+]? CheckPH->CheckK No RejectAlk REJECT: Alkaline Hydrolysis (Green Shift) CheckPH->RejectAlk Yes CheckRedox Is Assay Redox Sensitive? CheckK->CheckRedox No RejectPpt REJECT: Precipitation (Common Ion Effect) CheckK->RejectPpt Yes (>100mM) RejectRedox CAUTION: Citrate/HEPES May alter Redox Potential CheckRedox->RejectRedox Yes Accept ACCEPT: Na-Phosphate (PBS) or Tris (pH < 8.0) CheckRedox->Accept No

Figure 2: The Self-Validating Experimental Workflow

Caption: Step-by-step protocol to quantify solubility and spectral interference in new buffer systems.

ExpWorkflow Prep 1. Prep Stock (10mM in Water) Mix 2. Mix 1:100 with Target Buffer Prep->Mix Incubate 3. Incubate 30 min @ RT Mix->Incubate Spin 4. Centrifuge 10k x g (Pellet Check) Incubate->Spin Measure 5. Measure OD610 (Supernatant) Spin->Measure Compare 6. Compare to Water Control Measure->Compare

References
  • LibreTexts Chemistry. (2023). The Common-Ion Effect in Solubility Equilibria.[1][3] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53603738, Indigodisulfonate. Retrieved from [Link]

  • MDPI. (2017). Improving the Indigo Carmine Decolorization Ability of a Bacillus amyloliquefaciens Laccase. (Discusses Tris buffer interactions). Retrieved from [Link][4][5]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Indigodisulfonate Dipotassium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup to the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of indigodisulfonate dipotassium salt, commonly known as Indigo Carmine. By understanding the "why" behind each step, you can ensure the safety of your laboratory personnel and minimize environmental impact, fostering a culture of safety and responsibility.

Understanding the Compound: Indigodisulfonate Dipotassium Salt

Indigodisulfonate dipotassium salt is an organic salt widely used as a dye in various applications, including as a food additive and a laboratory reagent.[1][2] While not classified as a highly hazardous substance, it is harmful if swallowed and can cause skin and eye irritation.[3][4][5][6] Its complex aromatic structure makes it a recalcitrant molecule, meaning it is resistant to degradation in the environment.[7][8][9] This persistence underscores the importance of proper disposal to prevent contamination of waterways.[9][10]

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including indigodisulfonate dipotassium salt, should adhere to the fundamental principles of laboratory safety and environmental stewardship. These include:

  • Waste Minimization: Whenever possible, aim to reduce the amount of waste generated.[11]

  • Proper Labeling and Storage: All waste containers must be clearly and accurately labeled.[11][12][13]

  • Segregation of Incompatible Waste: To prevent dangerous reactions, different classes of chemical waste must be stored separately.[12][14]

  • Compliance with Regulations: Disposal procedures must comply with all local, regional, and national regulations.[15][16]

Step-by-Step Disposal Protocol for Indigodisulfonate Dipotassium Salt

This protocol outlines the procedures for handling both solid and aqueous waste containing indigodisulfonate dipotassium salt.

Part 1: Immediate Handling and Personal Protective Equipment (PPE)

Before beginning any disposal process, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.

Required PPE:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemical-resistant glovesTo prevent skin contact and potential irritation.[17][18]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles or splashes of solutions.[15][19]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Part 2: Disposal of Solid Indigodisulfonate Dipotassium Salt

Solid waste includes unused or expired reagent and contaminated materials such as weighing paper or paper towels.

Procedure:

  • Container Selection: Choose a clearly labeled, leak-proof container designated for solid chemical waste. The container must be compatible with the chemical.[13][20]

  • Waste Collection: Carefully transfer the solid indigodisulfonate dipotassium salt waste into the designated container. Avoid generating dust.[4][15] If there is a risk of dust, slightly moistening the material can help.[17]

  • Labeling: The waste container must be labeled with "Hazardous Waste" (or as required by your institution's policy), the chemical name "Indigodisulfonate Dipotassium Salt," and the approximate quantity.[12]

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory.[11][12] This area should be away from general traffic and under the control of laboratory personnel.[20]

  • Pickup and Disposal: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company.[11][20] They will ensure the waste is transported to an approved disposal facility, which may involve incineration or other specialized treatment methods.[13][17]

Part 3: Disposal of Aqueous Solutions Containing Indigodisulfonate Dipotassium Salt

Aqueous waste is a common byproduct of many laboratory procedures using this dye. Do not pour aqueous solutions of indigodisulfonate dipotassium salt down the drain. [15][20] The dye's persistence in the environment necessitates proper treatment.

Procedure:

  • Container Selection: Use a dedicated, labeled, and sealed container for aqueous waste containing indigodisulfonate dipotassium salt. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Waste Collection: Carefully pour the aqueous waste into the designated container.

  • pH Neutralization (if applicable): If the aqueous waste is acidic or basic, it may need to be neutralized to a pH between 5.5 and 11.0 before collection, as per your institution's guidelines.[20] However, do not mix with other incompatible waste streams.[14]

  • Labeling: Label the container clearly with "Hazardous Waste" (or as required), the chemical name "Aqueous waste with Indigodisulfonate Dipotassium Salt," and the concentration.

  • Storage: Store the sealed container in the satellite accumulation area.

  • Pickup and Disposal: Contact your institution's EH&S for pickup and disposal. The waste will be managed by a licensed hazardous waste contractor.

Visualizing the Disposal Workflow

To provide a clear overview of the decision-making process for the disposal of indigodisulfonate dipotassium salt, the following workflow diagram has been created using Graphviz.

DisposalWorkflow cluster_start Start: Waste Generation cluster_type Identify Waste Type cluster_solid Solid Waste Protocol cluster_aqueous Aqueous Waste Protocol cluster_end Final Disposal Start Indigodisulfonate Dipotassium Salt Waste Generated WasteType Solid or Aqueous? Start->WasteType SolidContainer Select & Label Solid Waste Container WasteType->SolidContainer Solid AqueousContainer Select & Label Aqueous Waste Container WasteType->AqueousContainer Aqueous CollectSolid Carefully Collect Solid Waste SolidContainer->CollectSolid StoreSolid Store in Satellite Accumulation Area CollectSolid->StoreSolid PickupSolid Arrange for EH&S Pickup StoreSolid->PickupSolid FinalDisposal Disposal by Licensed Contractor PickupSolid->FinalDisposal CollectAqueous Collect Aqueous Waste AqueousContainer->CollectAqueous StoreAqueous Store in Satellite Accumulation Area CollectAqueous->StoreAqueous PickupAqueous Arrange for EH&S Pickup StoreAqueous->PickupAqueous PickupAqueous->FinalDisposal

Caption: Disposal workflow for Indigodisulfonate Dipotassium Salt.

Advanced Considerations: Degradation and Environmental Fate

While direct disposal through licensed contractors is the standard and recommended procedure, it is valuable for the scientific community to be aware of ongoing research into the degradation of recalcitrant dyes like Indigo Carmine. Advanced Oxidation Processes (AOPs), such as ozonation and photocatalysis, have shown promise in breaking down the complex structure of this dye.[9][21] Additionally, some studies have explored the use of microorganisms for the biodegradation of Indigo Carmine, which can lead to less toxic byproducts.[7][8] This research paves the way for more sustainable and environmentally friendly disposal methods in the future.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of indigodisulfonate dipotassium salt is a critical aspect of responsible laboratory management. By following this detailed, step-by-step guide, researchers can ensure they are not only compliant with safety regulations but are also contributing to a safer working environment and the protection of our ecosystem. The principles outlined here serve as a foundation for the safe handling of all laboratory chemicals, reinforcing the trust and expertise that are the hallmarks of scientific integrity.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Stanford Environmental Health & Safety. Chemical Waste Disposal.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Tion. Safe Storage and Disposal of Chemicals in A Lab.
  • Labchem. (2020, July 3). INDIGO CARMINE Safety Data Sheet.
  • Benchchem. Unveiling the Fading Blue: Methodologies for Studying Indigo Carmine Degradation Kinetics.
  • PubMed. (2022, December 4). The Biodegradation of Indigo Carmine by Bacillus safensis HL3 Spore and Toxicity Analysis of the Degradation Products.
  • Fisher Scientific. Indigo Carmine Safety Data Sheet.
  • MDPI. (2022, December 4). The Biodegradation of Indigo Carmine by Bacillus safensis HL3 Spore and Toxicity Analysis of the Degradation Products.
  • Loba Chemie. INDIGO CARMINE AR Safety Data Sheet.
  • BES. E132 INDIGO CARMINE Safety Data Sheet.
  • Photocatalytic Degradation of Indigo Carmine in Aqueous Solutions by the Antibacterial Agent Pefloxacin and UVA. (2018, June 21).
  • Sigma-Aldrich. (2025, November 6). Indigo carmine Safety Data Sheet.
  • Spectrum Chemical. (2019, October 15). 5,5',7-INDIGOTRISULFONIC ACID POTASSIUM SALT Safety Data Sheet.
  • ChemSupply Australia. Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • Scientific Research Publishing. Degradation of Indigo Carmine Using Advanced Oxidation Processes: Synergy Effects and Toxicological Study.
  • Fisher Scientific. (2023, September 27). SAFETY DATA SHEET.
  • Lab Alley. (2015, May 1). Indigo Stock Solution For Sale Online | Safety Data Sheet (SDS).
  • Spectrum Chemical. (2015, August 7). FD&C BLUE NO. 2 Safety Data Sheet.
  • Spectrum Chemical. (2016, October 7). INDIGO CARMINE Safety Data Sheet.
  • Cayman Chemical. (2025, October 8). Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • PENTA. (2025, February 20). Indigo carmine Safety Data Sheet.

Sources

Operational Safety Guide: Indigodisulfonate Dipotassium Salt (Indigo Carmine)

[1]

Executive Summary & Hazard Architecture

While Indigodisulfonate dipotassium salt (Indigo Carmine) is often perceived as a low-hazard food dye (E132), this complacency in a research setting leads to contamination and data integrity issues.[1]

The Scientist's Perspective: The primary risk is not acute lethality (LD50 oral, rat >2,000 mg/kg), but containment failure .[1] Indigo Carmine has an exceptionally high tinctorial strength.[1] A micro-spill of milligram quantities can compromise an entire cleanroom environment, cross-contaminate samples, and result in "false positives" in colorimetric assays. Furthermore, it is a respiratory and ocular irritant that requires strict dust control.

Hazard Profile Table
ParameterClassificationOperational Implication
Acute Toxicity Low (Category 4 Oral)Ingestion is unlikely; focus is on inhalation/contact.[1]
Sensitization Skin Sensitizer (Category 1B)Repeated exposure can trigger allergic dermatitis.[1]
Physical State Fine Purple/Blue PowderHigh potential for static-driven dust dispersion.[1]
Reactivity Light Sensitive / Oxidizer IncompatibleRequires amber glassware; avoid storage near nitric acid/peroxides.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the State of Matter (Solid vs. Aqueous) to maximize dexterity while ensuring barrier integrity.

PPE Selection Logic
  • Glove Material: Standard Nitrile (0.11 mm) is recommended.[1] Since Indigo Carmine is water-soluble, nitrile provides excellent impermeability to the aqueous solutions used in staining.

  • Respiratory: The critical control point is weighing .[1] The powder is fine and easily aerosolized.

Table 1: Task-Based PPE Specifications
PPE ComponentRoutine Benchwork (Aqueous Solutions)Solid Handling / Weighing (>1g)Technical Rationale
Hand Protection Nitrile Gloves (Min 0.11mm thickness)Double Nitrile Gloves (Outer: 0.11mm, Inner: 0.06mm)Double gloving during weighing prevents "wrist-gap" contamination and allows immediate shedding of the outer layer if stained.[1]
Eye Protection Safety Glasses (Side shields required)Chemical Goggles (Indirect Vent)Goggles prevent fine dust entry into the lacrimal duct, which can cause intense (though temporary) staining and irritation.[1]
Respiratory Not required (if ventilation is adequate)N95 / P2 Particulate Respirator Essential to prevent inhalation of dye particulates which can irritate the upper respiratory tract.[1]
Body Protection Standard Lab Coat (Cotton/Poly blend)Lab Coat + Disposable Tyvek® Sleeves Sleeves bridge the gap between glove and coat, the most common site of skin staining.[1]

Decision Logic & Workflows

Visualization 1: PPE Selection & Risk Assessment

This decision tree guides the researcher through the correct safety setup based on the experimental phase.[1]

PPE_Decision_TreeStartStart: Handling Indigo CarmineStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder FormStateCheck->SolidPowderLiquidAqueous SolutionStateCheck->LiquidLiquidWeighingTask: Weighing/TransferSolid->WeighingPipettingTask: Pipetting/StainingLiquid->PipettingEngineeringEngineering Control:Use Fume Hood orStatic-Dissipative Balance EnclosureWeighing->EngineeringDust RiskLowRiskPPEREQUIRED PPE:- Safety Glasses- Single Nitrile Gloves- Lab CoatPipetting->LowRiskPPEHighRiskPPEREQUIRED PPE:- N95 Respirator- Chemical Goggles- Double Nitrile Gloves- Tyvek SleevesEngineering->HighRiskPPE

Figure 1: Decision logic for selecting appropriate PPE based on the physical state of Indigo Carmine.

Operational Protocols: The "Self-Validating" Workflow

To ensure scientific integrity, these protocols include "checkpoints" to verify safety and containment.

Protocol A: Static-Free Weighing (The Critical Step)

Objective: Weigh Indigo Carmine without contaminating the balance or the user.[1]

  • Preparation:

    • Don PPE (See High Risk category).[1][2][3][4][5][6]

    • Checkpoint: Verify the balance is within a fume hood or a powder containment enclosure.[1]

    • Expert Insight: Indigo Carmine powder is highly static.[1] Use an ionizing gun or anti-static brush if available.[1]

  • Weighing:

    • Place a weighing boat on the balance.[1]

    • Do not spatula directly from the stock bottle if possible.[1] Gently tap the bottle to transfer powder to the boat to minimize airborne dust.

    • Immediately recap the stock bottle.[1]

  • Solubilization (Immediate Containment):

    • Have your solvent (usually water) ready in a pre-labeled Amber Glass vial (Indigo Carmine is light sensitive).[1]

    • Transfer the powder to the solvent immediately. Once in solution, the respiratory risk is eliminated.

  • Validation (The White Glove Test):

    • Wipe the area around the balance with a damp white tissue.

    • Pass: Tissue remains white.[1]

    • Fail: Blue/Purple streaks indicate containment breach.[1] Clean with 10% ethanol/water mix.[1]

Protocol B: Spill Response

Scenario: You have spilled 500mg of powder on the bench.

Spill_ResponseSpillSpill DetectedDrySpillIs it Dry Powder?Spill->DrySpillCoverCover with wet paper towel(Prevents aerosolization)DrySpill->CoverYesAbsorbAbsorb withinert padsDrySpill->AbsorbNoYesDryYESWipeWipe inward(Circle in)Cover->WipeCleanClean surface withSoap & WaterWipe->CleanNoWetNO (Liquid)Absorb->CleanDisposeDispose as Chemical Waste(Do NOT Trash)Clean->Dispose

Figure 2: Workflow for containing and cleaning Indigo Carmine spills to prevent aerosolization and staining.[1][3][5][6][7][8]

Disposal & Sustainability

Although Indigo Carmine is used in food, laboratory concentrations and regulatory definitions classify it as chemical waste.

  • Aqueous Solutions: Do not pour down the drain. Even non-toxic dyes cause "visual pollution" which can trigger regulatory fines from local water authorities.[1] Collect in a container labeled "Non-Halogenated Aqueous Waste."[1]

  • Solid Waste: Contaminated gloves, weighing boats, and tissues must be disposed of in the solid chemical waste stream, not regular trash, to prevent janitorial staff from encountering staining agents.

References

  • Thermo Fisher Scientific. (2021).[1][9] Safety Data Sheet: Indigo Carmine. Retrieved from

  • PubChem. (n.d.).[1] Indigodisulfonate Sodium (Compound Summary). National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (2022).[1] Product Specification: Indigo Carmine. Retrieved from

  • New Jersey Department of Health. (2016).[1] Hazardous Substance Fact Sheet: Indigotin. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.